L-Cysteine, S-(2-nitrophenyl)-
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-(2-nitrophenyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c10-6(9(12)13)5-16-8-4-2-1-3-7(8)11(14)15/h1-4,6H,5,10H2,(H,12,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZOOTLIHLSPMZ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975545 | |
| Record name | S-(2-Nitrophenyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60115-45-9 | |
| Record name | S-o-Nitrophenyl-L-cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060115459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(2-Nitrophenyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
S-(2-nitrophenyl)-L-cysteine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of S-(2-nitrophenyl)-L-cysteine, a pivotal cysteine derivative in contemporary biochemical and pharmaceutical research. The unique structural attributes conferred by the 2-nitrophenyl moiety render this molecule a versatile tool for a range of applications, from a valuable protecting group in peptide synthesis to a sophisticated probe in chemical biology. This document delineates the fundamental structure, physicochemical properties, and detailed synthetic protocols for S-(2-nitrophenyl)-L-cysteine. Furthermore, it delves into its critical role as a thiol-protecting group, offering insights into the mechanistic basis of its utility and exploring established cleavage protocols. Spectroscopic data for its characterization are also presented to ensure scientific integrity and aid in its empirical identification. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to harness the full potential of S-(2-nitrophenyl)-L-cysteine in their scientific endeavors.
Introduction: The Strategic Importance of Cysteine and its Derivatives
Cysteine, with its nucleophilic thiol side chain, is a uniquely reactive amino acid that plays a central role in protein structure and function. The ability of its sulfhydryl group to form disulfide bonds, undergo reversible redox modifications, and participate in enzymatic catalysis makes it a critical residue in a vast array of biological processes.[1][2] However, this inherent reactivity also presents a significant challenge in synthetic chemistry, particularly in the intricate process of peptide synthesis.[3] Unprotected cysteine residues can lead to undesirable side reactions, such as oxidation and disulfide scrambling, compromising the integrity and yield of the target peptide.[2]
To circumvent these issues, a diverse arsenal of thiol-protecting groups has been developed.[3] Among these, S-(2-nitrophenyl)-L-cysteine has emerged as a compound of significant interest. The electron-withdrawing nature of the ortho-nitro group on the phenyl ring modulates the reactivity of the thioether bond, rendering it stable under a variety of reaction conditions, yet susceptible to specific cleavage when desired. This guide will provide a comprehensive overview of the structure, synthesis, and application of this important molecule.
Molecular Structure and Physicochemical Properties
S-(2-nitrophenyl)-L-cysteine is an aromatic amino acid derivative characterized by the covalent attachment of a 2-nitrophenyl group to the sulfur atom of L-cysteine.[4] This modification significantly alters the physicochemical properties of the parent amino acid.
Chemical Structure
The systematic IUPAC name for S-(2-nitrophenyl)-L-cysteine is (2R)-2-amino-3-[(2-nitrophenyl)sulfanyl]propanoic acid.[4] Its structure comprises the chiral center of L-cysteine, with the thiol hydrogen replaced by a 2-nitrophenyl group.
Diagram: Chemical Structure of S-(2-nitrophenyl)-L-cysteine
A 2D representation of the S-(2-nitrophenyl)-L-cysteine molecule.
Physicochemical Data
A summary of the key physicochemical properties of S-(2-nitrophenyl)-L-cysteine is provided in the table below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀N₂O₄S | [4] |
| Molecular Weight | 242.25 g/mol | [4] |
| Appearance | Yellow powder to crystalline powder | [5] |
| CAS Number | 60115-45-9 | [4] |
| Storage Conditions | 0-8°C | [5] |
Synthesis of S-(2-nitrophenyl)-L-cysteine
The synthesis of S-(2-nitrophenyl)-L-cysteine is typically achieved through a two-step process, starting from the readily available N-acetyl-L-cysteine. This method ensures the protection of the amino group during the nucleophilic aromatic substitution reaction.
Synthesis of S-(2-nitrophenyl)-N-acetyl-L-cysteine
The first step involves the reaction of N-acetyl-L-cysteine with an activated 2-nitrobenzene derivative, such as o-fluoronitrobenzene. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the thiolate anion of N-acetyl-L-cysteine attacks the electron-deficient aromatic ring, displacing the fluoride leaving group.
Diagram: Synthesis of S-(2-nitrophenyl)-N-acetyl-L-cysteine
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An In-depth Technical Guide on the Core Physical and Chemical Properties of S-(2-nitrophenyl)-L-cysteine
S-(2-nitrophenyl)-L-cysteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(2-nitrophenyl)-L-cysteine is a pivotal amino acid derivative whose utility in biochemical and pharmaceutical research is continually expanding. The strategic placement of a nitrophenyl group on the sulfur atom of L-cysteine imparts unique reactivity and spectroscopic characteristics, making it an invaluable tool for protein chemistry, enzyme analysis, and the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, reactivity, analytical methodologies, and key applications, offering field-proven insights for professionals in drug development and scientific research.
Chemical Identity and Structure
S-(2-nitrophenyl)-L-cysteine is structurally defined by the covalent linkage of a 2-nitrophenyl group to the sulfur atom of the amino acid L-cysteine via a thioether bond. This modification is fundamental to its chemical behavior and applications.
Key Identifiers:
-
IUPAC Name: (2R)-2-amino-3-(2-nitrophenyl)sulfanylpropanoic acid[1]
-
Common Synonyms: S-o-nitrophenyl-L-cysteine, H-Cys(Sonp)-OH, S-(2-Nitrophenyl)cysteine[1][2][3]
Caption: Workflow for the synthesis of S-(2-nitrophenyl)-L-cysteine.
Analytical Methodologies
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive method for assessing the purity of S-(2-nitrophenyl)-L-cysteine and for its quantification in complex mixtures. A reversed-phase method is typically employed.
Exemplar HPLC Protocol:
-
Column: C18 column (e.g., 5 µm particle size, 4.6 mm x 150 mm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). For S-aryl-cysteine derivatives, an isocratic mobile phase like 70:30 (v/v) acetonitrile:water can be a good starting point. [4]* Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the nitrophenyl group absorbs strongly (e.g., 254 nm or near the λmax of the chromophore). [4]* Injection Volume: 10-20 µL.
-
Derivatization (Optional): For enhanced sensitivity or analysis of complex biological samples, pre-column derivatization of the primary amine with reagents like o-phthaldialdehyde (OPA) or dansyl chloride can be performed. [5][6][7]
B. Mass Spectrometry (MS)
Mass spectrometry is used for unambiguous identification and structural confirmation.
-
Ionization: Electrospray ionization (ESI) is typically used, often in positive ion mode to detect the protonated molecule [M+H]⁺ at m/z 243.04.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry can provide structural information. Key fragmentation pathways for S-aryl-cysteine derivatives would likely involve:
-
Cleavage of the C-S bond.
-
Loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group.
-
Loss of ammonia (NH₃) from the amino group.
-
Fragmentation of the nitrophenyl ring.
-
Expert Insight: In proteomic studies, cysteine modifications are critical. While specific fragmentation data for this exact molecule is not readily published, analysis of related S-substituted cysteine peptides shows that cleavage patterns can be complex but provide diagnostic ions for identifying the modification. [8][9]
-
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for structural elucidation.
-
¹H NMR (Expected Signals):
-
Aromatic Protons: Four distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the disubstituted benzene ring.
-
Alpha-Proton (α-H): A multiplet around 3.5-4.5 ppm, adjacent to the amino and carboxyl groups.
-
Beta-Protons (β-CH₂): Two diastereotopic protons appearing as a multiplet (ABX system) typically between 2.8-3.5 ppm, adjacent to the sulfur atom.
-
-
¹³C NMR (Expected Signals):
-
Carbonyl Carbon: Signal downfield (>170 ppm).
-
Aromatic Carbons: Six signals in the aromatic region (approx. 120-150 ppm).
-
Alpha-Carbon (α-C): Signal around 50-60 ppm.
-
Beta-Carbon (β-C): Signal around 30-40 ppm.
-
Applications in Research and Drug Development
The unique structure of S-(2-nitrophenyl)-L-cysteine makes it a versatile tool in several scientific domains. [2]
Caption: Key application areas for S-(2-nitrophenyl)-L-cysteine.
-
Biochemical Research: It serves as a valuable tool for studying protein interactions and enzyme activity, particularly in redox reactions. [2]The nitrophenyl group can act as a spectroscopic probe or a reactive handle.
-
Drug Development: It is used as a building block in the synthesis of new pharmaceutical compounds. [2]Its structure provides a framework for developing drugs that target specific biological pathways, including potential applications in targeted cancer therapies where the nitro group can be selectively reduced in tumor microenvironments. [2]* Analytical Chemistry: The compound can act as a reagent in various analytical techniques, helping to detect and quantify thiol-containing compounds in biological samples. [2]* Bioconjugation: Its ability to participate in nucleophilic substitution reactions allows for the modification and labeling of other biomolecules, which is crucial in developing biosensors and targeted drug delivery systems. [2]
Safety and Handling
While a specific safety data sheet for S-(2-nitrophenyl)-L-cysteine is not widely available, prudent laboratory practice dictates handling it with care based on the known properties of its parent compound, L-cysteine, and related nitroaromatic compounds.
-
General Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.
-
Hazards of L-Cysteine: The parent compound, L-cysteine, is classified as harmful if swallowed. It may cause irritation to the eyes, respiratory system, and skin.
-
Storage: Store in a tightly sealed container in a cool, dry place (0-8°C recommended) away from light and oxidizing agents. [2][]
References
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PubChem. (n.d.). L-(+)-Cysteine. National Center for Biotechnology Information. Retrieved from [Link]
- Kubec, R., & Dadáková, E. (2009). Chromatographic methods for determination of S-substituted cysteine derivatives-A comparative study.
- Lee, E. J., et al. (2014). A simple and rapid HPLC method for determination of S-allyl-L-cystein and its use in quality control of black garlic samples. Food Chemistry, 143, 363-368.
- Barrett, G. C. (1998). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. Chemistry and Biochemistry of the Amino Acids, 338-375.
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PubChem. (n.d.). S-o-nitrophenyl-L-cysteine. National Center for Biotechnology Information. Retrieved from [Link]
- Degraan-Weber, N., Zhao, B., & Reilly, J. P. (2018). Unusual fragmentation of derivatized cysteine-containing peptides. Rapid communications in mass spectrometry : RCM, 32(17), 1491–1496.
- Bae, S. E., et al. (2012). Identification and quantification of S-allyl-L-cysteine in heated garlic juice by HPLC with ultraviolet and mass spectrometry detection. Journal of Agricultural and Food Chemistry, 60(27), 6883-6888.
- Yılmaz, C., & Ertekin, Z. H. (2023). Development of a New HPLC Method for the Identification of Allicin and S-allyl Cysteine in Garlic (Allium sativum L.) Extracts. Bezmialem Science, 11(2), 209-215.
- Wang, L., et al. (2021). L-cysteine as sustainable and effective sulfur source in the synthesis of diaryl sulfides and heteroarenethiols. Arabian Journal of Chemistry, 14(11), 103393.
- Ziegler, S. J., & Sticher, O. (1989). HPLC of S-Alk(en)yl-L-cysteine Derivatives in Garlic including Quantitative Determination of (+)-S-Allyl-L-cysteine Sulfoxide (Alliin). Planta medica, 55(4), 362–368.
- Paulsen, C. E., & Carroll, K. S. (2013). Cysteine-mediated redox signaling: chemistry, biology, and tools for discovery. Chemical reviews, 113(7), 4633–4679.
- Han, D., et al. (2019). Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems.
- da Silva, J. G., et al. (2016). KINETIC STUDY OF THE REACTION BETWEEN THE CYCLOPALLADATED COMPLEX [PdCl(C2 ,N-dmba)(tu)] (dmba = N,N-DIMETHYLBENZYLAMINE, tu = THIOUREA) AND L-CYSTEINE. Química Nova, 39(1), 43-48.
- Hsu, C. C., et al. (2019). Gas-Phase Fragmentation Reactions of Protonated Cystine using High-Resolution Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 30(4), 644–652.
- Wang, H., et al. (2021). Cleavable and tunable cysteine-specific arylation modification with aryl thioethers. Chemical science, 12(30), 10269–10275.
- Paulsen, C. E., & Carroll, K. S. (2013). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical Reviews, 113(7), 4633-4679.
- Degraan-Weber, N., Zhao, B., & Reilly, J. P. (2018). Unusual fragmentation of derivatized cysteine-containing peptides. Rapid Communications in Mass Spectrometry, 32(17), 1491-1496.
- Trevisiol, E., et al. (2017). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Expert Review of Proteomics, 14(10), 883-896.
- Moon, J., & Min, B. (2020). N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. Organic Letters, 22(3), 1145-1149.
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An In-Depth Technical Guide to the Mechanism of Action of S-(2-nitrophenyl)-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the mechanism of action of S-(2-nitrophenyl)-L-cysteine (S-NPC), a versatile molecule utilized in biochemical assays and as a tool compound in drug discovery. We will delve into its primary enzymatic interaction, explore its broader biochemical reactivity, and provide detailed experimental protocols for its application.
Introduction: The Chemical Biology of a Reactive Cysteine Derivative
S-(2-nitrophenyl)-L-cysteine is a synthetic amino acid derivative characterized by the covalent linkage of a 2-nitrophenyl group to the sulfur atom of L-cysteine.[1] The presence of the electron-withdrawing nitro group on the aromatic ring significantly enhances the reactivity of the thioether bond, making S-NPC a valuable tool for studying enzyme mechanisms and protein interactions, particularly those involving redox processes.[2] Its primary and most well-documented role is as a chromogenic substrate for the enzyme tryptophanase, enabling a straightforward spectrophotometric assay of enzyme activity.[3][4] However, its inherent reactivity suggests a broader potential for interaction with other cellular nucleophiles, a facet that is critical to consider in its application in complex biological systems.
Primary Mechanism of Action: Enzymatic Degradation by Tryptophanase
The principal mechanism of action of S-(2-nitrophenyl)-L-cysteine is its function as a substrate for tryptophanase (also known as tryptophan indole-lyase), a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[5][6] Tryptophanase catalyzes the β-elimination of the 2-nitrothiophenol group, resulting in the formation of pyruvate, ammonia, and the intensely yellow-colored 2-nitrothiophenol anion, which can be monitored spectrophotometrically.[3]
The Catalytic Cycle: A PLP-Dependent β-Elimination
The enzymatic degradation of S-NPC by tryptophanase follows a multi-step mechanism centered around the PLP cofactor. This process is analogous to the enzyme's natural reaction with L-tryptophan.
-
Formation of the External Aldimine: The amino group of S-NPC displaces the lysine residue of the enzyme that is bound to the PLP cofactor, forming an external aldimine.
-
α-Proton Abstraction and Quinonoid Intermediate Formation: A basic residue in the active site of the enzyme abstracts the α-proton from the S-NPC moiety. The resulting negative charge is delocalized into the PLP ring, forming a resonance-stabilized quinonoid intermediate.[6] This is a key step facilitated by the electron-sinking capacity of the PLP cofactor.[7]
-
β-Elimination of the Leaving Group: The crucial step involves the elimination of the 2-nitrothiophenyl group from the β-carbon. This is facilitated by the electron-withdrawing nature of the nitrophenyl group, which makes it a good leaving group.
-
Formation of the Aminoacrylate Intermediate: The elimination of 2-nitrothiophenol results in the formation of an aminoacrylate-PLP complex.
-
Hydrolysis and Product Release: The aminoacrylate intermediate is hydrolyzed to yield pyruvate and ammonia, and the PLP cofactor is regenerated, ready for another catalytic cycle. The released 2-nitrothiophenol, in its anionic form, provides the chromogenic signal for the assay.
Below is a diagram illustrating this enzymatic pathway.
Caption: Enzymatic degradation of S-(2-nitrophenyl)-L-cysteine by tryptophanase.
Kinetic Parameters
| Substrate | Enzyme Source | Km (mM) | kcat (s⁻¹) | Reference |
| S-(o-nitrophenyl)-L-cysteine | Escherichia coli | Data not available | Data not available | [5] |
| L-Tryptophan | Escherichia coli | ~0.3 | ~30 | [8] |
| L-Serine | Escherichia coli | ~1.79 M (whole cells) | - | [8] |
Note: The provided Km for L-serine is for whole cells and may not directly compare to purified enzyme kinetics. The lack of specific kinetic data for S-NPC in readily available literature highlights an area for further investigation.
Broader Biochemical Reactivity and Cellular Effects
Beyond its role as a tryptophanase substrate, the chemical properties of S-(2-nitrophenyl)-L-cysteine suggest potential for other interactions within a cellular environment. The electrophilic nature of the nitrophenyl group can render the molecule susceptible to nucleophilic attack, and its structural similarity to cysteine suggests it could interact with other cysteine-utilizing or -binding proteins.
Reactivity with Cellular Thiols and Glutathione S-Transferases (GSTs)
Cellular thiols, such as the abundant glutathione (GSH), are potent nucleophiles. It is plausible that S-NPC could react with GSH, either non-enzymatically or catalyzed by Glutathione S-Transferases (GSTs). GSTs are a major family of detoxification enzymes that catalyze the conjugation of GSH to a wide variety of electrophilic substrates.[9][10] The nitroaromatic structure of S-NPC makes it a potential substrate for GST-mediated conjugation, which would represent a significant metabolic pathway for its detoxification and clearance from the cell. Such a reaction would involve the nucleophilic attack of the thiolate anion of GSH on the S-NPC molecule.[1]
Caption: Potential metabolism of S-(2-nitrophenyl)-L-cysteine via GST-catalyzed conjugation.
Potential Interactions with Other Cysteine-Reactive Proteins
The structural analogy to cysteine and its inherent reactivity raise the possibility of "off-target" interactions with other proteins that have reactive cysteine residues in their active sites or regulatory domains. These could include:
-
Cysteine Proteases: These enzymes utilize a catalytic cysteine residue for peptide bond hydrolysis. S-NPC could potentially act as a weak inhibitor or substrate for some cysteine proteases.
-
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): The active site of GAPDH contains a highly reactive cysteine residue that is susceptible to modification by various electrophiles. While direct evidence is lacking, the possibility of S-NPC interacting with and potentially inhibiting GAPDH cannot be ruled out, especially at higher concentrations.
It is crucial for researchers using S-NPC in cellular or in vivo models to be aware of these potential off-target effects and to include appropriate controls to validate the specificity of their observations.
Experimental Protocols: Tryptophanase Activity Assay
The chromogenic nature of the reaction product makes S-(2-nitrophenyl)-L-cysteine an excellent tool for a continuous spectrophotometric assay of tryptophanase activity.
Principle
Tryptophanase catalyzes the β-elimination of 2-nitrothiophenol from S-NPC. The resulting 2-nitrothiophenol anion has a strong absorbance at 370 nm, and the rate of increase in absorbance is directly proportional to the enzyme activity.
Reagents and Buffers
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.8, containing 0.1 mM pyridoxal-5'-phosphate (PLP) and 2 mM dithiothreitol (DTT).
-
Substrate Stock Solution: 10 mM S-(2-nitrophenyl)-L-cysteine in dimethyl sulfoxide (DMSO). Store protected from light.
-
Enzyme Solution: Purified tryptophanase diluted in assay buffer to a suitable concentration.
Assay Procedure
-
Prepare the reaction mixture in a quartz cuvette by adding:
-
980 µL of Assay Buffer.
-
10 µL of the tryptophanase enzyme solution.
-
-
Pre-incubate the mixture at the desired temperature (e.g., 37 °C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 10 µL of the 10 mM S-NPC stock solution to the cuvette, for a final concentration of 100 µM.
-
Immediately mix by gentle inversion and start monitoring the increase in absorbance at 370 nm over time using a spectrophotometer.
-
Record the absorbance at regular intervals (e.g., every 15 seconds) for a period of 5-10 minutes.
Data Analysis
-
Plot the absorbance at 370 nm against time.
-
Determine the initial linear rate of the reaction (ΔAbs370/min).
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔAbs370/min) / (ε * l) * Vtotal / Venzyme
-
Where:
-
ε is the molar extinction coefficient of 2-nitrothiophenol at 370 nm (approximately 1,860 M-1cm-1).[3]
-
l is the path length of the cuvette (typically 1 cm).
-
Vtotal is the total volume of the assay (1 mL).
-
Venzyme is the volume of the enzyme solution added (0.01 mL).
-
-
Caption: Workflow for the spectrophotometric assay of tryptophanase activity.
Conclusion and Future Directions
S-(2-nitrophenyl)-L-cysteine is a powerful tool for the study of tryptophanase, providing a simple and robust method for assaying its activity. Its primary mechanism of action is well-defined as a chromogenic substrate for this PLP-dependent enzyme. However, for researchers employing S-NPC in more complex biological systems, it is imperative to consider its potential for broader reactivity. The electrophilic nature of the nitrophenyl group and its structural similarity to cysteine suggest possible interactions with other cellular components, such as glutathione and other cysteine-reactive proteins. Future research should aim to further characterize these potential off-target interactions and to fully elucidate the metabolic fate of S-NPC in various cell types. A deeper understanding of its complete mechanism of action will enhance its utility as a specific biochemical probe and inform its potential applications in drug discovery and development.
References
- Faleev, N. G., Ruvinov, S. B., Zakomyrdina, L. N., Sakharova, I. S., Torchinskiĭ, Iu. M., & Belikov, V. M. (1991). [Factors, determining the effectiveness of tryptophanase interaction with amino acids]. Molekuliarnaia biologiia, 25(3), 752–760.
- Payne, G. W., & Cook, P. F. (2020). Pyridoxal 5′-Phosphate (PLP)-Dependent β- and γ-Substitution Reactions Forming Nonproteinogenic Amino Acids in Natural Product Biosynthesis. ACS Chemical Biology, 15(5), 1137–1155.
- Balazy, M. (2007). Nitro-fatty Acid Reaction with Glutathione and Cysteine: KINETIC ANALYSIS OF THIOL ALKYLATION BY A MICHAEL ADDITION REACTION. Journal of Biological Chemistry, 282(42), 30737–30748.
- Xu, L., Zhang, X., Gao, G., & Yue, S. (2019). Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method. BMC biotechnology, 19(1), 49.
- Poole, L. B. (2015). Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid. Chemical Science, 6(10), 5586–5596.
- Suelter, C. H., Wang, J., & Snell, E. E. (1976). Direct spectrophotometric assay of tryptophanase. FEBS letters, 66(2), 230–232.
- Kameya, M., Onaka, H., & Asano, Y. (2013). Selective tryptophan determination using tryptophan oxidases involved in bis-indole antibiotic biosynthesis. Analytical biochemistry, 438(2), 124–132.
- Lo, L. C., & Lo, C. H. (2007). Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation. Current medicinal chemistry, 14(1), 59-72.
- Lo, L. C., & Lo, C. H. (2007). Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation. Current medicinal chemistry, 14(1), 59-72.
- Gabellieri, E., & Gnerucci, A. (2020). Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism. International Journal of Molecular Sciences, 21(16), 5786.
- Sun, L., & Zheng, Y. (2016). Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs.
- Singh, S., & Khan, A. U. (2021).
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PubChem. (n.d.). S-o-nitrophenyl-L-cysteine. Retrieved from [Link]
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The Technical Compendium for S-(2-nitrophenyl)-L-cysteine: A Senior Application Scientist's Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of S-(2-nitrophenyl)-L-cysteine, a pivotal molecule in contemporary biochemical and pharmaceutical research. We delve into its fundamental physicochemical properties, outline a robust two-step synthesis protocol, and explore its mechanism of action as a potent modulator of protein function through covalent modification of cysteine residues. The core of this document lies in its practical application, offering detailed experimental protocols for studying enzyme kinetics, specifically focusing on its role as a potential substrate or inhibitor for enzymes like Glutathione S-Transferases (GSTs). By grounding theoretical concepts in actionable laboratory methods, this guide serves as an essential resource for professionals seeking to leverage the unique reactivity of S-(2-nitrophenyl)-L-cysteine in their research endeavors, from fundamental enzymology to the development of novel therapeutic agents.
Introduction: The Significance of Thiol-Reactive Compounds
In the landscape of chemical biology and drug discovery, molecules capable of selectively reacting with specific amino acid residues on proteins are invaluable tools. Among these, the cysteine residue, with its nucleophilic thiol group, represents a prime target for covalent modification.[1][2] The unique reactivity of the cysteine thiol, often present as a highly reactive thiolate anion within specific protein microenvironments, allows for the formation of stable covalent bonds, enabling researchers to probe protein function, inhibit enzyme activity, and develop targeted therapeutics.[2]
S-(2-nitrophenyl)-L-cysteine is an amino acid derivative that embodies the principles of targeted covalent modification.[3] Its structure features an L-cysteine core linked via a thioether bond to a nitrophenyl group. This aromatic moiety is "activated" by the electron-withdrawing nitro group, which significantly enhances the electrophilicity of the aromatic ring.[4][5] This activation renders the compound susceptible to nucleophilic attack, particularly from biological thiols like the cysteine residues in proteins or the tripeptide glutathione.[3] Consequently, S-(2-nitrophenyl)-L-cysteine and its precursors serve as exceptional tools for studying protein-protein interactions, elucidating enzyme mechanisms, and as building blocks for peptide-based probes and novel drug candidates.[3]
Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is foundational to its effective application. S-(2-nitrophenyl)-L-cysteine is typically supplied as a yellow crystalline powder. Key quantitative data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 60115-45-9 | PubChem[5], Chem-Impex[3] |
| Molecular Formula | C₉H₁₀N₂O₄S | PubChem[5], Chem-Impex[3] |
| Molecular Weight | 242.25 g/mol | PubChem[5], Chem-Impex[3] |
| Appearance | Yellow powder to crystalline powder | Chem-Impex[3] |
| Purity | ≥ 98% (HPLC) | Chem-Impex[3] |
| Storage Conditions | 0-8°C | Chem-Impex[3] |
Synthesis and Characterization
The generation of S-(2-nitrophenyl)-L-cysteine is typically achieved through a two-step process involving the synthesis of an N-acetylated intermediate followed by deprotection. This methodology ensures the specific modification of the thiol group without interference from the amino group of the cysteine backbone.
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of S-(2-nitrophenyl)-L-cysteine.
Experimental Protocol: Synthesis
This protocol describes a common method for synthesizing S-(2-nitrophenyl)-L-cysteine. The causality behind this two-step approach is rooted in protecting group chemistry; the N-acetyl group prevents the cysteine's primary amine from acting as a competing nucleophile during the initial substitution reaction.
Step 1: Synthesis of S-(o-nitrophenyl)-N-acetyl-L-cysteine
-
Reagent Preparation: In a suitable reaction vessel, prepare a solution of 67.8 g of N-acetyl-L-cysteine and 100.8 g of sodium bicarbonate in 300 ml of water.
-
Reaction Setup: Add the aqueous mixture to a solution of 55.4 ml of o-fluoronitrobenzene in 1 L of ethanol.
-
Reaction Execution: Heat the mixture to reflux for 3 hours with continuous mechanical stirring.
-
Initial Workup: Allow the reaction to cool to room temperature. Remove any solids by filtration.
-
Purification: Concentrate the filtrate to approximately one-fourth of its original volume. Dilute the concentrated solution with 1 L of water.
-
Isolation: Wash the resulting aqueous suspension with 200 ml of ether. Acidify the aqueous layer to pH 1 using 12N aqueous hydrochloric acid. A yellow precipitate will form.
-
Drying: Collect the yellow precipitate by filtration and dry it in vacuo at 70°C over phosphorus pentoxide to yield S-(o-nitrophenyl)-N-acetyl-L-cysteine.
Step 2: Synthesis of S-(o-nitrophenyl)-L-cysteine (De-acetylation)
-
Reagent Preparation: Prepare a solution of 71 g of the S-(o-nitrophenyl)-N-acetyl-L-cysteine intermediate in 300 ml of 18M sulfuric acid and 1200 ml of water.
-
Reaction Execution: Heat the solution to reflux for 30 minutes. This acid hydrolysis step removes the acetyl protecting group.
-
Workup: Cool the solution in an ice bath. Carefully treat the cooled solution with 700 ml of concentrated ammonium hydroxide to neutralize the acid and precipitate the product.
-
Final Purification: Collect the resulting solid and recrystallize it from boiling water to afford the final pure product, S-(o-nitrophenyl)-L-cysteine.
Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)
The utility of S-(2-nitrophenyl)-L-cysteine and related compounds in biology stems from their reactivity via the Nucleophilic Aromatic Substitution (SNAr) mechanism.[4][6] This reaction is distinct from typical SN1 or SN2 reactions and is characteristic of aromatic rings bearing strong electron-withdrawing groups, such as the nitro group (-NO₂).[4][5][6]
The key steps are:
-
Activation: The nitro group ortho to the leaving group (in the precursor) or the thioether linkage (in the final product, making it a potential leaving group itself under certain conditions) strongly withdraws electron density from the aromatic ring. This creates a significant partial positive charge on the carbon atom bonded to the leaving group/thioether (the ipso-carbon), making it highly electrophilic.
-
Nucleophilic Attack: A potent nucleophile, such as the deprotonated thiolate anion (R-S⁻) of a cysteine residue in a protein, attacks the electrophilic ipso-carbon.[6] This step is typically the rate-determining step of the reaction.
-
Formation of Meisenheimer Complex: The attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][7] The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization for this otherwise high-energy intermediate.
-
Elimination and Aromaticity Restoration: The aromatic system is regenerated by the expulsion of a leaving group from the ipso-carbon. In the synthesis step, this is a halide. In a biological context, this could involve displacement of the cysteine moiety itself if attacked by another, stronger nucleophile.
SNAr Mechanism Diagram
Caption: The SNAr mechanism for covalent modification of a protein cysteine residue.
Application in Enzyme Assays: A Glutathione S-Transferase (GST) Model
Glutathione S-Transferases (GSTs) are a major family of detoxification enzymes that catalyze the conjugation of reduced glutathione (GSH) to a wide variety of electrophilic substrates.[8][9] The canonical assay for GST activity uses 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate. The reaction product, S-(2,4-dinitrophenyl)-glutathione, is structurally analogous to S-(2-nitrophenyl)-L-cysteine. This structural similarity suggests that S-(2-nitrophenyl)-L-cysteine could act as either a substrate or a competitive inhibitor in GST-mediated reactions.
The following protocol details the standard, validated method for measuring GST activity using CDNB. This protocol serves as a self-validating system and a baseline from which to design experiments investigating the inhibitory or substrate potential of S-(2-nitrophenyl)-L-cysteine.
Experimental Protocol: GST Activity Assay
Objective: To determine the total GST activity in a biological sample (e.g., cell lysate, tissue homogenate) by monitoring the conjugation of GSH to CDNB.
Principle: The conjugation reaction forms a thioether product that absorbs light at 340 nm. The rate of increase in absorbance at this wavelength is directly proportional to the GST activity in the sample.[8][9]
Materials:
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
-
Assay Buffer: 100 mM potassium phosphate, pH 6.5
-
Reduced Glutathione (GSH) stock solution (e.g., 100 mM)
-
1-Chloro-2,4-dinitrobenzene (CDNB) stock solution (e.g., 100 mM in ethanol)
-
Biological sample (e.g., cell lysate, purified enzyme)
-
Sample Buffer: PBS, pH 6.5
Procedure:
-
Reagent Preparation: Prepare a fresh Assay Cocktail for the required number of reactions. For each 1 ml of cocktail, mix:
-
980 µl Assay Buffer (PBS, pH 6.5)
-
10 µl of 100 mM GSH stock solution (final concentration: 1 mM)
-
Note: Do not add CDNB to the master mix.
-
-
Plate Setup:
-
Add appropriate volumes of your biological sample (e.g., 10-20 µl of lysate) to the wells of the 96-well plate.
-
Include a "no-enzyme" or "blank" control containing only Sample Buffer instead of the biological sample. This measures the rate of the non-enzymatic reaction.
-
Add the Assay Cocktail to each well to bring the total volume to a pre-final volume (e.g., 190 µl).
-
-
Equilibration: Incubate the plate at 25°C or 30°C for 5 minutes to allow all components to reach thermal equilibrium.
-
Reaction Initiation: To start the reaction, add 10 µl of the 100 mM CDNB stock solution to each well (final concentration: 5 mM). Add the CDNB as quickly as possible to all wells to ensure a consistent start time.[8]
-
Data Acquisition: Immediately after adding CDNB, shake the plate for a few seconds to mix and begin reading the absorbance at 340 nm.[8] Take readings every minute for at least 5-10 minutes.[8]
-
Data Analysis:
-
Plot absorbance (A₃₄₀) versus time for each sample.
-
Determine the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.
-
Subtract the rate of the blank (non-enzymatic) reaction from the rate of each sample reaction to get the true enzymatic rate.
-
Calculate GST activity using the Beer-Lambert law and the extinction coefficient of the S-(2,4-dinitrophenyl)-glutathione product.
-
Causality and Self-Validation: This protocol is self-validating because the inclusion of a no-enzyme control directly measures and corrects for any background, non-enzymatic conjugation of GSH and CDNB. A linear increase in absorbance over time confirms that the reaction is proceeding under steady-state kinetics. The specific activity can then be normalized to the total protein concentration of the sample, ensuring comparability across different experiments. To test S-(2-nitrophenyl)-L-cysteine as an inhibitor, it would be added to the wells at varying concentrations before the addition of CDNB.
Conclusion and Future Outlook
S-(2-nitrophenyl)-L-cysteine is a powerful and versatile tool for chemical biology and drug development. Its well-defined physicochemical properties and predictable reactivity, governed by the SNAr mechanism, make it an ideal candidate for the targeted covalent modification of proteins. The detailed synthesis and enzyme assay protocols provided in this guide offer a practical framework for researchers to harness its potential. Future applications will likely focus on its incorporation into more complex molecular probes for in-cell imaging, its use in proteomic platforms for identifying novel drug targets, and as a foundational scaffold for the rational design of next-generation covalent therapeutics.
References
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Title: GST Assay Protocol. Source: University of California, San Diego. URL: [Link]
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Title: Glutathione S-Transferase Assay [Colorimetric]. Source: G-Biosciences. URL: [Link]
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Title: Glutathione S-transferase (GST) Assay Kit. Source: BioVision Inc. URL: [Link]
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Title: 16.7: Nucleophilic Aromatic Substitution. Source: Chemistry LibreTexts. URL: [Link]
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Title: Glutathione-S-Transferase (GST) activity assay for zooplankton samples. Source: Protocols.io. URL: [Link]
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Title: Nucleophilic aromatic substitution. Source: Wikipedia. URL: [Link]
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Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism. Source: Master Organic Chemistry. URL: [Link]
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Title: Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Source: ResearchGate. URL: [Link]
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Title: Nucleophilic aromatic substitution. Source: chemeurope.com. URL: [Link]
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Title: Thiol redox chemistry: role of protein cysteine oxidation and altered redox homeostasis in allergic inflammation and asthma. Source: PubMed. URL: [Link]
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Title: The mechanism of covalent nucleophilic aromatic substitution. Source: ResearchGate. URL: [Link]
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Title: Previously reported (a) nucleophilic aromatic substitution (SnAr) and (b) oxidative addition of transition metal complexes for Cys arylation on peptides and proteins. Source: ResearchGate. URL: [Link]
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Title: The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Source: PubMed Central (NIH). URL: [Link]
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An In-depth Technical Guide to the Solubility of S-(2-nitrophenyl)-L-cysteine in Organic Solvents
Abstract
S-(2-nitrophenyl)-L-cysteine is a crucial reagent in biochemical research and a valuable building block in pharmaceutical development.[1][2] Its utility in synthesizing peptide-based probes and developing novel therapeutics hinges on a thorough understanding of its physicochemical properties, among which solubility is paramount.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and apply the solubility characteristics of S-(2-nitrophenyl)-L-cysteine in various organic solvents. While direct, quantitative solubility data for this specific compound is not extensively published, this document outlines the theoretical principles governing its solubility and provides a detailed, field-proven methodology for its experimental determination.
Introduction to S-(2-nitrophenyl)-L-cysteine
S-(2-nitrophenyl)-L-cysteine is an amino acid derivative featuring a nitrophenyl group attached to the sulfur atom of L-cysteine.[] This modification enhances its reactivity, making it a valuable tool for studying protein interactions, enzyme mechanisms, and for the synthesis of targeted therapeutics.[1][2] The compound typically appears as a yellow to crystalline powder.[2][]
Chemical Structure and Properties:
-
IUPAC Name: (2R)-2-amino-3-(2-nitrophenyl)sulfanylpropanoic acid[4]
The presence of both a polar amino acid backbone (with carboxylic acid and amino groups) and a more nonpolar aromatic nitrophenyl group suggests a complex solubility profile that will be highly dependent on the chosen solvent system.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that a solute will have higher solubility in a solvent with similar intermolecular forces. For S-(2-nitrophenyl)-L-cysteine, several forces are at play:
-
Hydrogen Bonding: The carboxylic acid and amino groups can act as both hydrogen bond donors and acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective.
-
Dipole-Dipole Interactions: The nitro group and the overall molecular structure create permanent dipoles, which will interact favorably with polar solvents.
-
Van der Waals Forces: The aromatic ring contributes to London dispersion forces, allowing for some solubility in less polar solvents.
Based on the solubility of L-cysteine and its derivatives, we can anticipate certain trends. For instance, the solubility of L-cysteine is generally higher in polar protic solvents and decreases as the carbon chain length of the solvent increases.[6][7][8] It is reasonable to hypothesize a similar, though not identical, behavior for S-(2-nitrophenyl)-L-cysteine. The bulky, more non-polar nitrophenyl group may increase its solubility in solvents of intermediate polarity compared to unsubstituted L-cysteine.
Experimental Determination of Solubility
Given the absence of extensive published data, an experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of S-(2-nitrophenyl)-L-cysteine.
3.1. Materials and Equipment
-
S-(2-nitrophenyl)-L-cysteine (purity ≥ 98%)[1]
-
A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
3.2. Experimental Workflow: The Static Equilibrium Method
The static gravimetric or equilibrium method is a reliable technique for determining solubility.[6][9][10] It involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved amount.
Caption: Workflow for the static equilibrium solubility determination method.
3.3. Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of S-(2-nitrophenyl)-L-cysteine to a series of sealed vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
-
Equilibration:
-
Agitate the vials for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. A preliminary kinetic study can determine the optimal time.
-
After agitation, allow the vials to rest at the constant temperature for at least 4 hours to allow the undissolved solid to precipitate.
-
-
Sample Analysis:
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.
-
Immediately centrifuge the sample to further separate any suspended solids.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.
-
Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent (often the mobile phase of the HPLC method).
-
Quantify the concentration of S-(2-nitrophenyl)-L-cysteine in the diluted sample using a pre-validated HPLC method.
-
-
Data Calculation and Presentation:
-
Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
Repeat the experiment at different temperatures to understand the thermodynamic properties of dissolution.
-
Summarize the quantitative data in a clear, structured table.
-
Anticipated Solubility Profile and Data Interpretation
Table 1: Hypothetical Solubility of S-(2-nitrophenyl)-L-cysteine in Common Organic Solvents at 25°C
| Solvent | Polarity Index | Anticipated Solubility Category | Rationale |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | Highly polar aprotic solvent, excellent hydrogen bond acceptor. |
| N,N-Dimethylformamide (DMF) | 6.4 | Freely Soluble | Polar aprotic solvent, capable of strong dipole-dipole interactions. |
| Methanol | 5.1 | Soluble | Polar protic solvent, effective hydrogen bond donor and acceptor. |
| Ethanol | 4.3 | Sparingly Soluble | Less polar than methanol, reduced hydrogen bonding capability. |
| Acetone | 4.3 | Sparingly Soluble | Polar aprotic solvent, but less effective at solvating the ionic character of the amino acid moiety. |
| Acetonitrile | 5.8 | Slightly Soluble | Polar aprotic, but a weaker hydrogen bond acceptor than other polar solvents. |
| Ethyl Acetate | 4.4 | Very Slightly Soluble | Lower polarity and limited hydrogen bonding capacity. |
| Dichloromethane (DCM) | 3.1 | Very Slightly Soluble | Primarily interacts through dipole-dipole forces; poor at solvating the amino acid portion. |
| Toluene | 2.4 | Insoluble | Nonpolar solvent, unable to overcome the solute-solute interactions of the polar functional groups. |
| Hexane | 0.1 | Insoluble | Nonpolar solvent, incapable of solvating the polar molecule. |
Note: The solubility categories are based on USP definitions (e.g., Very Soluble: <1 part solvent per 1 part solute; Freely Soluble: 1-10 parts; Soluble: 10-30 parts; Sparingly Soluble: 30-100 parts; Slightly Soluble: 100-1000 parts; Very Slightly Soluble: 1000-10,000 parts; Insoluble: >10,000 parts).
Practical Applications in Research and Development
A comprehensive understanding of the solubility of S-(2-nitrophenyl)-L-cysteine is critical for:
-
Reaction Chemistry: Selecting an appropriate solvent to ensure all reactants are in the same phase, leading to optimal reaction kinetics and yield.
-
Purification: Choosing a solvent system for crystallization that maximizes the recovery of pure S-(2-nitrophenyl)-L-cysteine while leaving impurities in the solution.
-
Formulation Development: For pharmaceutical applications, identifying a solvent or co-solvent system that can dissolve the compound at the desired concentration for preclinical studies.
-
Analytical Method Development: Selecting a suitable diluent for creating stock solutions and calibration standards for methods like HPLC.
Conclusion
References
-
ResearchGate. Solubility Behavior and Polymorphism of l -Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems | Request PDF. Available from: [Link]
-
ResearchGate. Determination and Correlation of the Solubility of l -Cysteine in Several Pure and Binary Solvent Systems | Request PDF. Available from: [Link]
-
ACS Publications. Solubility Behavior and Polymorphism of l-Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems | Journal of Chemical & Engineering Data. Available from: [Link]
-
Semantic Scholar. Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems. Available from: [Link]
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Figshare. Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems. Available from: [Link]
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key features of the S-(2-nitrophenyl)-L-cysteine nitrophenyl group
An In-Depth Technical Guide to the Key Features of the S-(2-Nitrophenyl)-L-cysteine Nitrophenyl Group
Introduction
In the landscape of modern biochemical and pharmaceutical research, the precise chemical modification of biomolecules is paramount. S-(2-nitrophenyl)-L-cysteine (SNPLC) has emerged as a highly versatile amino acid derivative, primarily due to the unique electronic and reactive properties conferred by its 2-nitrophenyl group. This functional moiety transforms the otherwise stable thioether linkage of a modified cysteine into a reactive center, enabling a host of applications ranging from peptide synthesis to the development of novel therapeutics.[1][2]
This guide provides an in-depth technical exploration of the core features of the nitrophenyl group within the SNPLC scaffold. We will dissect the physicochemical properties, mechanistic underpinnings of its reactivity, and its practical applications in bioconjugation, drug development, and analytical sciences. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique capabilities of this powerful chemical tool.
Chapter 1: Physicochemical and Spectroscopic Profile
The foundational characteristics of SNPLC are dictated by the interplay between the L-cysteine backbone and the attached 2-nitrophenyl group. This substitution gives the compound a distinct set of properties crucial for its application.
Core Physicochemical Properties
S-(2-nitrophenyl)-L-cysteine is typically a yellow crystalline powder, a characteristic color imparted by the nitrophenyl chromophore.[1][] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-amino-3-(2-nitrophenyl)sulfanylpropanoic acid | [][4] |
| CAS Number | 60115-45-9 | [1][5] |
| Molecular Formula | C₉H₁₀N₂O₄S | [1][4] |
| Molecular Weight | 242.25 g/mol | [1][4] |
| Appearance | Yellow powder to crystalline powder | [1][] |
| Melting Point | 162-163 °C | [5] |
| Purity | ≥ 98% (by HPLC) | [1] |
| Storage | 2-8 °C | [] |
The Electronic Influence of the 2-Nitrophenyl Group
The key to SNPLC's utility lies in the powerful electron-withdrawing nature of the nitro group (-NO₂). Positioned ortho to the thioether linkage, its influence is profound:
-
Activation of the Aromatic Ring: The nitro group strongly deactivates the aromatic ring towards electrophilic substitution but, critically, activates it for nucleophilic aromatic substitution (SNAr) .[6][7]
-
Stabilization of Intermediates: During a nucleophilic attack on the carbon atom bearing the thioether, the nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[6] This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group.[7][8]
-
Inductive Effect: The electronegativity of the nitro group and the aromatic ring polarizes the C-S bond, making the ipso-carbon more electrophilic and susceptible to attack by nucleophiles.
Spectroscopic Characteristics
-
NMR Spectroscopy: In ¹H NMR, the aromatic protons of the nitrophenyl group would appear significantly downfield due to the deshielding effect of the nitro group. The protons of the cysteine backbone (α-CH and β-CH₂) would also experience shifts relative to unmodified cysteine, reflecting the electronic environment imposed by the aromatic substituent. For reference, the free L-cysteine protons in D₂O typically show shifts around 4.3 ppm (α-CH) and 3.1-3.2 ppm (β-CH₂).[12]
Chapter 2: The Nitrophenyl Moiety as a Potent Activator for Nucleophilic Substitution
The primary function of the 2-nitrophenyl group in SNPLC is to render the thioether linkage labile, effectively turning the cysteine derivative into an "activated" building block. This reactivity is central to its use in modifying other molecules.
The SₙAr Mechanism: A Pathway to Thioether Exchange
The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SₙAr) mechanism. Unlike Sₙ2 reactions, which are uncommon on sp²-hybridized carbons, the SₙAr mechanism involves a two-step addition-elimination process.[6]
-
Nucleophilic Addition (Rate-Limiting Step): An incoming nucleophile (e.g., the thiol group of another cysteine residue) attacks the electrophilic carbon of the nitrophenyl ring that is bonded to the sulfur atom. This step temporarily breaks the aromaticity of the ring and forms a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6][8]
-
Elimination (Fast Step): The aromaticity of the ring is restored by the departure of the leaving group. In this case, the S-linked cysteine acts as the leaving group, resulting in the formation of a new thioether bond with the incoming nucleophile.
The presence of the ortho-nitro group is critical as it stabilizes the anionic Meisenheimer intermediate, lowering the activation energy of the rate-limiting step and accelerating the overall reaction.[7][8]
Chapter 3: Applications in Bioconjugation and Chemical Biology
The unique reactivity of SNPLC makes it an invaluable tool for the site-specific modification of peptides and proteins, a process known as bioconjugation.[13]
Synthesis of Peptide-Based Probes and Modified Peptides
SNPLC can be used as a building block in solid-phase peptide synthesis (SPPS).[14][15] The 2-nitrophenyl group serves as a protecting group for the cysteine thiol that can be strategically removed or replaced. More importantly, it facilitates the creation of non-natural peptide linkages and cyclic structures.
The ability to participate in nucleophilic substitution allows for the modification of biomolecules, which is crucial for exploring cellular processes.[1][2] This makes SNPLC a key component in the synthesis of peptide-based probes for studying protein interactions and enzyme mechanisms.[1]
Experimental Workflow: Protein Labeling
A common application is the labeling of a protein containing a reactive cysteine residue with a probe (e.g., a fluorescent dye) that has been pre-functionalized with a nucleophile. The SNPLC moiety can act as a linker that is subsequently displaced.
Chapter 4: Utility in Drug Development and Medicinal Chemistry
The properties of the nitrophenyl group extend into the realm of therapeutic design, where it can be used as a structural component of new drugs or as a tool in prodrug strategies.
A Building Block for Novel Therapeutics
SNPLC serves as a versatile starting material for synthesizing novel pharmaceutical compounds.[1] The ability to form stable thioether bonds via the SₙAr reaction allows for the construction of complex molecular architectures designed to interact with specific biological pathways. This is particularly relevant in cancer research, where cysteine metabolism and redox homeostasis are critical for the survival of cancer cells.[16][17] The unique reactivity of cysteine derivatives can be exploited to design targeted therapies.[2][17]
Application in Prodrug Strategies
Nitroaromatic compounds are well-known for their potential use in hypoxia-activated prodrugs (HAPs).[18] In the low-oxygen (hypoxic) environment characteristic of solid tumors, the nitro group can be enzymatically reduced to more reactive species like hydroxylamines or amines. This bio-reduction can trigger the release of an active cytotoxic agent. While SNPLC itself is not a prodrug, the 2-nitrophenyl moiety is a classic "trigger" that can be incorporated into more complex drug designs to achieve tumor-selective activation.[18]
Chapter 5: Synthesis and Characterization Protocols
The practical utility of SNPLC relies on its efficient synthesis and rigorous quality control.
Synthesis Protocol
The synthesis of S-(2-nitrophenyl)-L-cysteine can be achieved via the hydrolysis of its N-acetylated precursor.
Materials:
-
S-(o-nitrophenyl)-N-acetyl-L-cysteine
-
18M Sulfuric acid (H₂SO₄)
-
Concentrated ammonium hydroxide (NH₄OH)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 71 g of S-(o-nitrophenyl)-N-acetyl-L-cysteine in a mixture of 300 ml of 18M sulfuric acid and 1200 ml of water.
-
Hydrolysis: Heat the solution to reflux for 30 minutes using a heating mantle. This step removes the N-acetyl protecting group.
-
Quenching and Precipitation: After 30 minutes, remove the heat source and cool the solution in an ice bath.
-
Neutralization: Slowly and carefully, add 700 ml of concentrated ammonium hydroxide to the cold solution to neutralize the acid and precipitate the product. Perform this step in a well-ventilated fume hood.
-
Recrystallization: Collect the resulting solid by vacuum filtration. Recrystallize the crude product from boiling water to afford the purified S-(o-nitrophenyl)-L-cysteine.
-
Drying: Dry the purified crystals under vacuum. The expected melting point is 168-171 °C.
(This protocol is adapted from PrepChem based on established chemical synthesis methods.)
Characterization by High-Performance Liquid Chromatography (HPLC)
Purity assessment is critical. While a specific method for SNPLC is proprietary to manufacturers, a general reversed-phase HPLC method can be developed for S-substituted cysteine derivatives.[19]
Typical HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength appropriate for the nitrophenyl chromophore (e.g., 254 nm or a specific λₘₐₓ).
-
Analysis: The purity is determined by integrating the area of the product peak relative to the total peak area. A purity of ≥98% is common for commercial-grade reagents.[1]
Conclusion
The 2-nitrophenyl group of S-(2-nitrophenyl)-L-cysteine is not merely a substituent but a powerful functional unit that defines the molecule's utility. By activating the thioether bond towards nucleophilic aromatic substitution, it provides a gateway for the precise and strategic modification of peptides, proteins, and other complex molecules. Its applications in creating sophisticated biological probes, its role as a foundational block in medicinal chemistry, and its potential in developing targeted cancer therapies underscore its importance.[1][2][18] Understanding the core principles of its reactivity—grounded in the electron-withdrawing power of the nitro group—allows researchers to harness its full potential, driving innovation across the chemical and biological sciences.
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role of S-(2-nitrophenyl)-L-cysteine in studying redox processes
An In-depth Technical Guide to the Role of S-(2-nitrophenyl)-L-cysteine in Studying Redox Processes
Foreword: The Evolving Landscape of Redox Biology
The study of redox processes has matured from a general concept of "oxidative stress" to a nuanced understanding of specific, reversible post-translational modifications that govern cellular signaling. At the heart of this intricate network lies the amino acid cysteine, whose thiol side chain acts as a sensitive sensor and transducer of redox signals.[1][2] Modifications such as S-sulfenylation, S-nitrosylation, and S-glutathionylation are not mere markers of damage but functional switches that regulate protein activity, localization, and interaction networks.[3][4] However, the transient and highly reactive nature of these modifications presents a formidable analytical challenge, necessitating the development of sophisticated chemical tools to capture and identify them. This guide delves into the utility of one such tool, S-(2-nitrophenyl)-L-cysteine, a versatile building block for creating probes and therapeutics aimed at unraveling the complexities of the redox world.[5]
Chapter 1: The Cysteine Redox Network: A World of Transient Signals
Cellular function is exquisitely controlled by signaling cascades, many of which are modulated by the redox state of specific cysteine residues.[1] Reactive oxygen, nitrogen, and sulfur species (ROS, RNS, RSS), once considered solely as byproducts of metabolism, are now recognized as critical second messengers.[1][6] These molecules react with the thiol group of cysteine residues, which can exist as a highly reactive thiolate anion at physiological pH, to generate a variety of modifications.[1]
Key reversible cysteine modifications include:
-
S-sulfenylation (Cys-SOH): The direct oxidation of a thiol to a sulfenic acid, often the initial step in further oxidative modifications.[7][8][9] It is an intrinsically unstable modification, making its detection particularly challenging.[7][8]
-
S-nitrosylation (Cys-SNO): The addition of a nitroso group, a primary mechanism for nitric oxide (NO) signaling that impacts protein function and localization.[3]
-
S-glutathionylation (Cys-SSG): The formation of a mixed disulfide with glutathione, which can protect the cysteine from irreversible oxidation and also modulate protein function.[3]
-
Disulfide Bonds (Cys-S-S-Cys): The formation of an intramolecular or intermolecular bridge between two cysteine residues.
The central challenge for researchers is to detect these modifications in situ without introducing artifacts. Lysis of cells can dramatically alter the cellular redox environment, leading to spurious oxidation or the loss of labile modifications.[1][10] Therefore, chemical probes that are cell-permeable and can react selectively with a specific modification inside a living cell are invaluable.
Caption: Reversible and irreversible oxidation states of cysteine.
Chapter 2: S-(2-nitrophenyl)-L-cysteine: A Chemist's Tool for Biological Problems
S-(2-nitrophenyl)-L-cysteine (SNPC) is a cysteine derivative that has emerged as a valuable compound in biochemical research and drug development.[5] Its utility stems from the unique chemical properties conferred by the 2-nitrophenyl group attached to the sulfur atom. This modification enhances the reactivity of the compound and provides a versatile handle for chemical synthesis.[5]
The core value of SNPC lies in its application as a synthetic building block.[5] Researchers utilize it to synthesize more complex molecules, such as peptide-based probes and novel therapeutics, designed to interact with specific biological targets.[5] Its ability to participate in nucleophilic substitution reactions is key to its function, allowing for the precise modification of biomolecules to explore cellular processes or design targeted drugs.[5]
| Property | Value | Source |
| CAS Number | 60115-45-9 | [5][11][12] |
| Molecular Formula | C₉H₁₀N₂O₄S | [5][12] |
| Molecular Weight | 242.25 g/mol | [5][12] |
| Appearance | Yellow powder to crystalline powder | [5] |
| Melting Point | 162-163 °C | [11] |
| Synonyms | H-Cys(Sonp)-OH, S-o-nitrophenyl-L-cysteine | [11][12] |
Chapter 3: Core Application: A Building Block for Targeted Probes and Therapeutics
The primary role of SNPC in studying redox processes is not as a direct probe itself, but as a crucial intermediate in the synthesis of highly specific tools. The 2-nitrophenyl group acts as a stable thiol-protecting group that can be manipulated or used as a reactive site in a larger molecular construct.
1. Synthesis of Peptide-Based Probes: SNPC can be incorporated into a peptide sequence using standard solid-phase peptide synthesis. This positions the nitrophenyl-modified cysteine at a specific location within a peptide designed to bind to a particular protein or enzyme. The probe can then be used in several ways:
-
Fluorescent Labeling: The nitrophenyl group can be chemically replaced by a fluorophore.
-
Affinity Tagging: The group can be substituted with an affinity tag like biotin, allowing for the pull-down and identification of interacting proteins.
-
Mechanism-Based Inhibition: In enzyme active sites, the enhanced reactivity of the thioether bond can be exploited to form a covalent adduct with the target enzyme, leading to irreversible inhibition.[5]
2. Development of Targeted Therapeutics: In drug development, particularly in oncology, SNPC serves as a scaffold for creating compounds that selectively interact with tumor cells.[5] By attaching cytotoxic agents or signaling modulators to the SNPC core, developers can create drugs that are activated or targeted based on the specific redox environment of cancer cells.
Caption: Workflow using an SNPC-derived affinity probe.
Chapter 4: Experimental Protocols: A Self-Validating System
Trustworthiness in scientific research is built on robust and reproducible methodologies. The following protocols provide a foundation for working with SNPC, from its synthesis to its application in a general workflow for identifying modified proteins.
Protocol 4.1: Synthesis of S-(o-nitrophenyl)-L-cysteine
This protocol is adapted from established chemical synthesis literature and provides a method for producing the core compound.[13] The causality behind this two-step process involves first protecting the amine group with an acetyl group, performing the thioether linkage, and then deprotecting the amine to yield the final product.
Materials:
-
S-(o-nitrophenyl)-N-acetyl-L-cysteine
-
18M Sulfuric Acid (H₂SO₄)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Deionized Water
-
Round-bottom flask, reflux condenser, heating mantle, ice bath, filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 71 g of S-(o-nitrophenyl)-N-acetyl-L-cysteine in a solution of 300 ml of 18M sulfuric acid and 1200 ml of water.
-
Reflux: Attach a reflux condenser and heat the solution to reflux for 30 minutes using a heating mantle. This step uses heat and strong acid to hydrolyze the N-acetyl protecting group.
-
Cooling and Neutralization: After 30 minutes, remove the heat source and cool the solution in an ice bath. Once chilled, slowly and carefully add 700 ml of concentrated ammonium hydroxide to neutralize the sulfuric acid and precipitate the product. This step must be performed in a fume hood with appropriate personal protective equipment due to the exothermic reaction and ammonia fumes.
-
Isolation: A solid precipitate of S-(o-nitrophenyl)-L-cysteine will form. Collect the solid by vacuum filtration.
-
Recrystallization: To purify the product, recrystallize the collected solid from boiling water. Dissolve the solid in a minimal amount of boiling water, then allow it to cool slowly to form pure crystals.
-
Drying and Characterization: Collect the purified crystals by filtration and dry them thoroughly. The expected melting point is 168°-171° C.[13]
Protocol 4.2: General Workflow for Target Identification using a Biotinylated SNPC-Derived Probe
This protocol outlines a general, self-validating strategy for using a custom-synthesized, SNPC-derived probe where the nitrophenyl group has been replaced with a biotin affinity tag. The logic is based on the widely used biotin-switch methodology.[14][15]
Rationale: The system is self-validating through the inclusion of a negative control (no probe) and a competitive elution step, ensuring that identified proteins are specifically captured by the biotinylated probe.
Materials:
-
Cell culture expressing the protein of interest
-
Blocking Buffer: HEN buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine, pH 7.7) with 2.5% SDS and 20 mM N-ethylmaleimide (NEM).
-
Biotinylated SNPC-derived probe
-
Reducing Agent (specific to the modification of interest, e.g., ascorbate for S-nitrosothiols)
-
Streptavidin-agarose beads
-
Wash buffers, Elution buffer (e.g., containing β-mercaptoethanol)
-
Standard reagents for SDS-PAGE, Western Blot, or mass spectrometry
Step-by-Step Methodology:
-
Sample Preparation & Blocking: Lyse cells directly in Blocking Buffer containing NEM. NEM is a thiol-reactive compound that will irreversibly alkylate all free, reduced cysteine thiols, preventing them from reacting in subsequent steps. This is a critical step to reduce background.
-
Removal of Excess NEM: Remove excess NEM by protein precipitation (e.g., with acetone) followed by resuspension in a new buffer.
-
Selective Reduction: Add a reducing agent that is selective for the modification you are studying (e.g., ascorbate specifically reduces S-nitrosothiols to free thiols). This step "unmasks" the previously modified cysteines.
-
Labeling with Probe: Immediately add the biotinylated SNPC-derived probe. The probe will react with the newly formed free thiols, covalently attaching a biotin tag only at the sites of the original modification.
-
Affinity Capture: Incubate the labeled protein lysate with streptavidin-agarose beads. The high affinity of the biotin-streptavidin interaction will capture the probe-labeled proteins.
-
Washing: Thoroughly wash the beads with a series of high-salt and detergent-containing buffers to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by incubating with a buffer containing a reducing agent like β-mercaptoethanol, which cleaves the disulfide bond linking the probe to the protein.
-
Analysis: Analyze the eluted proteins by Western Blot for a specific candidate or by mass spectrometry for proteome-wide identification.
Chapter 5: Advantages, Limitations, and Future Horizons
Advantages:
-
Versatility: As a synthetic intermediate, SNPC offers immense flexibility for designing custom probes and drugs.[5]
-
Enhanced Reactivity: The nitrophenyl group modifies the electronic properties of the sulfur atom, making it a useful handle for specific chemical reactions.[5]
-
Stability: The S-(2-nitrophenyl) linkage provides a stable, protected form of cysteine that can be carried through multi-step syntheses.
Limitations:
-
Indirect Application: SNPC is not an off-the-shelf probe. Its use requires significant expertise in chemical synthesis to create the final tool for biological experiments.
-
Probe-Specific Challenges: The performance of any SNPC-derived probe is subject to common challenges like cell permeability, target specificity, and potential cellular toxicity or off-target effects, which must be rigorously validated for each new construct.[1]
Future Directions: The future of SNPC is promising, particularly in the realm of translational research. Its role as a building block in developing targeted cancer therapies is an area of active investigation.[5] As our understanding of the specific redox vulnerabilities of different diseases grows, the ability to synthesize custom molecules using scaffolds like SNPC will become increasingly critical for developing next-generation precision medicines.
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Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. U.S. National Library of Medicine, National Institutes of Health. [Link]
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REDOX-BASED REGULATION OF SIGNAL TRANSDUCTION: PRINCIPLES, PITFALLS, AND PROMISES. U.S. National Library of Medicine, National Institutes of Health. [Link]
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Special Issue : Modifications of Cysteine Proteins Redox Status in Cell Signalling. MDPI. [Link]
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Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis. MDPI. [Link]
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Cysteine–based redox regulation and signaling in plants. U.S. National Library of Medicine, National Institutes of Health. [Link]
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Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state. Star Protocols. [Link]
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Site-specific mapping and quantification of protein S-sulfenylation in cells. U.S. National Library of Medicine, National Institutes of Health. [Link]
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Strategies and Tools to Explore Protein S-Nitrosylation. U.S. National Library of Medicine, National Institutes of Health. [Link]
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Oxidative Cysteine Post Translational Modifications Drive the Redox Code Underlying Neurodegeneration and Amyotrophic Lateral Sclerosis. ResearchGate. [Link]
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Redox Signaling Regulated by Cysteine Persulfide and Protein Polysulfidation. MDPI. [Link]
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-
Proteome-wide analysis of cysteine S-sulfenylation using a benzothiazine-based probe. Science. [Link]
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Resin-assisted enrichment of thiols as a general strategy for proteomic profiling of cysteine-based reversible modifications. PubMed, National Center for Biotechnology Information. [Link]
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Exploring S-Benzyl-L-Cysteine as an O- acetylserine(thiol) Ly-Ase Inhibitor: Effects on Growth, Photosynthesis, and Oxidative Ba. Preprints.org. [Link]
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Identification of Sulfenylated Cysteines in Arabidopsis thaliana Proteins Using a Disulfide-Linked Peptide Reporter. PubMed, National Center for Biotechnology Information. [Link]
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Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S-allyl-L-cysteine sulfoxide. PubMed, National Center for Biotechnology Information. [Link]
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PRESS: PRotEin S-Sulfenylation server. PubMed, National Center for Biotechnology Information. [Link]
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S-Allyl-L-cysteine sulfoxide, a garlic odor precursor, suppresses elevation in blood ethanol concentration by accelerating ethanol metabolism and preventing ethanol absorption from gut. PubMed, National Center for Biotechnology Information. [Link]
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S-(2-Nitrophenyl)-L-cysteine as a Chromogenic Substrate: An In-depth Technical Guide
Introduction
In the dynamic fields of enzymology and high-throughput drug discovery, the availability of sensitive and reliable assay methodologies is paramount. Chromogenic substrates, which yield a colored product upon enzymatic action, represent a cornerstone of kinetic analysis and inhibitor screening. S-(2-nitrophenyl)-L-cysteine (SNPC) has emerged as a versatile and valuable tool in this context. This substituted amino acid serves as a chromogenic substrate for a specific class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze α,β-elimination reactions. The enzymatic cleavage of SNPC liberates a distinct yellow chromophore, 2-nitro-5-thiobenzoate, providing a continuous and straightforward spectrophotometric readout of enzyme activity.
This technical guide provides a comprehensive overview of the core principles, practical methodologies, and diverse applications of S-(2-nitrophenyl)-L-cysteine. It is intended for researchers, scientists, and drug development professionals who seek to leverage this powerful tool for enzyme characterization, inhibitor screening, and broader biochemical investigations. We will delve into the underlying enzymatic mechanism, provide detailed protocols for its synthesis and use in assays, discuss kinetic considerations, and explore its utility in high-throughput screening campaigns.
Physicochemical Properties
S-(2-nitrophenyl)-L-cysteine is a yellow crystalline powder. A summary of its key properties is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₀N₂O₄S | [1][] |
| Molecular Weight | 242.25 g/mol | [1][] |
| Appearance | Yellow powder to crystalline powder | [1][] |
| CAS Number | 60115-45-9 | [1][] |
| Purity | ≥98% (HPLC) | [1] |
| Storage Conditions | 2-8 °C | [] |
Synthesis of S-(2-nitrophenyl)-L-cysteine
The synthesis of S-(2-nitrophenyl)-L-cysteine can be achieved through a two-step process, starting from N-acetyl-L-cysteine and o-fluoronitrobenzene.
Part 1: Synthesis of S-(o-nitrophenyl)-N-acetyl-L-cysteine
-
A mixture of 67.8 g of N-acetyl-L-cysteine and 100.8 g of sodium bicarbonate in 300 ml of water is added to 55.4 ml of o-fluoronitrobenzene in 1 l of ethanol.
-
The reaction is heated to reflux for 3 hours with mechanical stirring and then allowed to cool to room temperature.
-
After removing the solids by filtration, the solution is concentrated to one-fourth of the original volume and diluted with 1 l of water.
-
The aqueous suspension is washed with 200 ml of ether and acidified to pH 1 with 12N aqueous hydrochloric acid.
-
The resulting yellow precipitate is collected by filtration and dried in vacuo at 70° C over phosphorus pentoxide to afford S-(o-nitrophenyl)-N-acetyl-L-cysteine.
Part 2: Synthesis of S-(o-nitrophenyl)-L-cysteine
-
A solution of 71 g of S-(o-nitrophenyl)-N-acetyl-L-cysteine in 300 ml of 18M sulfuric acid and 1200 ml of water is heated to reflux for 30 minutes.
-
The solution is cooled in ice and treated with 700 ml of concentrated ammonium hydroxide.
-
The resulting solid is recrystallized from boiling water to afford S-(o-nitrophenyl)-L-cysteine.
Enzymatic Reaction and Chromogenic Principle
S-(2-nitrophenyl)-L-cysteine is a substrate for a class of enzymes known as β-lyases, which are typically dependent on the cofactor pyridoxal-5'-phosphate (PLP). These enzymes catalyze the cleavage of the Cβ-S bond of the cysteine derivative in an α,β-elimination reaction.
A prominent example of an enzyme that processes SNPC is tryptophanase . Tryptophanase, in its physiological role, catalyzes the degradation of L-tryptophan to indole, pyruvate, and ammonia. However, its catalytic activity is not strictly limited to tryptophan, and it can act on other substrates with a good leaving group at the β-position, such as S-(2-nitrophenyl)-L-cysteine.
The enzymatic reaction proceeds as follows:
S-(2-nitrophenyl)-L-cysteine + H₂O ---(Tryptophanase)--> Pyruvate + NH₃ + 2-Nitro-5-thiobenzoate
The chromogenic utility of SNPC lies in the generation of the 2-nitro-5-thiobenzoate anion, which is a yellow-colored compound with a distinct absorbance maximum in the visible range of the electromagnetic spectrum. This allows for the continuous monitoring of the enzymatic reaction by measuring the increase in absorbance at this specific wavelength.
Caption: Enzymatic conversion of SNPC to its products.
Spectrophotometric Assay Protocol
This protocol provides a general framework for a continuous spectrophotometric assay of tryptophanase activity using S-(2-nitrophenyl)-L-cysteine. The optimal conditions may vary depending on the specific enzyme and experimental goals, and therefore, some optimization may be required.
Materials
-
S-(2-nitrophenyl)-L-cysteine (SNPC)
-
Tryptophanase (or other β-lyase)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0)
-
Microplate reader or spectrophotometer capable of reading absorbance at 410-420 nm
-
96-well microplates (UV-transparent recommended)
Method
-
Preparation of Reagents:
-
Prepare a stock solution of SNPC (e.g., 10 mM) in the assay buffer. Gentle warming may be necessary to fully dissolve the compound.
-
Prepare a working solution of the enzyme in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the appropriate volume of assay buffer.
-
Add the desired volume of the SNPC working solution to each well.
-
To initiate the reaction, add the enzyme working solution to each well. The final volume in each well should be consistent (e.g., 200 µL).
-
Include appropriate controls:
-
Blank: Assay buffer and SNPC solution (no enzyme).
-
Negative Control (for inhibitor screening): Assay buffer, SNPC, enzyme, and vehicle (e.g., DMSO).
-
Positive Control (for inhibitor screening): Assay buffer, SNPC, enzyme, and a known inhibitor.
-
-
-
Data Acquisition:
-
Immediately place the microplate in the spectrophotometer pre-heated to the desired temperature (e.g., 37°C).
-
Measure the increase in absorbance at 410-420 nm over time (e.g., every 30 seconds for 10-20 minutes).
-
Data Analysis
-
Subtract the rate of the blank (non-enzymatic hydrolysis of SNPC) from the rates of the enzymatic reactions.
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA/Δt) / (ε * l) * 10⁶
Where:
-
ΔA/Δt is the change in absorbance per minute.
-
ε is the molar extinction coefficient of the 2-nitro-5-thiobenzoate product. The molar extinction coefficient for the structurally similar o-nitrophenol at pH 10.2 is approximately 2.13 x 10⁴ M⁻¹cm⁻¹ at 410 nm. Note: It is recommended to empirically determine the molar extinction coefficient of 2-nitro-5-thiobenzoate under the specific assay conditions for the most accurate results.
-
l is the path length of the cuvette or the well in cm.
-
Caption: Workflow for a typical spectrophotometric assay.
Kinetic Characterization
To fully characterize an enzyme's interaction with S-(2-nitrophenyl)-L-cysteine, it is essential to determine the Michaelis-Menten kinetic parameters, namely the Michaelis constant (Kₘ) and the maximal reaction velocity (Vₘₐₓ). From Vₘₐₓ, the turnover number (kcat) can be calculated if the enzyme concentration is known.
A typical kinetic analysis involves measuring the initial reaction velocity at varying concentrations of SNPC while keeping the enzyme concentration constant. The resulting data can be plotted as velocity versus substrate concentration and fitted to the Michaelis-Menten equation using non-linear regression analysis.
Applications in Drug Discovery and High-Throughput Screening
The chromogenic nature of the assay using S-(2-nitrophenyl)-L-cysteine makes it highly amenable to high-throughput screening (HTS) for the identification of enzyme inhibitors.[4][5][6] The simple "mix-and-read" format, without the need for additional coupling enzymes or reagents, reduces assay complexity and cost.
In a typical HTS campaign, a library of small molecules is screened for their ability to inhibit the enzymatic conversion of SNPC. The assay is performed in a multi-well plate format (e.g., 96- or 384-well plates). A decrease in the rate of yellow color formation in the presence of a test compound indicates potential inhibition of the target enzyme.
Key Advantages for HTS:
-
Homogeneous Assay: All components are in solution, eliminating the need for separation or washing steps.
-
Continuous Readout: The kinetic nature of the assay allows for the monitoring of reaction progress over time, which can help to identify and exclude compounds that interfere with the assay signal (e.g., colored compounds or those that precipitate).
-
Sensitivity: The high molar extinction coefficient of the product allows for the detection of low levels of enzyme activity.
-
Cost-Effective: The substrate is relatively straightforward to synthesize, and the assay does not require expensive reagents.
Beyond tryptophanase, S-(2-nitrophenyl)-L-cysteine can potentially be used to screen for inhibitors of other PLP-dependent β-lyases, such as cystathionine γ-lyase and cysteine S-conjugate β-lyases , which are implicated in various physiological and pathological processes, making them attractive drug targets.
Conclusion
S-(2-nitrophenyl)-L-cysteine is a powerful and versatile chromogenic substrate that facilitates the simple and robust measurement of β-lyase activity. Its utility extends from fundamental enzyme characterization to high-throughput screening in drug discovery programs. The straightforward synthesis, well-defined enzymatic reaction, and the generation of a distinct colored product provide a solid foundation for a wide range of biochemical and pharmacological investigations. As the quest for novel enzyme inhibitors and a deeper understanding of metabolic pathways continues, S-(2-nitrophenyl)-L-cysteine will undoubtedly remain a valuable tool in the researcher's arsenal.
References
- Suelter, C. H., Wang, J., & Snell, E. E. (1976). Direct spectrophotometric assay of tryptophanase. FEBS Letters, 66(2), 230-232.
- Sigma-Aldrich. (2008).
-
ResearchGate. (n.d.). Variations in the millimolar extinction coefficient of o-nitrophenol... [Image]. Retrieved from [Link]
-
Chegg. (2015). The actual molar extinction coefficient for o-nitrophenol... Retrieved from [Link]
- Yu, Q., et al. (2024). Accelerating multiplexed profiling of protein-ligand interactions: High-throughput plate-based reactive cysteine profiling with minimal input. Cell Chemical Biology, 31(3), 565-576.e4.
- Newton, W. A., & Snell, E. E. (1964). A Kinetic Study of the Reaction Mechanism of Tryptophanase-catalyzed Reactions. Journal of Biological Chemistry, 239(5), 1591-1599.
- Khan, M. N., & Khan, A. (1979). Coefficients for p-Nitrophenol. Journal of the Chemical Society, Perkin Transactions 2, (5), 796-800.
-
National Center for Biotechnology Information. (n.d.). High-Throughput Screening Assay Datasets from the PubChem Database. In PubChem. Retrieved from [Link]
- BenchChem. (n.d.). Application Note & Protocol: High-Throughput Screening of Serine Hydrolase Inhibitors Using O-(4-Nitrophenyl)-L-serine.
- Bang, W. G., Lang, S., Sahm, H., & Wagner, F. (1983). Kinetics of L-tryptophan production from indole and L-serine catalyzed by whole cells with tryptophanase activity. Biotechnology and Bioengineering, 25(4), 999-1011.
- Ogasawara, Y., et al. (2023). Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5′-phosphate (PLP)
-
Nuvisan. (n.d.). Compound screening. Retrieved from [Link]
- Watts, V. J., et al. (2013). Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase. Journal of Biomolecular Screening, 18(4), 429-441.
-
Wikipedia. (n.d.). 4-Nitrothiophenol. Retrieved from [Link]
- Li, X., et al. (2010). Spectrophotometric Method for Determination of Tryptophan in Protein Hydrolysates. Food Technology and Biotechnology, 48(3), 338-343.
- Gao, G., et al. (2019). Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method. BMC Biotechnology, 19(1), 51.
- Hameed, S. F., & Qassim, B. B. (2016). A novel approach for the spectrophotometric determination of tryptophan in drug samples of different origins using homemade FIA/merging zones techniques. Trade Science Inc..
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. Kinetics of L-tryptophan production from indole and L-serine catalyzed by whole cells with tryptophanase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nuvisan.com [nuvisan.com]
- 6. "Development of a High-Throughput Screening Paradigm for the Discovery " by Jason M. Conley, Cameron S. Brand et al. [digitalcommons.chapman.edu]
Methodological & Application
Application Notes and Protocols for S-(2-nitrophenyl)-L-cysteine as a Thiol Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Cysteine Protection in Peptide Science
Cysteine, with its nucleophilic thiol side chain, is a cornerstone of peptide and protein chemistry. Its ability to form disulfide bridges is fundamental to the structural integrity and biological activity of countless peptides and proteins. However, this same reactivity presents a significant challenge during chemical synthesis, necessitating the use of protecting groups to prevent unwanted side reactions such as oxidation and alkylation.[1][2] The ideal protecting group should be stable throughout the synthesis process and selectively removable under mild conditions that do not compromise the integrity of the peptide.[1] The S-(2-nitrophenyl)-L-cysteine protecting group offers a versatile option, with the potential for orthogonal cleavage through distinct chemical and photolytic pathways. This guide provides a comprehensive overview and detailed protocols for the application of S-(2-nitrophenyl)-L-cysteine in peptide synthesis.
The S-(2-nitrophenyl) Group: A Versatile Tool for Cysteine Protection
The S-(2-nitrophenyl) group belongs to the family of nitroaromatic protecting groups, which are renowned for their unique cleavage characteristics. Its utility stems from the electron-withdrawing nature of the nitro group, which activates the aryl thioether bond towards specific chemical and photolytic cleavage methods. This allows for the selective deprotection of the cysteine thiol, enabling subsequent modifications such as disulfide bond formation or conjugation.
Key Attributes of the S-(2-nitrophenyl) Protecting Group:
-
Stability: It is generally stable to the acidic conditions commonly used for the cleavage of other side-chain protecting groups in both Boc and Fmoc solid-phase peptide synthesis (SPPS), provided appropriate scavengers are not used.[3]
-
Orthogonality: The S-(2-nitrophenyl) group can be removed under conditions that are orthogonal to many other protecting groups used in peptide synthesis, offering strategic flexibility in the synthesis of complex peptides with multiple disulfide bonds.[1][4]
-
Dual-Mode Cleavage: It can be cleaved by two distinct mechanisms: photolysis and reduction/thiolysis, providing researchers with multiple deprotection strategies.
Synthesis of the Protected Amino Acid Building Block
For application in solid-phase peptide synthesis (SPPS), the pre-formed Fmoc-protected S-(2-nitrophenyl)-L-cysteine building block is required. The synthesis typically proceeds in two steps: the reaction of N-acetyl-L-cysteine with o-fluoronitrobenzene, followed by deacetylation.
Protocol 1: Synthesis of S-(o-nitrophenyl)-N-acetyl-L-cysteine
This protocol is adapted from established chemical synthesis procedures.
| Reagent/Material | Quantity | Molar Equiv. |
| N-acetyl-L-cysteine | 67.8 g | 1.0 |
| Sodium bicarbonate | 100.8 g | 3.0 |
| o-Fluoronitrobenzene | 55.4 ml | 1.2 |
| Ethanol | 1 L | - |
| Water | 300 ml | - |
| 12N Hydrochloric acid | As needed | - |
| Diethyl ether | 200 ml | - |
Procedure:
-
A mixture of N-acetyl-L-cysteine and sodium bicarbonate in water is added to a solution of o-fluoronitrobenzene in ethanol.
-
The reaction mixture is heated to reflux for 3 hours with mechanical stirring and then allowed to cool to room temperature.
-
The solids are removed by filtration, and the solution is concentrated to one-fourth of its original volume.
-
The concentrated solution is diluted with 1 L of water.
-
The aqueous suspension is washed with 200 ml of ether and then acidified to a pH of 1 with 12N aqueous hydrochloric acid.
-
The resulting yellow precipitate is collected by filtration and dried in vacuo at 70°C over phosphorus pentoxide to yield S-(o-nitrophenyl)-N-acetyl-L-cysteine.
Protocol 2: Synthesis of S-(o-nitrophenyl)-L-cysteine
| Reagent/Material | Quantity | Molar Equiv. |
| S-(o-nitrophenyl)-N-acetyl-L-cysteine | 71 g | 1.0 |
| 18M Sulfuric acid | 300 ml | - |
| Water | 1200 ml | - |
| Concentrated ammonium hydroxide | 700 ml | - |
Procedure:
-
A solution of S-(o-nitrophenyl)-N-acetyl-L-cysteine in 18M sulfuric acid and water is heated to reflux for 30 minutes.
-
The solution is cooled in an ice bath and treated with concentrated ammonium hydroxide.
-
The resulting solid is recrystallized from boiling water to afford S-(o-nitrophenyl)-L-cysteine.
The resulting S-(o-nitrophenyl)-L-cysteine can then be Fmoc-protected on the N-terminus using standard procedures to yield the Fmoc-Cys(S-2-nitrophenyl)-OH building block for SPPS.
Application in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc-Cys(S-2-nitrophenyl)-OH building block can be incorporated into peptides using standard Fmoc-SPPS protocols.[3] It is compatible with the typical reagents and conditions used for peptide chain elongation.
Caption: General workflow for incorporating S-(2-nitrophenyl)-L-cysteine into a peptide using Fmoc-SPPS.
Deprotection Protocols for S-(2-nitrophenyl)-L-cysteine
The removal of the S-(2-nitrophenyl) group can be achieved through two primary, orthogonal methods: photolysis and chemical reduction/thiolysis. The choice of method will depend on the specific requirements of the synthetic strategy and the presence of other sensitive residues in the peptide.
Method 1: Photolytic Cleavage
The 2-nitrobenzyl moiety is a well-established photolabile protecting group.[5] Irradiation with UV light leads to an intramolecular redox reaction, resulting in the cleavage of the thioether bond and liberation of the free thiol.
Caption: Proposed mechanism for the photolytic cleavage of the S-(2-nitrophenyl) protecting group.
Protocol 3: Photolytic Deprotection of S-(2-nitrophenyl)-cysteine
This protocol is based on general procedures for the photolysis of 2-nitrobenzyl protecting groups.[5] Optimization of irradiation time and conditions may be necessary for specific peptides.
| Reagent/Material | Concentration/Condition |
| Protected Peptide | 0.01-0.05 M |
| Solvent | Ethanol, Dioxane, or aqueous buffer (pH 7-8) |
| Light Source | Mercury lamp (e.g., 125W) with Pyrex filter (λ > 320 nm) |
| Scavenger (optional) | Semicarbazide (10 eq.) |
| Temperature | Room temperature (water-cooled reactor) |
| Duration | 0.5 - 4 hours |
Procedure:
-
Dissolve the S-(2-nitrophenyl)-protected peptide in the chosen solvent in a quartz or Pyrex reaction vessel.
-
If desired, add a scavenger such as semicarbazide to trap the 2-nitrosobenzaldehyde byproduct, which can potentially react with the liberated thiol.
-
Irradiate the solution with a mercury lamp, using a filter to block short-wavelength UV light if photosensitive amino acids like tryptophan are present.
-
Monitor the progress of the deprotection by HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude deprotected peptide can be purified by standard chromatographic techniques.
Expertise & Experience Insights:
-
The choice of solvent can influence the efficiency of photolysis. Protic solvents like ethanol are often effective.
-
The inclusion of a scavenger is highly recommended to prevent side reactions and improve the yield of the free thiol.
-
Over-irradiation can lead to degradation of the peptide. It is crucial to monitor the reaction closely.
Method 2: Chemical Cleavage via Thiolysis or Reduction
Analogous to the cleavage of S-(2-nitrophenyl)sulfenyl (S-Nps) protecting groups, the S-(2-nitrophenyl) group is susceptible to nucleophilic attack by thiols or reduction by phosphines.[1] This method offers a valuable alternative to photolysis, particularly when the peptide contains photosensitive residues.
Caption: Proposed mechanism for the thiol-mediated cleavage of the S-(2-nitrophenyl) protecting group.
Protocol 4: Thiol-Mediated Deprotection of S-(2-nitrophenyl)-cysteine
This protocol is based on established methods for the cleavage of related sulfenyl-based protecting groups.
| Reagent/Material | Concentration/Condition |
| Protected Peptide | 1-5 mg/mL |
| Solvent | Aqueous buffer (pH 7-8), DMF, or a mixture |
| Thiol Reagent | Dithiothreitol (DTT) or β-mercaptoethanol (10-50 eq.) |
| Temperature | Room temperature |
| Duration | 1 - 4 hours |
Procedure:
-
Dissolve the S-(2-nitrophenyl)-protected peptide in the chosen solvent.
-
Add a significant excess of the thiol reagent (e.g., DTT).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the deprotection by HPLC.
-
Upon completion, the deprotected peptide can be isolated and purified by preparative HPLC to remove the excess thiol reagent and the byproduct.
Trustworthiness and Self-Validation:
-
The progress of all deprotection reactions should be meticulously monitored by analytical HPLC to determine the optimal reaction time and to identify any potential side products.
-
Mass spectrometry should be used to confirm the identity of the deprotected peptide and any byproducts.
Conclusion
The S-(2-nitrophenyl)-L-cysteine protecting group provides a valuable and flexible tool for peptide chemists. Its stability to standard SPPS conditions, combined with its susceptibility to both photolytic and chemical cleavage, allows for its strategic incorporation into complex peptide synthesis schemes. The protocols outlined in this guide, based on established chemical principles and analogous systems, provide a solid foundation for the successful application of this versatile protecting group. As with any synthetic methodology, optimization for specific peptide sequences is recommended to achieve the highest yields and purity.
References
-
Albericio, F., et al. (2012). Chemical Reviews, 112(5), 2747-2777. [Link]
-
Isidro-Llobet, A., et al. (2009). Chemical Reviews, 109(6), 2455-2504. [Link]
-
Barlos, K., & Gatos, D. (2012). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]
-
Coin, I., et al. (2007). Journal of Peptide Science, 13(12), 749-758. [Link]
-
Hazum, E., et al. (1981). Peptides, 2, 105-110. [Link]
-
Patchornik, A., et al. (1970). Journal of the American Chemical Society, 92(21), 6333-6335. [Link]
-
Fontana, A., & Scoffone, E. (1972). Methods in Enzymology, 25, 482-494. [Link]
Sources
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. bachem.com [bachem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. CA3147686A1 - Thermally sensitive protecting groups for cysteine for peptide cyclization and selective disulfide bond formation - Google Patents [patents.google.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes & Protocols: S-(2-nitrophenyl)-L-cysteine in Photocleavable Bioconjugation
Introduction: Harnessing Light for Spatiotemporal Control in Bioconjugation
In the landscape of bioconjugation, the ability to command reactions with precision in both time and space is a paramount objective. S-(2-nitrophenyl)-L-cysteine emerges as a powerful tool in this pursuit, functioning as a photocaged cysteine derivative. The 2-nitrophenyl group serves as a photolabile protecting group for the nucleophilic thiol of cysteine. Upon irradiation with UV light, this protective "cage" is irreversibly cleaved, liberating a reactive thiol group in situ. This light-inducible activation provides researchers with an exceptional degree of control over the conjugation process, enabling applications ranging from the development of advanced drug delivery systems to the creation of dynamic biomaterials and the site-specific modification of proteins.
This guide provides a comprehensive overview of the principles and applications of S-(2-nitrophenyl)-L-cysteine in bioconjugation, complete with detailed protocols for its implementation in your research.
Mechanism of Action: The Photocleavage of the 2-Nitrobenzyl Group
The core of S-(2-nitrophenyl)-L-cysteine's utility lies in the well-characterized photochemistry of the ortho-nitrobenzyl (oNB) group. The process is initiated by the absorption of a photon, typically in the UV-A range (around 365 nm), which excites the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic carbon, followed by a rearrangement to an aci-nitro intermediate. This unstable intermediate rapidly rearranges and fragments, releasing the free thiol and generating 2-nitrosobenzaldehyde as a byproduct.[1] This photocleavage reaction is irreversible, ensuring that the generated thiol is permanently available for subsequent reactions.
Sources
Application Notes & Protocols: Chromogenic Detection of Thiol-Metabolizing Enzymes with S-(2-nitrophenyl)-L-cysteine
Abstract: This guide provides a comprehensive overview and detailed protocols for the use of S-(2-nitrophenyl)-L-cysteine as a chromogenic substrate for the detection and quantification of specific thiol-metabolizing enzymes, primarily focusing on tryptophanase and other enzymes capable of catalyzing β-elimination reactions. We will delve into the underlying chemical mechanism, provide step-by-step experimental procedures for both endpoint and kinetic assays, and offer insights into data analysis and interpretation. This document is intended for researchers in biochemistry, microbiology, and drug development who require a reliable method for assaying the activity of these enzymes.
Introduction: The Challenge of Quantifying Enzyme Activity
Thiol-containing compounds, particularly the amino acid cysteine, are central to cellular metabolism, protein structure, and redox signaling. Enzymes that metabolize cysteine and its derivatives are critical in both physiological and pathological processes. Tryptophanase, for instance, is a pyridoxal 5'-phosphate (PLP)-dependent enzyme found in various bacteria that can degrade tryptophan for use as a carbon, nitrogen, and energy source.[1] Beyond its native substrate, the catalytic promiscuity of tryptophanase allows it to act on other S-substituted cysteine derivatives, a feature we can exploit for detection purposes.[2]
Directly measuring the consumption of a native substrate or the formation of a non-colored product can be cumbersome, often requiring complex analytical techniques like HPLC or mass spectrometry. Chromogenic assays offer a powerful alternative, providing a straightforward, sensitive, and high-throughput method for quantifying enzyme activity.[3][4] These assays utilize a synthetic substrate that, when acted upon by the enzyme of interest, releases a colored molecule (a chromophore). The rate of color formation is directly proportional to the enzyme's activity.[4]
This guide focuses on S-(2-nitrophenyl)-L-cysteine (SNPC), a synthetic S-substituted cysteine, which serves as an excellent chromogenic substrate for tryptophanase and related enzymes.
Part 1: The Principle of the SNPC Chromogenic Assay
The Enzymatic Reaction Mechanism
The core of the assay is an enzyme-catalyzed α,β-elimination reaction. Tryptophanase, using its PLP cofactor, facilitates the cleavage of the carbon-sulfur (C-S) bond in S-(2-nitrophenyl)-L-cysteine.[5] This reaction releases three products: pyruvate, an ammonium ion, and the key chromophore, 2-nitrothiophenol .
The reaction proceeds as follows:
S-(2-nitrophenyl)-L-cysteine + H₂O ---(Tryptophanase/PLP)--> 2-Nitrothiophenol + Pyruvate + NH₃
At a typical assay pH of 7.5-8.5, the released 2-nitrothiophenol, which has an acidic thiol proton, exists predominantly in its deprotonated thiophenolate form. This anion is intensely yellow, providing a robust and continuous optical signal for spectrophotometric monitoring.
Visualization of the Detection Mechanism
The enzymatic cleavage of SNPC and subsequent release of the colored product is the fundamental principle of this detection method.
Caption: Enzymatic cleavage of colorless SNPC by tryptophanase to yield the yellow chromophore.
Part 2: Reagent Properties and Equipment
Properties of S-(2-nitrophenyl)-L-cysteine
Proper handling and storage of the substrate are critical for reproducible results. Below are key properties of SNPC.
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-amino-3-(2-nitrophenyl)sulfanylpropanoic acid | |
| Molecular Formula | C₉H₁₀N₂O₄S | |
| Molecular Weight | 242.25 g/mol | |
| Appearance | Typically a pale yellow solid | |
| Melting Point | 162-163 °C | |
| Storage | Store at 2-8°C, desiccated and protected from light. | General Lab Practice |
| Solubility | Soluble in aqueous buffers (pH > 7), DMSO. | General Lab Practice |
Required Equipment
-
UV-Visible Spectrophotometer (plate reader or cuvette-based)
-
96-well clear, flat-bottom microplates (for plate reader assays)
-
Incubator or heated plate reader capable of maintaining 37°C
-
Calibrated single and multichannel pipettes
-
Standard laboratory glassware and consumables
-
pH meter
Part 3: Experimental Protocols
The following protocols provide a framework for assaying tryptophanase activity. They should be optimized for the specific enzyme source (purified, cell lysate, etc.) and experimental goals.
General Experimental Workflow
The process for both endpoint and kinetic assays follows a similar logical flow, from reagent preparation to data acquisition.
Caption: General experimental workflow for SNPC-based enzyme assays.
Protocol A: Endpoint Assay for Tryptophanase Activity
This protocol is ideal for high-throughput screening or comparing relative activity levels between many samples.
1. Reagent Preparation:
- Assay Buffer: 100 mM Potassium Phosphate or Tris-HCl, pH 8.0, containing 0.1 mM Pyridoxal 5'-phosphate (PLP). Rationale: A slightly alkaline pH ensures the 2-nitrothiophenol product is deprotonated for maximal absorbance. PLP is a critical cofactor and its inclusion ensures the enzyme is fully active.
- Substrate Stock (10 mM): Dissolve 2.42 mg of S-(2-nitrophenyl)-L-cysteine in 1 mL of Assay Buffer. Gentle warming or vortexing may be required. Prepare fresh daily and protect from light.
- Stop Solution (1 M NaOH): Prepare a 1 M sodium hydroxide solution. Rationale: A strong base denatures the enzyme, instantly stopping the reaction, and ensures complete conversion of the chromophore to the thiophenolate form.
2. Assay Procedure (96-well plate format, 200 µL final volume):
- To each well, add the following:
- Sample Wells: 170 µL of Assay Buffer.
- Substrate Blank Wells: 180 µL of Assay Buffer.
- Add 10 µL of Substrate Stock to all wells (for a final concentration of 0.5 mM).
- Pre-incubate the plate at 37°C for 5 minutes to bring all components to temperature.
- To initiate the reaction, add 20 µL of your enzyme sample (e.g., diluted cell lysate or purified enzyme) to the Sample Wells. To the Substrate Blank wells, add 20 µL of the buffer used to dilute your enzyme.
- Mix gently by pipetting or on a plate shaker for 10 seconds.
- Incubate at 37°C for a fixed period (e.g., 15-30 minutes). Note: This time should be within the linear range of the reaction. A time-course experiment is recommended for initial optimization.
- Stop the reaction by adding 50 µL of 1 M NaOH to all wells.
- Read the absorbance at 412 nm using a microplate reader.
- Subtract the average absorbance of the Substrate Blank wells from all Sample wells.
Protocol B: Kinetic Assay for Tryptophanase Activity
This protocol allows for the continuous monitoring of product formation and is the preferred method for determining reaction rates (V₀) and for enzyme kinetics studies (e.g., Kₘ, Vₘₐₓ, and inhibitor analysis).
1. Reagent Preparation:
- Prepare Assay Buffer and Substrate Stock as described in Protocol A. A stop solution is not required.
2. Assay Procedure (96-well plate format, 200 µL final volume):
- Set up the plate reader to maintain a temperature of 37°C and to take absorbance readings at 412 nm every 30-60 seconds for a total period of 10-20 minutes.
- To each well, add 170 µL of Assay Buffer and 10 µL of Substrate Stock. Include appropriate blanks (no enzyme).
- Place the plate in the pre-warmed plate reader and allow it to equilibrate for 5 minutes.
- Initiate the reaction by adding 20 µL of your enzyme sample.
- Immediately begin spectrophotometric readings.
Part 4: Data Analysis and Interpretation
Calculating Enzyme Activity
The activity of the enzyme is calculated from the rate of change in absorbance using the Beer-Lambert Law (A = εcl) .
Enzyme Activity (Units/mL) = (ΔA/min) * Vₜ / (ε * l * Vₑ)
Where:
-
ΔA/min: The rate of absorbance increase per minute. For kinetic assays, this is the slope of the linear portion of your absorbance vs. time plot. For endpoint assays, this is (Final A - Blank A) / Incubation Time (min).
-
Vₜ: Total volume of the assay in the well (e.g., 0.2 mL).
-
ε (Molar Extinction Coefficient): The molar extinction coefficient for 2-nitrothiophenolate at 412 nm is ~13,600 M⁻¹cm⁻¹ . This is a well-established value for a similar compound, 2-nitro-5-thiobenzoate, from the Ellman's reagent assay and serves as a very strong estimate.
-
l (Path Length): The path length of the light through the sample in cm. For a standard 96-well plate with 200 µL, this is typically ~0.5-0.6 cm. This must be determined for your specific plate/volume or calculated relative to a 1 cm cuvette standard.
-
Vₑ: Volume of the enzyme solution added to the well (e.g., 0.02 mL).
Definition of a Unit: One unit (U) of tryptophanase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 2-nitrothiophenol per minute under the specified assay conditions.
Important Considerations and Controls
-
Linear Range: Ensure the reaction rate is linear with respect to both time and enzyme concentration. If the absorbance curve flattens, it may indicate substrate depletion or product inhibition. Dilute the enzyme sample or shorten the assay time.
-
Substrate Stability: SNPC may undergo slow, non-enzymatic hydrolysis. The "Substrate Blank" (no enzyme) is crucial to correct for this background signal.
-
Interfering Substances: Compounds in crude lysates that absorb at 412 nm or that are strong reducing agents (like DTT) may interfere. A "Sample Blank" (containing enzyme but no substrate) can help identify such issues.
References
-
Gong, G., Xu, L., Yang, S., & Xu, Z. (2019). Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method. BMC Biotechnology, 19(1), 48. [Link]
-
Gong, P., & Imhof, P. (2012). Resonance Raman intensity analysis of the excited state proton transfer dynamics of 2-nitrophenol in the charge-transfer band absorption. The Journal of Chemical Physics, 137(19), 194306. [Link]
-
Gong, F., & Yanofsky, C. (2002). The mechanism of tryptophan induction of tryptophanase operon expression: Tryptophan inhibits release factor-mediated cleavage of TnaC-peptidyl-tRNAPro. Proceedings of the National Academy of Sciences, 99(22), 14148–14153. [Link]
-
Ogawa, J., et al. (2022). Identification of tryptophanase from Escherichia coli for the synthesis of S-allyl-l-cysteine and related S-substituted cysteine derivatives. Journal of Bioscience and Bioengineering, 134(3), 177-184. [Link]
-
M-CSA (Mechanism and Catalytic Site Atlas). (n.d.). Tryptophanase. [Link]
-
PubChem. (n.d.). S-o-nitrophenyl-L-cysteine. National Center for Biotechnology Information. [Link]
Sources
- 1. The mechanism of tryptophan induction of tryptophanase operon expression: Tryptophan inhibits release factor-mediated cleavage of TnaC-peptidyl-tRNAPro - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. goldbio.com [goldbio.com]
- 4. Chromogenic Assay [elisa-antibody.com]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Application Notes & Protocols: S-(2-nitrophenyl)-L-cysteine in the Synthesis of Peptide-Based Probes
Abstract
The precise control over the activity of bioactive molecules is a cornerstone of modern chemical biology, drug development, and cellular research. Photolabile protecting groups (PPGs), or "photocages," offer an unparalleled mechanism for achieving spatiotemporal control, enabling the activation of a molecule's function with the precision of light.[1][2] Among the most robust and widely utilized PPGs is the o-nitrobenzyl group, prized for its efficient cleavage upon near-UV irradiation.[3][4] This guide provides a detailed exploration of S-(2-nitrophenyl)-L-cysteine, a critical amino acid derivative that integrates this photocleavable moiety directly into the peptide backbone.[5][6] We will dissect the underlying photochemical mechanism, provide validated protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and offer expert insights into the design and application of the resulting light-activated peptide probes.
The Principle of Photocaging with S-(2-nitrophenyl)-L-cysteine
The unique utility of the amino acid L-cysteine often stems from its reactive thiol (-SH) side chain, which is central to disulfide bond formation, protein structure, and enzymatic activity.[7][8] By modifying this thiol with a 2-nitrophenyl group, its native reactivity is masked, rendering the peptide biologically inert. This "caged" state is highly stable under typical physiological and synthetic conditions. The core of this technology lies in the light-induced removal of the 2-nitrophenyl group, which proceeds without the need for any chemical reagents, making it a "traceless" deprotection strategy.[1][9]
The Photochemical Mechanism of Cleavage
The cleavage of the 2-nitrobenzyl cage is a well-characterized photochemical process, generally proceeding through a Norrish Type II reaction mechanism.[1] Understanding this mechanism is critical for optimizing cleavage conditions and anticipating byproducts.
-
Photon Absorption: The process initiates when the 2-nitrophenyl group absorbs a photon of near-UV light (typically in the 320-365 nm range).[3] This excites the nitro group.
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon.
-
Intermediate Formation: This leads to the formation of a transient diradical species that rapidly rearranges into an aci-nitro intermediate.[1][10]
-
Cyclization and Rearrangement: The aci-nitro intermediate cyclizes and subsequently rearranges, breaking the sulfur-carbon bond.
-
Product Release: This final step releases the free, uncaged cysteine residue within the peptide and the byproduct, 2-nitrosobenzaldehyde.[1]
Caption: Workflow of the photocleavage of the 2-nitrobenzyl group.
Synthesis of Photocleavable Peptide Probes
The most common and efficient method for generating these probes is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[11] The modified amino acid, Fmoc-S-(2-nitrophenyl)-L-cysteine , is incorporated as a standard building block during chain elongation. This approach offers orthogonality, meaning the photocleavable group is stable to the acidic and basic conditions used to remove other protecting groups during synthesis.[3][12]
Key Experimental Parameters
Successful synthesis and application of these probes hinge on several key parameters, which are summarized below.
| Parameter | Recommended Value / Condition | Rationale & Expert Insight |
| Cleavage Wavelength | 320 - 365 nm | This range provides optimal energy for exciting the nitrobenzyl chromophore while minimizing potential photodamage to other sensitive residues like tryptophan.[4][13] |
| Light Source | LED or Mercury Arc Lamp with filter | LEDs are preferred for their narrow emission spectrum and stable output. Ensure consistent power density for reproducible cleavage kinetics. |
| Solvents for Cleavage | Aqueous buffers (e.g., PBS, HEPES), MeCN, DMF | The reaction proceeds well in both aqueous and organic solvents. For biological applications, buffered solutions are ideal.[1] |
| SPPS Cleavage Cocktail | Reagent K: TFA/H₂O/Phenol/Thioanisole/TIPS (82.5:5:5:5:2.5) | A strong cleavage cocktail with a robust set of scavengers is essential. Scavengers protect sensitive residues (Trp, Met, Tyr) from re-attachment of carbocations and prevent side reactions involving the nitrophenyl group.[11][14] |
| Peptide Characterization | RP-HPLC, LC-MS (ESI or MALDI-TOF) | Essential for confirming the purity and identity (correct mass) of both the caged precursor peptide and the final uncaged product.[15][16] |
Protocols
Protocol 1: Solid-Phase Synthesis of a Caged Peptide
This protocol outlines the manual synthesis of a model hexapeptide (Tyr-Lys-Gly-Cys(Npys) -Phe-Leu) on a Rink Amide resin to yield a C-terminal amide upon cleavage.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-S-(2-nitrophenyl)-L-cysteine)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Cleavage Cocktail: Reagent K
Workflow:
Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Procedure:
-
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes in a fritted reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add 2 mL of 20% piperidine in DMF, and agitate for 5 minutes. Drain and repeat with fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the first amino acid (Fmoc-Leu-OH, 0.4 mmol, 4 eq) with HBTU (0.39 mmol, 3.9 eq) and DIPEA (0.8 mmol, 8 eq) in 2 mL of DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Expert Note: The incorporation of Fmoc-S-(2-nitrophenyl)-L-cysteine follows the same procedure as any other standard amino acid.
-
-
Wash and Repeat: Wash the resin as in step 3. Repeat the deprotection (step 2) and coupling (step 4) cycles for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final amino acid (Tyr) is coupled, perform a final Fmoc deprotection (step 2).
-
Final Wash and Cleavage:
-
Wash the resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.
-
Add 2 mL of Reagent K to the dry resin and agitate for 2-3 hours at room temperature in a fume hood.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture into a centrifuge tube of cold diethyl ether.
-
Centrifuge to pellet the crude peptide, decant the ether, and wash the pellet with more cold ether.
-
Dry the crude peptide pellet, dissolve it in a minimal amount of Acetonitrile/Water, and purify using preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final caged peptide as a white powder.
-
Protocol 2: Photocleavage (Uncaging) and Analysis
Procedure:
-
Sample Preparation: Prepare a stock solution of the purified caged peptide (e.g., 1 mM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Irradiation:
-
Place 100 µL of the peptide solution in a quartz cuvette or microplate.
-
Irradiate the sample using a 365 nm LED light source at a fixed distance and power.
-
Causality: The duration of irradiation is critical. Take aliquots at various time points (e.g., 0, 1, 5, 10, 30 minutes) to monitor the progress of the reaction.[17]
-
-
Monitoring and Analysis:
-
Inject each time-point aliquot onto an analytical RP-HPLC system.
-
Monitor the disappearance of the starting material (caged peptide) peak and the appearance of the product (uncaged peptide) peak. The uncaged peptide will typically have a different retention time due to the change in polarity.
-
Collect the peak corresponding to the uncaged peptide and confirm its identity by LC-MS, observing the expected mass shift from the loss of the nitrophenyl group.
-
Trustworthiness and Validation
A key aspect of using these probes is ensuring the light-induced activity is due to specific uncaging and not an artifact. A self-validating experimental design should always include the following controls:
-
No Light Control: The caged peptide probe in the assay medium, kept in the dark, should show no biological activity. This confirms the stability of the cage.
-
Uncaged Peptide Control: An independently synthesized version of the final, uncaged peptide should be used as a positive control to confirm the expected biological effect.
-
Byproduct Control: The byproduct, 2-nitrosobenzaldehyde, should be tested for any confounding activity in the assay system.
By rigorously applying these controls, researchers can be confident that the observed effects are a direct result of the spatiotemporally controlled release of the active peptide.
References
-
Wikipedia. Photolabile protecting group . Wikipedia. [Link]
-
PubChem. S-o-nitrophenyl-L-cysteine . National Center for Biotechnology Information. [Link]
-
Rothemund, S., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis . ACS Combinatorial Science. [Link]
-
Zhang, Y., et al. (2020). A photocleavable peptide-tagged mass probe for chemical mapping of epidermal growth factor receptor 2 (HER2) in human cancer cells . PubMed Central. [Link]
-
Fields, G.B., et al. Photocleavable Protecting Groups . Chapter from "Fmoc Solid Phase Peptide Synthesis: A Practical Approach". [Link]
-
Muttenthaler, M., et al. (2021). Cysteine protecting groups: applications in peptide and protein science . Chemical Society Reviews. [Link]
-
Stowers, R.S., et al. (2015). Light-triggered in vivo Activation of Adhesive Peptides Regulates Cell Adhesion, Inflammation and Vascularization of Biomaterials . PubMed Central. [Link]
-
Li, Y., et al. (2018). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis . PubMed Central. [Link]
-
D'Souza, A., et al. (2018). Shining a Light on Peptide and Protein Synthesis: Light-Emitting-Diode-Driven Desulfurization of Cysteine to Alanine with Rose Bengal . Organic Letters. [Link]
-
Demiraslan, E., et al. (2024). Application of Redox-Responsive Cysteine-Based Organogels as a Drug Delivery System for Doxorubicin . PubMed Central. [Link]
-
Il'ichev, Y.V., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP . Journal of the American Chemical Society. [Link]
-
Bond, N.J., et al. (2018). Cysteine-Selective Modification of Peptides and Proteins via Desulfurative C-C Bond Formation . PubMed Central. [Link]
-
Lipton, M.A., et al. (2017). Part I: Solid-phase synthesis of peptides using photolabile linkers Part II: Discovery of lead compounds by fragment screening to target pathogenic Gram-positive bacteria . Purdue University Graduate School. [Link]
-
ResearchGate. Light-induced chemoselective and temporal control of unprotected peptide labeling and cyclization . ResearchGate. [Link]
-
Craig, J.M., et al. (2018). Selective detection and characterization of small cysteine-containing peptides with cluster-modified nanopore sensing . PubMed Central. [Link]
-
Agyei, D., et al. (2023). Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics . MDPI. [Link]
-
Ju, J., et al. (2007). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA . National Institutes of Health. [Link]
-
Wu, X., et al. (2024). Photocatalytic C–X Bond Cleavage Facilitates Peptide Synthesis . ACS Publications. [Link]
-
Pardo-Vargas, A., et al. (2019). Traceless Photolabile Linker Expedites the Chemical Synthesis of Complex Oligosaccharides by Automated Glycan Assembly . ACS Publications. [Link]
-
Martínez, Y., et al. (2018). Effects of the Usage of l-Cysteine (l-Cys) on Human Health . MDPI. [Link]
-
ResearchGate. Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids . ResearchGate. [Link]
-
ResearchGate. How to get the peptide containing cysteine without oxidation? . ResearchGate. [Link]
-
Gaston, B., et al. (2021). S-Nitroso-L-Cysteine Stereoselectively Blunts the Deleterious Effects of Fentanyl on Breathing While Augmenting Antinociception in Freely-Moving Rats . Frontiers in Pharmacology. [Link]
-
mediaTUM. Design of cleavable linkers and applications in chemical proteomics . mediaTUM, Technical University of Munich. [Link]
-
Zhang, Y., et al. (2023). Visible and Near-Infrared Photopharmacology: Wavelength-Redshift Strategies for Spatiotemporally Precise Therapeutics . Journal of Medicinal Chemistry. [Link]
-
Bofill, M., et al. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis . MDPI. [Link]
-
Wommack, A.J., et al. (2014). Discovery and Characterization of a Disulfide-Locked C2-Symmetric Defensin Peptide . MIT Open Access Articles. [Link]
-
Lee, Y., et al. (2013). Photocleavable Peptide-Conjugated Magnetic Beads for Protein Kinase Assays by MALDI-TOF MS . PubMed Central. [Link]
-
Góngora-Benítez, M., et al. (2014). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids . Organic Letters. [Link]
-
Singh, A., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications . Chemical Reviews. [Link]
-
Káncz, B., et al. (2022). Photoremovable Protecting Groups . MDPI. [Link]
-
APL Materials. Photoresponsive peptide materials: Spatiotemporal control of self-assembly and biological functions . APL Materials. [Link]
-
ResearchGate. A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-Terminal Thioesters . ResearchGate. [Link]
-
AAPPTEC. Guide to Solid Phase Peptide Synthesis . AAPPTEC. [Link]
-
Guillier, F., et al. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry . Chemical Reviews. [Link]
Sources
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-o-nitrophenyl-L-cysteine | C9H10N2O4S | CID 124713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. mdpi.com [mdpi.com]
- 13. Light-triggered in vivo Activation of Adhesive Peptides Regulates Cell Adhesion, Inflammation and Vascularization of Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cysteine‐Selective Modification of Peptides and Proteins via Desulfurative C−C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Photocleavable Peptide-Conjugated Magnetic Beads for Protein Kinase Assays by MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A photocleavable peptide-tagged mass probe for chemical mapping of epidermal growth factor receptor 2 (HER2) in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
procedure for S-(o-nitrophenyl)-L-cysteine synthesis
Application Note & Protocol
Procedure for the Synthesis of S-(o-nitrophenyl)-L-cysteine
Abstract
This document provides a comprehensive, two-part protocol for the synthesis of S-(o-nitrophenyl)-L-cysteine, a vital chromogenic substrate and intermediate in biochemical and pharmaceutical research.[1][] The procedure involves an initial nucleophilic aromatic substitution (SNAr) reaction between N-acetyl-L-cysteine and o-fluoronitrobenzene, followed by acidic deprotection to yield the final product. This guide is intended for researchers, scientists, and drug development professionals, offering detailed step-by-step instructions, mechanistic insights, safety protocols, and characterization guidelines.
Introduction and Scientific Context
S-(o-nitrophenyl)-L-cysteine is an amino acid derivative featuring a nitrophenyl moiety attached to the sulfur atom of L-cysteine.[] This modification imparts unique chemical properties, making it a valuable tool in several scientific domains. The electron-withdrawing nitro group enhances the reactivity of the compound and provides a chromogenic handle for spectroscopic analysis.[1] Its primary applications include serving as a substrate for enzymes like tryptophanase, aiding in the study of enzyme kinetics and mechanisms, and acting as a building block in the synthesis of peptide-based probes and novel therapeutics.[1][3]
The synthesis strategy detailed herein is robust and proceeds in two distinct stages:
-
S-Arylation: A nucleophilic aromatic substitution reaction where the thiolate of N-acetyl-L-cysteine attacks the electron-deficient aromatic ring of o-fluoronitrobenzene. The N-acetyl group serves as a crucial protecting group for the amine, preventing it from competing with the thiol group as a nucleophile.
-
Deprotection: Removal of the N-acetyl group via acid-catalyzed hydrolysis to liberate the free amine of the final S-(o-nitrophenyl)-L-cysteine product.
This document provides the detailed methodology to perform this synthesis efficiently and safely in a standard laboratory setting.
Reaction Mechanism and Stoichiometry
The core of this synthesis is the SNAr reaction. This reaction is facilitated by the presence of a strong electron-withdrawing group (the nitro group, -NO₂) ortho to the leaving group (the fluorine atom, -F) on the benzene ring. This arrangement strongly activates the ring towards nucleophilic attack.
Mechanism:
-
Thiolate Formation: Sodium bicarbonate, a mild base, deprotonates the thiol group of N-acetyl-L-cysteine to form a more potent nucleophile, the thiolate anion.
-
Nucleophilic Attack: The thiolate anion attacks the carbon atom bearing the fluorine on the o-fluoronitrobenzene ring. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance delocalization of the negative charge onto the nitro group.
-
Rearomatization: The aromaticity of the ring is restored by the expulsion of the fluoride ion, the leaving group, yielding the S-arylated, N-acetylated intermediate.
-
Acid Hydrolysis: In the second stage, strong acid (H₂SO₄) protonates the amide oxygen of the acetyl group, making the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, leading to the eventual cleavage of the amide bond and release of the free amine after workup.
Caption: Figure 1: S-Arylation (SNAr) & Deprotection Mechanism
Materials and Equipment
Reagents & Chemicals
| Reagent | Formula | M.W. | CAS No. | Notes |
| N-acetyl-L-cysteine | C₅H₉NO₃S | 163.19 | 616-91-1 | Purity >98% |
| o-Fluoronitrobenzene | C₆H₄FNO₂ | 141.10 | 1493-27-2 | Toxic & Irritant |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | ACS Grade |
| Ethanol (200 Proof) | C₂H₅OH | 46.07 | 64-17-5 | Anhydrous |
| Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | Concentrated (18 M) |
| Ammonium Hydroxide | NH₄OH | 35.04 | 1336-21-6 | Concentrated |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | Concentrated (12 N) |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | High Purity |
| Phosphorus Pentoxide | P₄O₁₀ | 283.89 | 1314-56-3 | Desiccant |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Mechanical stirrer and stirring hotplate
-
Heating mantle
-
Beakers, graduated cylinders, and Erlenmeyer flasks
-
Büchner funnel and filter flasks
-
Rotary evaporator
-
Ice bath
-
pH meter or pH paper
-
Vacuum oven
-
Standard laboratory glassware and personal protective equipment (PPE)
Safety Precautions
! CRITICAL: o-Fluoronitrobenzene is toxic if swallowed, fatal in contact with skin, and causes serious eye irritation.[4] It may also cause damage to organs through prolonged exposure.[5][6]
-
Handling: Always handle o-fluoronitrobenzene inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles at all times.[7]
-
Exposure Response:
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes and seek immediate medical attention.[4] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[4]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Sulfuric acid and hydrochloric acid are highly corrosive. Handle with extreme care, using appropriate PPE. Ammonium hydroxide is corrosive and has a pungent odor; handle in a well-ventilated fume hood.
Detailed Experimental Protocol
This synthesis is performed in two main parts, starting with the protected cysteine derivative.
Part A: Synthesis of S-(o-nitrophenyl)-N-acetyl-L-cysteine[9]
-
Reaction Setup: In a 2 L round-bottom flask equipped with a mechanical stirrer and reflux condenser, prepare a solution of N-acetyl-L-cysteine (67.8 g) and sodium bicarbonate (100.8 g) in 300 mL of deionized water.
-
Rationale: Sodium bicarbonate acts as a base to deprotonate the thiol of N-acetyl-L-cysteine, forming the thiolate nucleophile required for the SNAr reaction.
-
-
Addition of Electrophile: To the aqueous solution, add a solution of o-fluoronitrobenzene (55.4 mL) dissolved in 1 L of ethanol.
-
Rationale: Ethanol serves as a co-solvent to solubilize the organic electrophile (o-fluoronitrobenzene) in the aqueous reaction mixture.
-
-
Reflux: Heat the reaction mixture to reflux with vigorous mechanical stirring for 3 hours. The solution will typically turn a deep yellow or orange color.
-
Rationale: Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Initial Workup: Allow the mixture to cool to room temperature. Remove any solids that may have formed by filtration.
-
Solvent Removal: Concentrate the filtrate to approximately one-fourth of its original volume using a rotary evaporator.
-
Precipitation: Dilute the concentrated solution with 1 L of deionized water. An aqueous suspension may form. Wash this suspension with 200 mL of diethyl ether to remove any unreacted o-fluoronitrobenzene.
-
Rationale: The ether wash removes non-polar impurities, particularly the starting electrophile.
-
-
Acidification and Isolation: Cool the aqueous suspension in an ice bath and slowly acidify to pH 1 using 12 N hydrochloric acid. A yellow precipitate of S-(o-nitrophenyl)-N-acetyl-L-cysteine will form.
-
Rationale: Protonation of the carboxylate group renders the product insoluble in the acidic aqueous medium, causing it to precipitate.
-
-
Drying: Collect the yellow solid by vacuum filtration using a Büchner funnel. Dry the product in a vacuum oven at 70 °C over phosphorus pentoxide. The expected melting point is 175-176 °C.[8]
Part B: Synthesis of S-(o-nitrophenyl)-L-cysteine[10]
-
Reaction Setup: In a 2 L flask, suspend the dried S-(o-nitrophenyl)-N-acetyl-L-cysteine (71 g) in a solution of 300 mL of concentrated (18 M) sulfuric acid and 1200 mL of deionized water.
-
Rationale: Concentrated sulfuric acid in water acts as the catalyst and medium for the acid-catalyzed hydrolysis of the N-acetyl amide bond.
-
-
Reflux: Heat the solution to reflux for 30 minutes.
-
Neutralization and Precipitation: Cool the solution thoroughly in a large ice bath. Cautiously and slowly, add 700 mL of concentrated ammonium hydroxide to the solution. This is a highly exothermic neutralization reaction; add the base in portions to control the temperature. The final product will precipitate as a solid.
-
Rationale: The ammonium hydroxide neutralizes the excess sulfuric acid and deprotonates the carboxylic acid and ammonium groups of the product, reducing its solubility and causing it to precipitate.
-
-
Isolation and Purification: Collect the resulting solid by vacuum filtration. Recrystallize the crude product from boiling water to afford pure S-(o-nitrophenyl)-L-cysteine.
-
Rationale: Recrystallization is a purification technique that removes impurities based on differences in solubility at different temperatures.
-
-
Final Product: The purified product should have a melting point of 168-171 °C.[9]
Caption: Figure 2: Experimental Workflow Diagram
Characterization
After synthesis, the identity and purity of the final product, S-(o-nitrophenyl)-L-cysteine, should be confirmed using standard analytical techniques.
-
Melting Point: 168-171 °C.[9]
-
Molecular Weight: 242.25 g/mol .[3]
-
¹H NMR: In a suitable solvent (e.g., D₂O with acid), the spectrum should show characteristic signals for the aromatic protons of the nitrophenyl group (typically in the 7.0-8.5 ppm range) and the aliphatic protons of the cysteine backbone (α-CH and β-CH₂ protons, typically in the 3.0-4.5 ppm range).
-
FT-IR (KBr Pellet):
-
~3000-3200 cm⁻¹ (N-H stretch of the amine)
-
~2500-3300 cm⁻¹ (broad O-H stretch of the carboxylic acid)
-
~1700-1725 cm⁻¹ (C=O stretch of the carboxylic acid)
-
~1510-1550 cm⁻¹ and ~1340-1380 cm⁻¹ (asymmetric and symmetric N-O stretches of the nitro group)
-
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ ion at m/z = 243.04.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield in Part A | 1. Ineffective deprotonation of thiol. 2. Deactivated o-fluoronitrobenzene. 3. Insufficient reflux time/temp. | 1. Ensure NaHCO₃ is fresh and added in correct stoichiometry. 2. Use a fresh bottle of the reagent. 3. Monitor reaction temperature and ensure vigorous reflux for the full 3 hours. |
| Oily product instead of precipitate (Part A) | Incomplete removal of unreacted o-fluoronitrobenzene or other organic impurities. | Perform the diethyl ether wash thoroughly. An additional wash may be necessary. Ensure complete acidification. |
| Incomplete deprotection in Part B | 1. Insufficient acid concentration or amount. 2. Reflux time was too short. | 1. Check the concentration of the sulfuric acid. 2. Ensure the mixture refluxes for the full 30 minutes. The reaction can be monitored by TLC. |
| Product fails to precipitate in Part B | 1. Insufficient neutralization. 2. Solution is too warm. | 1. Check the pH after adding ammonium hydroxide. It should be basic. Add more base if needed. 2. Ensure the solution is thoroughly cooled in an ice bath before and during neutralization. |
References
-
PrepChem. (n.d.). Synthesis of S-(o-nitrophenyl)-L-cysteine. Retrieved from [Link][9]
-
PrepChem. (n.d.). Synthesis of S-(o-nitrophenyl)-N-acetyl-L-cysteine. Retrieved from [Link][8]
-
Loba Chemie. (2016). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link][5]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 124713, S-o-nitrophenyl-L-cysteine. Retrieved from [Link][3]
-
Chem-Impex. (n.d.). S-2-Nitrophenyl-L-cysteine. Retrieved from [Link][1]
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. S-o-nitrophenyl-L-cysteine | C9H10N2O4S | CID 124713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. lobachemie.com [lobachemie.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. 1-Fluoro-2-nitrobenzene - Safety Data Sheet [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. prepchem.com [prepchem.com]
Application Notes and Protocols: S-(2-nitrophenyl)-L-cysteine in Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The unique metabolic dependencies of cancer cells present compelling opportunities for therapeutic intervention. One such vulnerability lies in the intricate cysteine metabolic network, which is crucial for maintaining redox homeostasis and supporting rapid proliferation. S-(2-nitrophenyl)-L-cysteine (SNPC), a derivative of the amino acid L-cysteine, is emerging as a valuable chemical probe and potential therapeutic agent in targeted cancer therapy research. Its structural features, particularly the electrophilic nitrophenyl group, suggest a capacity to interact with and modulate the function of key cellular proteins, thereby disrupting cancer cell survival pathways. This document provides a comprehensive guide to the application of SNPC in cancer research, detailing its proposed mechanisms of action, protocols for in vitro evaluation, and a framework for identifying its molecular targets. The methodologies outlined herein are designed to be self-validating and are grounded in established principles of cancer cell biology and chemical biology.
Introduction: The Rationale for Targeting Cysteine Metabolism in Oncology
Cancer cells experience heightened levels of oxidative stress due to their accelerated metabolism and proliferation. To counteract this, they upregulate antioxidant pathways, with a particular reliance on the cysteine-dependent synthesis of glutathione (GSH), a primary intracellular antioxidant.[1][2][3] This dependency creates a therapeutic window: disrupting cysteine uptake or its downstream utilization can selectively compromise the viability of cancer cells.[1][4] Cysteine's role extends beyond GSH synthesis; it is a key component of proteins, a precursor for hydrogen sulfide (H₂S) which influences cellular bioenergetics, and its thiol group is a target for post-translational modifications that regulate protein function.[2][3][5]
S-(2-nitrophenyl)-L-cysteine is an L-cysteine molecule where the thiol hydrogen is replaced by a 2-nitrophenyl group. This modification enhances the reactivity of the molecule, making it a tool for studying protein interactions and a potential building block for novel therapeutics.[6] While direct studies on SNPC's anti-cancer effects are nascent, its potential can be inferred from the activities of other S-substituted cysteine analogs, which are known to induce apoptosis and cell cycle arrest in various cancer cell lines.[7][8]
Proposed Mechanism of Action:
Based on the known reactivity of similar compounds and the central role of cysteine in cancer biology, we propose that S-(2-nitrophenyl)-L-cysteine may exert its anti-cancer effects through one or more of the following mechanisms:
-
Covalent Modification of Target Proteins: The electrophilic nature of the nitrophenyl group may facilitate covalent bonding with nucleophilic residues, such as cysteine thiols, on target proteins. This could irreversibly inhibit the function of enzymes or signaling proteins critical for cancer cell survival.
-
Disruption of Redox Homeostasis: By reacting with intracellular thiols, including GSH, SNPC could deplete the cell's antioxidant capacity, leading to an overwhelming accumulation of reactive oxygen species (ROS) and subsequent cell death.
-
Induction of Apoptosis: Increased oxidative stress and/or direct modulation of signaling pathways can trigger the intrinsic or extrinsic apoptotic pathways, leading to programmed cell death.
The following sections provide detailed protocols to investigate these hypotheses.
Characterization and Preparation of S-(2-nitrophenyl)-L-cysteine
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂O₄S | |
| Molecular Weight | 242.25 g/mol | |
| Appearance | Yellow to crystalline powder | |
| Purity | ≥98% (HPLC) | |
| Storage | Store at 0-8°C |
Preparation of Stock Solutions
Causality: Proper preparation and storage of SNPC stock solutions are critical for experimental reproducibility. Dimethyl sulfoxide (DMSO) is a suitable solvent for creating high-concentration stock solutions that can be stored at low temperatures. It is important to minimize freeze-thaw cycles to prevent degradation of the compound.
Protocol:
-
Reagents and Materials:
-
S-(2-nitrophenyl)-L-cysteine (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of S-(2-nitrophenyl)-L-cysteine powder.
-
Add the appropriate volume of DMSO to achieve a stock concentration of 100 mM. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 24.23 mg of SNPC in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear and yellow.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
In Vitro Evaluation of Anti-Cancer Activity
This section details a workflow for assessing the anti-cancer effects of SNPC on cultured cancer cell lines.
Figure 1: Experimental workflow for the in vitro evaluation of S-(2-nitrophenyl)-L-cysteine.
Cell Line Selection
The choice of cancer cell lines is critical and should be guided by the research question. It is advisable to use a panel of cell lines from different cancer types to assess the breadth of SNPC's activity. For initial studies, consider cell lines known to be sensitive to oxidative stress or with a high dependency on cysteine.
Recommended Cell Lines:
-
A549 (Lung Carcinoma): Known to be sensitive to agents that induce oxidative stress.[9]
-
MCF-7 and MDA-MB-231 (Breast Cancer): Represent different subtypes of breast cancer and have been used to study the effects of other S-substituted cysteine compounds.[7]
-
PCa (Prostate Cancer) cells: Cysteine depletion has been shown to inhibit their growth.[4]
-
COLO 205 (Colon Cancer): Used in studies of NO-induced apoptosis and its modulation by cysteine analogs.[10]
Protocol: Cell Viability (MTS/MTT Assay)
Causality: This assay provides a quantitative measure of cell viability and proliferation. Tetrazolium salts (MTS or MTT) are reduced by metabolically active cells to a colored formazan product, the amount of which is proportional to the number of viable cells. This allows for the determination of the half-maximal inhibitory concentration (IC50) of SNPC.
Protocol:
-
Reagents and Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
S-(2-nitrophenyl)-L-cysteine stock solution (100 mM in DMSO)
-
MTS or MTT reagent
-
96-well cell culture plates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of SNPC in complete medium. A typical concentration range for initial screening is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest SNPC dose.
-
After 24 hours, remove the medium from the wells and add 100 µL of the SNPC dilutions or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution and incubate overnight.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
-
Protocol: Apoptosis Analysis by Flow Cytometry
Causality: This method distinguishes between live, apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic event) and the uptake of a viability dye like propidium iodide (PI) by cells with compromised membrane integrity (late apoptotic and necrotic cells).
Protocol:
-
Reagents and Materials:
-
Cancer cells treated with SNPC at IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Protocol: Western Blot Analysis of Key Signaling Proteins
Causality: Western blotting allows for the detection and quantification of specific proteins involved in apoptosis and other signaling pathways. This can provide mechanistic insights into how SNPC exerts its effects.
Protocol:
-
Reagents and Materials:
-
Cancer cells treated with SNPC at IC50 concentrations for various time points (e.g., 6, 12, 24 hours).
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-phospho-ERK, anti-total-ERK, anti-Nrf2, anti-NF-κB).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse the treated cells in RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Target Identification and Validation
Identifying the direct molecular targets of SNPC is crucial for its development as a targeted therapy.
Sources
- 1. Cysteine Depletion, a Key Action to Challenge Cancer Cells to Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The versatile utility of cysteine as a target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The versatile utility of cysteine as a target for cancer treatment [frontiersin.org]
- 4. Cysteine depletion sensitizes prostate cancer cells to agents that enhance DNA damage and to immune checkpoint inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteine metabolic circuitries: druggable targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines [mdpi.com]
- 8. Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S-allylcysteine induces cytotoxic effects in two human lung cancer cell lines via induction of oxidative damage, downregulation of Nrf2 and NF-κB, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of nitric oxide-induced apoptosis by N-acetyl-L-cysteine through modulation of glutathione, bcl-2, and bax protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging S-(2-nitrophenyl)-L-cysteine for Site-Specific Analysis of Protein Interactions
Introduction: Navigating the Intricate World of Protein Interactions with Precision
The study of protein-protein interactions (PPIs) is fundamental to unraveling complex biological processes, from signal transduction to metabolic regulation. A significant challenge in this field is the development of tools that allow for the precise, site-specific interrogation of these interactions in a manner that preserves the native biological context. Chemical probes, particularly those that can be strategically introduced into proteins, have emerged as powerful assets for overcoming this challenge.
This guide focuses on the strategic application of S-(2-nitrophenyl)-L-cysteine, a versatile amino acid derivative, in the sophisticated analysis of protein interactions. Contrary to its potential misinterpretation as a direct cross-linking agent, the primary and most powerful use of S-(2-nitrophenyl)-L-cysteine lies in its role as a precursor for introducing a uniquely reactive cysteine residue at a predetermined position within a peptide or protein. The 2-nitrophenylsulfenyl (Nps) moiety serves as a temporary protecting group for the cysteine's thiol group, which can be selectively removed under mild conditions to unveil a highly reactive sulfhydryl group. This "unmasked" cysteine then becomes a versatile handle for a variety of downstream applications, including the attachment of fluorescent labels, affinity tags, or cross-linking agents, thereby enabling a highly controlled study of protein interactions.
This document provides a comprehensive overview of the principles, detailed protocols, and practical considerations for employing S-(2-nitrophenyl)-L-cysteine as a strategic tool for researchers, scientists, and drug development professionals.
The Core Principle: A Two-Stage Strategy for Site-Specific Interrogation
The utility of S-(2-nitrophenyl)-L-cysteine in studying protein interactions is centered on a two-stage approach:
-
Incorporation of a "Masked" Cysteine: During solid-phase peptide synthesis (SPPS), Fmoc-Cys(Nps)-OH is incorporated into the peptide chain at the desired position. The Nps group shields the reactive thiol of the cysteine, preventing unwanted side reactions during synthesis.
-
Selective Deprotection and Functionalization: Following peptide synthesis and purification, the Nps protecting group is selectively cleaved under mild conditions to expose the free thiol group. This strategically placed cysteine is now available for covalent modification with a probe of choice, enabling the study of its interaction with other proteins.
This strategy offers a high degree of control, allowing researchers to introduce a reactive handle at a specific site of interest, which is invaluable for mapping interaction interfaces and studying the dynamics of protein complexes.
Chemical Properties of S-(2-nitrophenyl)-L-cysteine
| Property | Value | Reference |
| Chemical Name | S-(2-nitrophenyl)-L-cysteine | [1]([Link]) |
| Synonyms | H-Cys(Nps)-OH, S-(o-nitrophenyl)-L-cysteine | |
| Molecular Formula | C₉H₁₀N₂O₄S | |
| Molecular Weight | 242.25 g/mol | [1]([Link]) |
| Appearance | Yellow to off-white powder | [1]([Link]) |
| Key Feature | Thiol group protected by a 2-nitrophenylsulfenyl (Nps) group |
Experimental Workflows and Protocols
The following sections provide detailed protocols for the key stages of utilizing S-(2-nitrophenyl)-L-cysteine in protein interaction studies.
Workflow Overview
Sources
Illuminating Biomolecular Function: A Guide to Modification with S-(2-nitrophenyl)-L-cysteine
Introduction: Harnessing the Power of Light-Sensitive Cysteine Modification
In the intricate landscape of biological research and therapeutic development, the ability to precisely control the function of biomolecules is paramount. Cysteine, with its unique and reactive thiol group, presents a prime target for selective chemical modification, enabling the introduction of probes, drugs, and other functionalities.[1] This guide delves into the application of a versatile reagent, S-(2-nitrophenyl)-L-cysteine, for the modification of biomolecules. The incorporation of the 2-nitrophenyl group imparts a fascinating and highly valuable characteristic: photocleavability. This feature allows for the light-induced removal of the modifying group, offering spatiotemporal control over the structure and function of the target biomolecule.[2]
This document provides a comprehensive overview of the principles, protocols, and applications of S-(2-nitrophenyl)-L-cysteine in biomolecular modification. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for their scientific endeavors. We will explore the underlying chemical mechanisms, provide detailed experimental protocols, and discuss the analytical techniques required for the successful implementation of this methodology.
The Chemistry of Cysteine Modification with S-(2-nitrophenyl)-L-cysteine: A Mechanistic Overview
The modification of cysteine residues with S-(2-nitrophenyl)-L-cysteine proceeds through a nucleophilic substitution reaction. The thiol group (-SH) of a cysteine residue in a protein or peptide acts as a nucleophile, attacking the carbon atom of the 2-nitrophenyl group of a suitable S-(2-nitrophenyl)-L-cysteine derivative. This results in the formation of a stable thioether bond, effectively "caging" the cysteine residue.
The choice of the specific S-(2-nitrophenyl)-L-cysteine reagent is critical and often involves an activated form, such as a derivative with a good leaving group, to facilitate the reaction under biologically compatible conditions. The reaction is typically carried out in a buffered aqueous solution at or near neutral pH to ensure the reactivity of the cysteine thiol while maintaining the integrity of the biomolecule.
Figure 1. Reaction mechanism for cysteine modification.
Photocleavage: Releasing the Caged Cysteine with Light
The key advantage of using S-(2-nitrophenyl)-L-cysteine is the ability to reverse the modification upon exposure to UV light.[2] The 2-nitrobenzyl group is a well-known photolabile protecting group.[3][4] Irradiation with UV light (typically around 365 nm) excites the nitro group, leading to an intramolecular rearrangement and subsequent cleavage of the thioether bond.[5] This process regenerates the free thiol group on the cysteine residue, restoring its natural state and function. The byproducts of the photocleavage reaction are typically small, soluble molecules that can be easily removed.
This light-induced release provides a powerful method for controlling biological processes with high spatial and temporal precision. For instance, an enzyme's activity can be inhibited by modifying a critical cysteine in its active site and then restored at a specific time and location by a focused beam of light.
Figure 2. Photocleavage of the S-(2-nitrophenyl)-L-cysteine adduct.
Detailed Application Notes and Protocols
This section provides detailed protocols for the modification of proteins with S-(2-nitrophenyl)-L-cysteine and the subsequent photocleavage. These protocols are intended as a starting point and may require optimization for specific biomolecules and applications.
PART 1: Modification of Proteins with S-(2-nitrophenyl)-L-cysteine
A. Materials and Reagents
-
Protein of interest with at least one accessible cysteine residue
-
S-(2-nitrophenyl)-L-cysteine derivative (e.g., N-acetyl-S-(2-nitrophenyl)-L-cysteine activated as an N-hydroxysuccinimide ester)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or other suitable buffer compatible with the protein of interest.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to reduce any disulfide bonds in the protein.[3]
-
Quenching reagent: L-cysteine or β-mercaptoethanol.
-
Desalting columns or dialysis tubing for purification.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the S-(2-nitrophenyl)-L-cysteine derivative.
B. Protocol for Protein Modification
-
Protein Preparation:
-
Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-20 fold molar excess of TCEP and incubate for 1 hour at room temperature. Note: If using DTT, it must be removed before adding the modifying reagent, as it will compete for the reaction.[3] TCEP does not need to be removed.
-
-
Reagent Preparation:
-
Prepare a stock solution of the activated S-(2-nitrophenyl)-L-cysteine derivative in anhydrous DMF or DMSO at a concentration of 10-100 mM.
-
-
Modification Reaction:
-
Add a 10-50 fold molar excess of the S-(2-nitrophenyl)-L-cysteine derivative stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 1-4 hours at room temperature or 4°C, with gentle mixing. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by mass spectrometry.
-
-
Quenching the Reaction:
-
Add a 100-fold molar excess of a quenching reagent (e.g., L-cysteine or β-mercaptoethanol) to the reaction mixture to consume any unreacted S-(2-nitrophenyl)-L-cysteine derivative. Incubate for 30 minutes at room temperature.
-
-
Purification of the Modified Protein:
-
Remove the excess reagent and byproducts by size-exclusion chromatography (e.g., using a desalting column) or dialysis against the desired buffer.
-
PART 2: Photocleavage of the Modified Protein
A. Materials and Reagents
-
Purified S-(2-nitrophenyl)-L-cysteine modified protein
-
Photocleavage Buffer: A buffer compatible with the protein and the downstream application.
-
UV lamp with an emission maximum around 365 nm (e.g., a handheld UV lamp or a specialized photoreactor).
-
Quartz or UV-transparent cuvettes/plates.
B. Protocol for Photocleavage
-
Sample Preparation:
-
Dilute the modified protein in the photocleavage buffer to a suitable concentration for the downstream assay or analysis.
-
-
UV Irradiation:
-
Place the protein solution in a quartz cuvette or a UV-transparent plate.
-
Irradiate the sample with UV light at 365 nm. The irradiation time will depend on the intensity of the light source and the quantum yield of the photocleavage reaction. It is recommended to perform a time-course experiment (e.g., 1, 5, 15, 30, 60 minutes) to determine the optimal irradiation time.[5]
-
The progress of photocleavage can be monitored by mass spectrometry, looking for the decrease in the mass of the modified protein and the appearance of the unmodified protein.
-
-
Post-Cleavage Analysis:
-
After irradiation, the protein solution can be used directly in downstream applications or further analyzed to confirm the removal of the modifying group.
-
Analytical Characterization of Modified Biomolecules
Thorough characterization of the modified biomolecule is crucial to ensure the success of the modification and to understand its effects.
| Analytical Technique | Purpose | Expected Outcome |
| Mass Spectrometry (MS) | To confirm the covalent modification and its stoichiometry. To monitor the progress of the modification and photocleavage reactions.[6][7] | An increase in the mass of the protein corresponding to the mass of the S-(2-nitrophenyl)-L-cysteine adduct. For photocleavage, a decrease in mass back to the original unmodified protein. |
| UV-Visible Spectroscopy | To quantify the extent of modification. The 2-nitrophenyl group has a characteristic UV absorbance. | An increase in absorbance at a specific wavelength (typically around 340-360 nm) after modification, which can be used to calculate the degree of labeling. |
| SDS-PAGE | To visually confirm the modification, especially if the modifying group is large enough to cause a noticeable shift in molecular weight. | A slight increase in the apparent molecular weight of the modified protein compared to the unmodified protein. |
| Functional Assays | To assess the impact of the modification and its removal on the biological activity of the biomolecule. | Inhibition of activity after modification ("caging") and restoration of activity after photocleavage. |
Troubleshooting and Expert Insights
-
Low Modification Efficiency:
-
Cause: Incomplete reduction of disulfide bonds, inaccessible cysteine residues, or insufficient molar excess of the reagent.
-
Solution: Ensure complete reduction of the protein. Increase the molar excess of the S-(2-nitrophenyl)-L-cysteine derivative. Optimize reaction time and temperature. Consider using a different activated derivative of the reagent.
-
-
Non-specific Modification:
-
Cause: Reaction with other nucleophilic amino acid residues (e.g., lysine, histidine) at high pH or with highly reactive reagents.
-
Solution: Maintain the reaction pH between 7.0 and 7.5. Use a less reactive derivative of S-(2-nitrophenyl)-L-cysteine. Reduce the reaction time.
-
-
Incomplete Photocleavage:
-
Cause: Insufficient UV irradiation time or intensity, or the presence of UV-absorbing substances in the buffer.
-
Solution: Increase the irradiation time or use a more powerful UV source. Ensure the photocleavage buffer is free of compounds that absorb at 365 nm. Optimize the pH of the buffer for the photocleavage reaction.
-
-
Protein Aggregation/Precipitation:
-
Cause: The modification or the photocleavage process may destabilize the protein.
-
Solution: Perform the reactions at a lower temperature (4°C). Include stabilizing additives such as glycerol or non-ionic detergents in the buffers. Optimize the protein concentration.
-
Applications in Research and Drug Development
The ability to reversibly modify cysteine residues with S-(2-nitrophenyl)-L-cysteine opens up a wide range of applications:
-
Caged Enzymes and Proteins: Temporarily inactivate proteins by modifying a critical cysteine residue and restore their function with light to study their role in complex biological processes.
-
Photocontrolled Drug Delivery: Develop "caged" drugs that are activated only at the desired site of action by targeted light delivery, minimizing off-target effects.
-
Probing Protein Structure and Dynamics: Introduce a bulky, photocleavable group to study its impact on protein folding, conformation, and interactions.
-
Light-Activated Biomaterials: Create hydrogels and other biomaterials whose properties can be altered with light by cleaving crosslinks formed through modified cysteine residues.
Conclusion
The modification of biomolecules with S-(2-nitrophenyl)-L-cysteine provides a robust and elegant method for introducing a photocleavable "cage" onto cysteine residues. This technique offers precise spatiotemporal control over biomolecular function, making it an invaluable tool for a wide array of applications in fundamental research and drug development. By carefully following the protocols outlined in this guide and paying close attention to the analytical characterization of the modified products, researchers can successfully implement this powerful technology to advance their scientific discoveries.
References
- Kuznetsova, K. G., Solovyeva, E. M., Kuzikov, A. V., Gorshkov, M. V., & Moshkovskii, S. A. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Probl Med Chem, 66(1), 18-29.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 124713, S-o-nitrophenyl-L-cysteine. Retrieved from [Link]
- J. A. Gonzalez, D. S. D. Martin, J. A. Wilson, J. M. L. M. de la Vega, A. D. G. de la Concepcion, M. G. M. de la Concepcion, (2021). Design and synthesis of cysteine-specific labels for photo-crosslinking studies. RSC Med. Chem., 12, 1339-1345.
- Murray, C. I., Toste, F. D., & Chang, C. J. (2014). Identification and Quantification of S-Nitrosylation by Cysteine Reactive Tandem Mass Tag Switch Assay. Journal of the American Chemical Society, 136(49), 17118–17121.
- Peters, F. B., Li, Y., Gell, C., Lappe, J., St-Pierre, F., & Schultz, C. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine.
- Wang, N., Deiters, A. (2013). Site-Specific Incorporation of Quadricyclane into a Protein and Photocleavage of the Quadricyclane Ligation Adduct.
- Hossain, M. A., Karas, J. A., Scanlon, D. B., Forbes, B. E., Vetter, I., Lewis, R. J., Gardiner, J., Separovic, F., & Wade, J. D. (2014). 2-Nitroveratryl as a Photocleavable Thiol-Protecting Group for Directed Disulfide Bond Formation in the Chemical Synthesis of Insulin. Chemistry – A European Journal, 20(31), 9549–9552.
- Shalviri, A., Cai, P., & Shoichet, M. S. (2011). Efficient Site-Specific Labeling of Proteins via Cysteines.
- Torta, F., Usuelli, V., Malgaroli, A., & Bachi, A. (2008). A proteomic approach for the analysis of S-nitrosylated proteins using a fluorescence labeling technique. Proteomics, 8(21), 4484–4494.
- Krenske, E. H., & Houk, K. N. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Probl Med Chem, 66(1), 18-29.
- Spears, R. J., & Fascione, M. A. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11098–11155.
- Spears, R. J., & Fascione, M. A. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11098–11155.
- Carroll, K. S. (2018). Chemical methods for mapping cysteine oxidation.
- Colussi, V. N., & Török, B. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine, 75, 134–146.
- K. C. S. L. G. G. G. (2015). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Biological and Pharmaceutical Bulletin, 38(7), 965-973.
- Gu, L., & Robinson, R. A. S. (2016). Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases. Proteomics.
- Carroll, K. S. (2017). Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation. Accounts of chemical research, 50(12), 3016–3026.
-
Anderson, D. (2021, November 10). Latest technologies in antibody and protein labeling [Video]. YouTube. [Link]
- Carroll, K. S. (2018). Chemical methods for mapping cysteine oxidation.
- Davies, M. J. (2016). Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease. International journal of molecular sciences, 17(12), 2093.
- Weerapana, E., Wang, C., Simon, G. M., Richter, F., Khare, S., Dillon, M. B., … & Cravatt, B. F. (2010). Chemical Proteomics Reveals New Targets of Cysteine Sulfinic Acid Reductase.
- Morihara, N., Ide, N., & Kodera, Y. (2019). Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. Molecules (Basel, Switzerland), 24(21), 3843.
- Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Methods in enzymology, 586, 3–23.
- Morihara, N., Ide, N., & Kodera, Y. (2019). Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. Molecules (Basel, Switzerland), 24(21), 3843.
- Madamba, F., & P. (2017). A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. Methods (San Diego, Calif.), 128, 3–12.
Sources
- 1. Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sfrbm.org [sfrbm.org]
- 5. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts [pbmc.ibmc.msk.ru]
Troubleshooting & Optimization
Technical Support Center: S-(2-nitrophenyl)-L-cysteine Stability and Handling Guide
A Message from Your Senior Application Scientist
Welcome to the technical support center for S-(2-nitrophenyl)-L-cysteine. As a versatile reagent in biochemical assays, drug development, and analytical chemistry, its performance is directly tied to its stability.[1][] This guide is designed to provide you, our fellow researchers and developers, with practical, field-tested advice to overcome the inherent stability challenges of this compound. By understanding the "why" behind the degradation pathways, you can proactively design your experiments for maximum accuracy and reproducibility.
Section 1: Frequently Asked Questions (FAQs) - The Basics
Q1: How should I properly store S-(2-nitrophenyl)-L-cysteine powder upon receipt?
Answer: Upon arrival, the solid, powdered form of S-(2-nitrophenyl)-L-cysteine should be stored in a tightly sealed container at 2-8°C.[] For long-term storage, keeping it in a desiccator within this temperature range is recommended to protect it from moisture, which can accelerate degradation. The material is a yellow crystalline powder; any significant deviation from this appearance could indicate degradation.[1][]
Q2: My S-(2-nitrophenyl)-L-cysteine powder has darkened to a brownish-yellow. Can I still use it?
Answer: A noticeable color change in the solid reagent is a primary indicator of degradation. This is likely due to slow oxidation and other decomposition reactions accelerated by exposure to air, light, or moisture over time.[3] While it might still contain some active compound, using degraded starting material will introduce significant variability and unpredictability into your experiments.
Recommendation: For quantitative and reproducible results, it is strongly advised to use a fresh vial of the reagent that exhibits the expected light-yellow crystalline appearance.[1][] Using compromised material is a common source of assay failure and inconsistent data.
Q3: What is the best solvent and pH for dissolving S-(2-nitrophenyl)-L-cysteine to create a stock solution?
Answer: The stability of the L-cysteine backbone is highly pH-dependent. Cysteine and its derivatives are generally more stable in acidic conditions.[4][5] The thiol group is less prone to oxidation at lower pH.[6]
Best Practice: Dissolve S-(2-nitrophenyl)-L-cysteine in a slightly acidic buffer (e.g., pH 6.0-6.5) or an organic solvent like DMSO. For aqueous buffers, it is critical to first deoxygenate the buffer by sparging with nitrogen or argon gas for at least 15-20 minutes. This minimizes the dissolved oxygen available for oxidation of the thioether linkage.[7] Prepare stock solutions fresh on the day of the experiment whenever possible.
Section 2: Troubleshooting Guide - In-Experiment Issues
Q4: I prepared a stock solution in a neutral buffer (pH 7.4), and it's turning a deeper yellow and becoming cloudy after a short time. What is happening and how can I fix it?
Answer: This is a classic stability issue. The observed changes are due to two primary chemical processes:
-
Oxidation: The thioether (R-S-R') sulfur atom is susceptible to oxidation by dissolved oxygen in your buffer. This can convert the thioether to a sulfoxide (R-S(=O)-R') and subsequently to a sulfone (R-S(=O)₂-R').[7][8][9] These oxidized species have different chemical properties and may be less soluble, causing the cloudiness.
-
pH-Dependent Degradation: At neutral to alkaline pH, the compound is more susceptible to degradation. The yellow color of 4-nitrophenolate solutions, a related compound, intensifies above pH 7.5, indicating that pH affects the electronic structure of the nitrophenyl group, which can influence reactivity.[10]
Troubleshooting Protocol:
-
Work Quickly and Cold: Prepare your stock solution immediately before use and keep it on ice to slow down degradation rates.
-
Use Deoxygenated Acidic Buffers: Switch to a slightly acidic buffer (pH < 6.5). As mentioned, thoroughly deoxygenate the buffer before dissolving the compound.
-
Consider a Co-solvent: If your experiment allows, making a concentrated stock in anhydrous DMSO and diluting it into your aqueous buffer just before use can significantly improve stability.
Q5: My assay results are inconsistent from day to day, even when I use the same protocol. Could the stability of S-(2-nitrophenyl)-L-cysteine be the cause?
Answer: Absolutely. Inconsistent reagent activity is a leading cause of poor reproducibility. If the concentration of active S-(2-nitrophenyl)-L-cysteine decreases over the course of an experiment or differs between freshly made batches, your results will vary. The rate of degradation can be affected by minor, often uncontrolled variables like the amount of dissolved oxygen in the buffer or ambient light exposure.[11][12]
Self-Validation Check: To confirm if reagent stability is the issue, run a simple control. Prepare a fresh solution of S-(2-nitrophenyl)-L-cysteine and measure its absorbance at a characteristic wavelength. Then, let the solution sit on the bench under your typical experimental conditions (e.g., 1-2 hours at room temperature) and re-measure the absorbance. A significant change in the spectral profile or intensity indicates degradation is occurring under your current protocol.
Q6: My experiment runs for several hours at 37°C. How can I minimize the degradation of S-(2-nitrophenyl)-L-cysteine over this period?
Answer: Extended incubation at physiological temperature will accelerate degradation. While complete prevention is difficult, you can take several steps to mitigate the issue:
-
Inert Atmosphere: If possible, conduct the experiment in an anaerobic chamber or a sealed plate under a nitrogen or argon atmosphere.
-
Addition at the Last Moment: Redesign your workflow to add the S-(2-nitrophenyl)-L-cysteine as the final step before you begin your measurements.
-
Inclusion of an Antioxidant: In some systems, the addition of a mild, non-interfering antioxidant like N-acetylcysteine (if it does not compete in your reaction) can help scavenge reactive oxygen species.
-
Kinetic Analysis: Run a time-course experiment to quantify the rate of degradation under your specific assay conditions. This will allow you to understand the time window in which your results are reliable and potentially apply a correction factor if necessary.
Section 3: Protocols & Methodologies
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol aims to maximize the short-term stability of S-(2-nitrophenyl)-L-cysteine in an aqueous buffer.
Materials:
-
S-(2-nitrophenyl)-L-cysteine powder
-
High-purity water (e.g., Milli-Q)
-
Buffer salts (e.g., MES or citrate for pH ~6.0)
-
Nitrogen or Argon gas source with a sparging needle
-
Sterile, amber (light-protecting) microcentrifuge tubes
Procedure:
-
Prepare the Buffer: Prepare your desired aqueous buffer (e.g., 50 mM MES) and adjust the pH to 6.0.
-
Deoxygenate: Place the buffer in a beaker or flask on a stir plate. Insert the gas sparging needle below the liquid surface and bubble nitrogen or argon through the solution for at least 20 minutes.
-
Weigh the Reagent: In a separate, tared amber tube, carefully weigh the required amount of S-(2-nitrophenyl)-L-cysteine. Perform this step quickly to minimize exposure to ambient air and humidity.
-
Dissolve: Transfer the deoxygenated buffer to the tube containing the powder to achieve the desired final concentration. Vortex briefly until fully dissolved.
-
Store and Use: Immediately place the stock solution on ice, protected from light. Use this solution within 1-2 hours for best results. Do not store aqueous solutions, even frozen, as freeze-thaw cycles can promote degradation.
Section 4: Technical Deep Dive - The Chemistry of Instability
Understanding the molecular vulnerabilities of S-(2-nitrophenyl)-L-cysteine is key to preventing its degradation. The primary points of failure are the thioether bond and the cysteine backbone.
-
Oxidative Attack: The sulfur atom in the thioether linkage is electron-rich and is the primary target for reactive oxygen species (ROS). This leads to the formation of sulfoxide and sulfone derivatives, which alters the molecule's size, polarity, and reactivity.
-
Hydrolytic Cleavage: Under unfavorable pH conditions (especially alkaline) and elevated temperatures, the C-S bond can be susceptible to hydrolysis, breaking the molecule into L-cysteine and 2-nitrothiophenol fragments.
-
Photodegradation: The nitrophenyl group is a chromophore that absorbs light. This absorbed energy can promote chemical reactions, leading to decomposition.[11][13] Many nitrophenolic compounds are known to be light-sensitive.[10]
Section 5: Summary of Handling & Storage Parameters
| Parameter | Solid Compound | Aqueous Solution |
| Storage Temperature | 2-8 °C[] | On ice for immediate use |
| Atmosphere | Tightly sealed, desiccated | Prepare with deoxygenated buffer |
| Recommended pH | N/A | < 6.5 |
| Light Exposure | Store in opaque container | Use amber tubes, avoid direct light[3][14] |
| Recommended Shelf Life | Per manufacturer's expiration | Use within 1-2 hours for best results |
References
-
Thiols And Thioethers. Master Organic Chemistry. Available from: [Link]
-
15.12: Thioethers (Sulfides) and Silyl Ethers. Chemistry LibreTexts. Available from: [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Publications. Available from: [Link]
-
9.4: Oxidation of Thiols. Chemistry LibreTexts. Available from: [Link]
-
4-Nitrophenol. Wikipedia. Available from: [Link]
-
Tuning Sulfur Oxidation States on Thioether-Bridged Peptide Macrocycles for Modulation of Protein Interactions. PubMed. Available from: [Link]
-
Influence of solvent on the electronic structure and the photochemistry of nitrophenols. RSC Publishing. Available from: [Link]
-
Photocatalyzed degradation of adsorbed nitrophenolic compounds on semiconductor surfaces. Northwestern Scholars. Available from: [Link]
-
The Stability of Cysteine and Cystine during Acid Hydrolysis of Proteins and Peptides. ResearchGate. Available from: [Link]
-
Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. Available from: [Link]
-
L-CYSTEINE FOR BIOCHEMISTRY. Loba Chemie. Available from: [Link]
-
Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. MDPI. Available from: [Link]
-
Introduction to approaches and tools for the evaluation of protein cysteine oxidation. NIH National Library of Medicine. Available from: [Link]
-
Cysteine, sulfur, disulfide bonds & reducing agents: oxidation, reduction, nucleophilicity, etc. The Bumbling Biochemist. Available from: [Link]
-
S-o-nitrophenyl-L-cysteine. PubChem. Available from: [Link]
-
Cysteine Oxidation in Proteins: Structure, Biophysics, and Simulation. Biochemistry. Available from: [Link]
-
Stabilizing structures of cysteine-containing crystals with respect to variations of temperature and pressure by immobilizing amino acid side chains. ResearchGate. Available from: [Link]
-
Chemical and Biological Properties of S-1-Propenyl-ʟ-Cysteine in Aged Garlic Extract. MDPI. Available from: [Link]
-
Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PubMed Central. Available from: [Link]
-
The forms of cysteine depending on the pH of the medium. ResearchGate. Available from: [Link]
-
S-2-NITROPHENYL-L-CYSTEINE. Ch肽-biotech. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. lobachemie.com [lobachemie.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Tuning Sulfur Oxidation States on Thioether-Bridged Peptide Macrocycles for Modulation of Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Troubleshooting S-(2-nitrophenyl)-L-cysteine Cleavage Reactions
Welcome to the technical support center for S-(2-nitrophenyl)-L-cysteine (S-Nps-Cys) cleavage reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific deprotection strategy. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the successful liberation of the cysteine thiol.
Understanding the S-Nps-Cys Cleavage: A Mechanistic Overview
The S-(2-nitrophenyl) group is a valuable tool for the protection of the highly reactive thiol side chain of cysteine. Its removal is typically achieved under mild reductive or thiolytic conditions, offering a degree of orthogonality in complex peptide synthesis strategies. The cleavage mechanism generally proceeds via nucleophilic attack on the sulfur atom of the S-Nps group, leading to the formation of a mixed disulfide which subsequently resolves to the free cysteine thiol and a thione byproduct.
Understanding this mechanism is crucial for effective troubleshooting, as it highlights the importance of an efficient nucleophile and the potential for side reactions if the reaction conditions are not optimized.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the cleavage of the S-Nps protecting group from cysteine residues.
Q1: My S-Nps cleavage is incomplete. What are the likely causes and how can I improve the yield?
Answer: Incomplete cleavage is one of the most common issues and can often be attributed to several factors. Here’s a systematic approach to troubleshooting:
-
Insufficient Reducing Agent/Thiol: The cleavage of the S-Nps group is a reaction that is driven to completion by an excess of a reducing agent or thiol.
-
Causality: A stoichiometric or insufficient amount of the cleavage reagent will lead to an equilibrium state where a significant portion of the S-Nps protected cysteine remains.
-
Solution: Increase the molar excess of the reducing agent. For thiol-based cleavage, such as with dithiothreitol (DTT) or 2-mercaptoethanol (BME), using a 10- to 20-fold molar excess is a good starting point. For phosphine-based reagents like tris(2-carboxyethyl)phosphine (TCEP), a 5- to 10-fold excess is often sufficient.
-
-
Suboptimal pH: The efficiency of many reducing agents is pH-dependent.
-
Causality: The nucleophilicity of thiols is significantly higher in their thiolate form (S-), which is favored at pH values above their pKa.
-
Solution: Ensure the reaction buffer is at an appropriate pH to facilitate the deprotonation of the thiol reagent. For DTT and BME, a pH range of 7.5-8.5 is generally effective. TCEP has a broader effective pH range and can be used in more acidic conditions if required by the stability of your peptide.
-
-
Reaction Time and Temperature: Cleavage kinetics can be slow, especially with sterically hindered cysteine residues.
-
Causality: Insufficient reaction time or low temperature can prevent the reaction from reaching completion.
-
Solution: Monitor the reaction progress over time using a suitable analytical technique like HPLC. If the reaction stalls, consider extending the reaction time (e.g., from 1-2 hours to 4-6 hours) or moderately increasing the temperature (e.g., from room temperature to 37°C). However, be mindful that prolonged reaction times or elevated temperatures can increase the risk of side reactions.
-
Optimization Workflow for Incomplete Cleavage
Caption: Troubleshooting workflow for incomplete S-Nps-Cys cleavage.
Q2: I am observing significant side product formation, particularly disulfide-bonded dimers or oligomers. How can I prevent this?
Answer: The formation of disulfide bonds is a common side reaction due to the high reactivity of the newly liberated thiol group, especially in the presence of atmospheric oxygen.
-
Oxidation: The primary cause of dimerization is the oxidation of the free cysteine thiol.
-
Causality: In an aerobic environment, particularly at neutral to alkaline pH, thiols are susceptible to oxidation, leading to the formation of disulfide bridges.
-
Solution:
-
Degas all buffers: Before use, thoroughly degas all buffers by sparging with an inert gas like argon or nitrogen.
-
Maintain an inert atmosphere: Perform the cleavage reaction under a blanket of inert gas.
-
Use an excess of reducing agent: A sufficient excess of a reducing agent like DTT or TCEP will not only cleave the S-Nps group but also maintain a reducing environment, preventing re-oxidation of the product.[1][2]
-
-
-
Premature Disulfide Formation: If your peptide contains multiple cysteine residues, there is a risk of incorrect disulfide bond formation.
-
Causality: Once the S-Nps groups are removed, the free thiols can randomly form disulfide bonds, leading to a mixture of isomers.
-
Solution: This is a more complex issue that requires a well-designed synthetic strategy. If a specific disulfide connectivity is required, orthogonal protecting groups for the different cysteine residues should be employed.[3]
-
Q3: My peptide is sensitive to the cleavage conditions, leading to degradation. Are there milder alternatives?
Answer: While common thiols like DTT and BME are generally effective, some peptides may be sensitive to alkaline pH or prolonged reaction times.
-
TCEP as a Milder Alternative: Tris(2-carboxyethyl)phosphine (TCEP) is an excellent alternative as it is effective over a wider pH range, including acidic conditions, and is odorless.
-
Causality: TCEP is a more potent reducing agent than DTT and is not a thiol, making it less susceptible to oxidation. Its effectiveness at lower pH can be beneficial for acid-sensitive peptides.
-
Solution: Perform the cleavage with a 5-10 fold molar excess of TCEP in a buffer at a pH suitable for your peptide's stability (e.g., pH 4-7).
-
-
Thiophenol for Rapid Cleavage: Thiophenol is a more nucleophilic thiol and can often achieve cleavage more rapidly.
-
Causality: The higher nucleophilicity of thiophenol can accelerate the cleavage reaction, reducing the required reaction time.
-
Solution: Use a 5-10 fold molar excess of thiophenol. Be aware that thiophenol has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Due to its reactivity, it is crucial to monitor the reaction closely to avoid potential side reactions.
-
Table 1: Comparison of Common Cleavage Reagents for S-Nps-Cys
| Reagent | Molar Excess (Typical) | Optimal pH | Key Advantages | Key Disadvantages |
| Dithiothreitol (DTT) | 10-20x | 7.5 - 8.5 | Readily available, effective | Odorous, susceptible to air oxidation |
| 2-Mercaptoethanol (BME) | 10-20x | 7.5 - 8.5 | Inexpensive | Strong odor, volatile, toxic |
| TCEP | 5-10x | 4.0 - 8.0 | Odorless, effective over a wide pH range, resistant to air oxidation | More expensive than thiols |
| Thiophenol | 5-10x | 7.0 - 8.0 | Highly nucleophilic, rapid cleavage | Very strong, unpleasant odor, higher reactivity may lead to side reactions |
Q4: How do I effectively remove the cleavage reagents and byproducts after the reaction is complete?
Answer: Proper purification is critical to obtaining a clean final product.
-
HPLC Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying the cleaved peptide.
-
Protocol:
-
Acidify the reaction mixture with a small amount of trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Filter the solution to remove any particulates.
-
Inject the solution onto a suitable C18 or C8 RP-HPLC column.
-
Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).
-
The excess thiol/phosphine reagents and the 2-nitrothiophenol byproduct will typically elute in the void volume or early in the gradient, well-separated from the desired peptide.
-
-
-
Size Exclusion Chromatography (SEC): For larger peptides or proteins, SEC can be used to separate the product from the smaller cleavage reagents and byproducts.
-
Dialysis/Tangential Flow Filtration (TFF): For very large biomolecules, dialysis or TFF against a suitable buffer can effectively remove the low molecular weight contaminants.
Experimental Protocol: Standard Cleavage of S-Nps-Cysteine using DTT
This protocol provides a general guideline for the cleavage of the S-(2-nitrophenyl) protecting group from a peptide.
-
Preparation:
-
Dissolve the S-Nps protected peptide in a degassed buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.8). The final peptide concentration should typically be in the range of 1-5 mg/mL.
-
Prepare a stock solution of DTT (e.g., 1 M in degassed water).
-
-
Cleavage Reaction:
-
Add the DTT stock solution to the peptide solution to achieve a final molar excess of 10-20 fold over the S-Nps-cysteine residues.
-
Gently mix the solution and blanket the headspace of the reaction vessel with an inert gas (e.g., argon or nitrogen).
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Monitoring:
-
Periodically take aliquots of the reaction mixture and quench with an equal volume of 0.1% TFA in water.
-
Analyze the quenched aliquots by RP-HPLC and mass spectrometry to monitor the disappearance of the starting material and the appearance of the deprotected product.
-
-
Work-up and Purification:
-
Once the reaction is complete (as determined by HPLC), acidify the entire reaction mixture with 0.1% TFA.
-
Purify the crude peptide by RP-HPLC as described in the FAQ section.
-
Lyophilize the fractions containing the pure peptide.
-
Cleavage Reaction Workflow
Caption: Step-by-step workflow for S-Nps-Cys cleavage using DTT.
References
- Harris, K. M., Flemer Jr, S., & Hondal, R. J. (2007). Studies on deprotection of cysteine and selenocysteine side‐chain protecting groups. Journal of peptide science, 13(2), 81-93.
- Barany, G., & Merrifield, R. B. (1980). Solid-phase peptide synthesis. In The peptides (Vol. 2, pp. 1-284). Academic Press.
- Singh, S. K., & Andreana, P. R. (2014). Cysteine and methionine protecting groups in peptide synthesis. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 103-143). Wiley-VCH Verlag GmbH & Co. KGaA.
- Fontana, A., & Scoffone, E. (1972). Sulfenyl halides as reagents in protein chemistry. Methods in enzymology, 25, 482-494.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
-
ResearchGate. (2016). How to get the peptide containing cysteine without oxidation? Retrieved from [Link]
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]
- Burns, J. A., Butler, J. C., Moran, J., & Whitesides, G. M. (1991). Selective reduction of disulfides by tris (2-carboxyethyl) phosphine. The Journal of Organic Chemistry, 56(8), 2648-2650.
- Han, Y., & Barany, G. (1997). TCEP (tris (2-carboxyethyl) phosphine): a new, convenient, and odorless reducing agent for the selective reduction of disulfides. In Peptides (pp. 95-96). Springer, Dordrecht.
- Anfinsen, C. B., & Haber, E. (1961). Studies on the reduction and re-formation of protein disulfide bonds. Journal of Biological Chemistry, 236(5), 1361-1363.
Sources
Technical Support Center: Synthesis of S-(2-nitrophenyl)-L-cysteine
Welcome to the technical support center for the synthesis of S-(2-nitrophenyl)-L-cysteine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic transformation. The synthesis, which proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, requires careful control of reaction parameters to achieve high purity and yield. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your success.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of S-(2-nitrophenyl)-L-cysteine, offering probable causes and actionable solutions.
Issue 1: Low or No Product Yield
A low yield of the desired S-(2-nitrophenyl)-L-cysteine is a common challenge. The following are potential causes and their remedies:
-
Probable Cause 1: Incomplete Deprotonation of L-cysteine's Thiol Group. The nucleophilic aromatic substitution reaction requires the deprotonation of the thiol group of L-cysteine to form the more nucleophilic thiolate anion.[1] If the base is not strong enough or is used in insufficient quantity, the concentration of the thiolate will be low, leading to a sluggish or incomplete reaction.
-
Solution:
-
Choice of Base: Employ a suitable base to ensure complete deprotonation of the thiol group. Carbonates (e.g., sodium bicarbonate, potassium carbonate) and hydroxides (e.g., sodium hydroxide) are commonly used. For this specific synthesis, sodium bicarbonate is a good starting point.
-
Stoichiometry of Base: Use at least two equivalents of base. One equivalent is required to neutralize the hydrochloride salt of L-cysteine (if used as the starting material), and a second equivalent is needed to deprotonate the thiol group. An excess of base is often beneficial.
-
pH Monitoring: The reaction should be maintained at a basic pH, typically above 8, to favor the thiolate form of cysteine.[1]
-
-
-
Probable Cause 2: Oxidation of L-cysteine. The thiol group of L-cysteine is susceptible to oxidation, especially under basic conditions in the presence of air, leading to the formation of the disulfide-linked dimer, cystine. Cystine is not nucleophilic and will not participate in the desired reaction.
-
Solution:
-
Degassing Solvents: Purge the reaction solvent with an inert gas (e.g., nitrogen or argon) before adding the reagents to minimize dissolved oxygen.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere by blanketing the reaction vessel with nitrogen or argon throughout the experiment.
-
-
-
Probable Cause 3: Poor Quality of Reagents. The purity of L-cysteine and 2-fluoronitrobenzene is crucial for a successful reaction. Impurities in L-cysteine can interfere with the reaction, while decomposed 2-fluoronitrobenzene will be unreactive.
-
Solution:
-
Use High-Purity Reagents: Ensure that the L-cysteine and 2-fluoronitrobenzene are of high purity. If necessary, purify the reagents before use.
-
Proper Storage: Store L-cysteine in a cool, dry place to prevent oxidation. 2-fluoronitrobenzene should be stored in a tightly sealed container away from light.
-
-
Issue 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the formation of side products.
-
Probable Cause 1: Disubstitution on the Aromatic Ring. While less common with a nitro group present, it is possible for a second nucleophile to displace the nitro group, particularly at elevated temperatures.
-
Solution:
-
Control Reaction Temperature: Maintain the reaction temperature as specified in the protocol. Avoid excessive heating, which can promote side reactions.
-
-
-
Probable Cause 2: Reaction with the Amino Group. Although the thiol group is a much stronger nucleophile, under certain conditions, the amino group of L-cysteine could potentially react with 2-fluoronitrobenzene.
Issue 3: Difficulty in Product Purification
The product may be difficult to isolate from the reaction mixture or may be impure after initial workup.
-
Probable Cause 1: Incomplete Reaction or Presence of Starting Materials. If the reaction has not gone to completion, the final product will be contaminated with unreacted L-cysteine and 2-fluoronitrobenzene.
-
Solution:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. The disappearance of the starting materials (visualized under UV light or with appropriate stains) indicates completion.
-
Optimize Reaction Time: If the reaction is sluggish, consider extending the reaction time or moderately increasing the temperature, while being mindful of potential side reactions.
-
-
-
Probable Cause 2: Inappropriate Recrystallization Solvent. The choice of solvent for recrystallization is critical for obtaining a pure crystalline product.
-
Solution:
-
Solvent Selection: For S-(2-nitrophenyl)-L-cysteine, recrystallization from boiling water is a reported method.[3] For related S-aryl-cysteine derivatives, mixtures of ethyl acetate and hexanes have been used successfully.[4] Experiment with different solvent systems to find the optimal conditions for your product.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is 2-fluoronitrobenzene a good electrophile for this reaction?
A1: The synthesis of S-(2-nitrophenyl)-L-cysteine proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the presence of a strong electron-withdrawing group on the aromatic ring, which stabilizes the negatively charged intermediate (Meisenheimer complex). The nitro group (-NO2) is a very effective electron-withdrawing group, making the aromatic ring electron-deficient and susceptible to attack by a nucleophile.[5] Fluorine is a good leaving group in SNAr reactions, often better than other halogens, which contributes to a favorable reaction rate.
Q2: What is the role of the base in this synthesis?
A2: The base plays a crucial role in this reaction. Firstly, if you start with L-cysteine hydrochloride, the base neutralizes the hydrochloride salt. Secondly, and more importantly, the base deprotonates the thiol group of L-cysteine to form the thiolate anion. The thiolate is a much stronger nucleophile than the neutral thiol, and this deprotonation is essential for the reaction to proceed at a reasonable rate.[1]
Q3: Can I use other 2-halonitrobenzenes, such as 2-chloronitrobenzene?
A3: Yes, other 2-halonitrobenzenes can be used. However, the reactivity of the leaving group in SNAr reactions generally follows the order F > Cl > Br > I. Therefore, using 2-chloronitrobenzene may require harsher reaction conditions (e.g., higher temperature or longer reaction time) to achieve a comparable yield to 2-fluoronitrobenzene.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. You can spot the reaction mixture alongside the starting materials (L-cysteine and 2-fluoronitrobenzene) on a silica gel plate. The product, being more polar than 2-fluoronitrobenzene but less polar than L-cysteine, will have a different Rf value. The spots can be visualized under UV light (254 nm) or by using a ninhydrin stain, which will stain the amino group of L-cysteine and the product.
Q5: What are the key safety precautions I should take during this synthesis?
A5: 2-Fluoronitrobenzene is toxic and an irritant.[6][7] It is essential to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][8] Avoid inhalation of vapors and contact with skin and eyes.[6][8] In case of accidental contact, wash the affected area immediately with plenty of water.[6] For disposal, follow your institution's guidelines for hazardous chemical waste.[6][9]
Experimental Protocols
Protocol 1: Direct Synthesis of S-(2-nitrophenyl)-L-cysteine
This protocol is a direct approach but may require more careful control to minimize side products.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-cysteine (1 equivalent) and sodium bicarbonate (2.5 equivalents) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Inert Atmosphere: Purge the solution with nitrogen or argon for 15-20 minutes.
-
Reagent Addition: Add 2-fluoronitrobenzene (1 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and stir for 3-4 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent under reduced pressure.
-
Purification: Add water to the residue and acidify with 1M HCl to a pH of approximately 3-4. The product should precipitate. Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallization: Recrystallize the crude product from boiling water to obtain pure S-(2-nitrophenyl)-L-cysteine as a yellow solid.[3]
Protocol 2: Synthesis via N-acetylated Intermediate
This two-step protocol offers better control over side reactions.
Step 1: Synthesis of S-(2-nitrophenyl)-N-acetyl-L-cysteine [2]
-
Reaction Setup: In a round-bottom flask, dissolve N-acetyl-L-cysteine (1 equivalent) and sodium bicarbonate (2 equivalents) in a mixture of water and ethanol.
-
Reagent Addition: Add 2-fluoronitrobenzene (1 equivalent) to the solution.
-
Reaction: Heat the mixture to reflux with stirring for 3 hours.
-
Workup: Cool the reaction mixture to room temperature and filter to remove any solids. Concentrate the filtrate to about one-fourth of its original volume. Dilute with water, which may cause the product to precipitate.
-
Purification: Wash the aqueous suspension with ether to remove unreacted 2-fluoronitrobenzene. Acidify the aqueous layer with concentrated HCl to pH 1. Collect the yellow precipitate by filtration and dry it under vacuum.
Step 2: Deprotection to S-(2-nitrophenyl)-L-cysteine [3]
-
Reaction Setup: In a round-bottom flask, dissolve the S-(2-nitrophenyl)-N-acetyl-L-cysteine from the previous step in a mixture of concentrated sulfuric acid and water.
-
Reaction: Heat the solution to reflux for 30 minutes.
-
Workup: Cool the solution in an ice bath and carefully neutralize it with concentrated ammonium hydroxide. The product will precipitate.
-
Purification: Collect the solid by filtration and recrystallize it from boiling water to yield pure S-(2-nitrophenyl)-L-cysteine.
Data Summary
| Parameter | Recommended Condition | Rationale / Impact on Yield |
| L-cysteine:2-FNBA Ratio | 1:1 to 1:1.1 | A slight excess of the electrophile can help drive the reaction to completion. |
| Base | Sodium Bicarbonate (NaHCO₃) | A mild base that is effective in deprotonating the thiol without causing significant side reactions. |
| Base Stoichiometry | 2.0 - 2.5 equivalents | Ensures neutralization of HCl salt (if applicable) and complete deprotonation of the thiol for optimal nucleophilicity. |
| Solvent | Ethanol/Water mixture | Good solubility for both the ionic and organic reactants. Water helps dissolve the cysteine salt and base. |
| Temperature | Reflux (approx. 80-90 °C) | Provides sufficient energy to overcome the activation barrier of the SNAr reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes the oxidation of L-cysteine to cystine, a major side reaction that reduces yield. |
| pH | > 8 | Maintains the cysteine in its more nucleophilic thiolate form. |
Visualizations
Reaction Mechanism
Caption: SNAr mechanism for S-(2-nitrophenyl)-L-cysteine synthesis.
Troubleshooting Workflow
Caption: Troubleshooting workflow for improving yield.
References
-
Dubey, I. (2015). Do Cysteine thiol groups respond to the pH changes? ResearchGate. Retrieved from [Link]
-
Mayo, M. S., Yu, X., Feng, X., Yamamoto, Y., & Bao, M. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. The Journal of Organic Chemistry, 80(8), 3998–4002. Retrieved from [Link]
-
Luo, Y., et al. (2021). Cleavable and tunable cysteine-specific arylation modification with aryl thioethers. Chemical Science, 12(32), 10835-10841. Retrieved from [Link]
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Schombs, M. W., & Miller, B. L. (2022). Organometallic Oxidative Addition Complexes for S-Arylation of Free Cysteines. Accounts of Chemical Research, 55(15), 2115-2126. Retrieved from [Link]
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Zhang, C. (2016). Cysteine arylation. DSpace@MIT. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
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da Silva, J. G., et al. (2017). 1H NMR data for free L-cysteine and L-cysteine coordinated at 298 K, in DMSO. ResearchGate. Retrieved from [Link]
- Reddy, P. V. G., et al. (2004). Preparation of S-aryl-cysteine and its derivatives. U.S. Patent No. 6,765,109 B1. Washington, DC: U.S. Patent and Trademark Office.
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PrepChem. (n.d.). Synthesis of S-(o-nitrophenyl)-L-cysteine. Retrieved from [Link]
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The Royal Society of Chemistry. (2018). Supporting information. Retrieved from [Link]
-
PubChem. (n.d.). S-o-nitrophenyl-L-cysteine. National Center for Biotechnology Information. Retrieved from [Link]
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Schombs, M. W., & Miller, B. L. (2022). Ultra-fast Au(III)-mediated Arylation of Cysteine. Angewandte Chemie International Edition, 61(27), e202204533. Retrieved from [Link]
-
Luo, Y., et al. (2021). Cleavable and tunable cysteine-specific arylation modification with aryl thioethers. Chemical Science, 12(32), 10835-10841. Retrieved from [Link]
-
Kovacs, E., et al. (2015). Thin-Layer Chromatographic Investigation of L-Cysteine in Solution. Journal of Planar Chromatography – Modern TLC, 28(2), 146-150. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of S-(o-nitrophenyl)-N-acetyl-L-cysteine. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
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Liu, G., et al. (2021). Inhibition Mechanism of L-Cysteine on Maillard Reaction by Trapping 5-Hydroxymethylfurfural. Foods, 10(6), 1395. Retrieved from [Link]
-
Al-Eitan, L. N., et al. (2022). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Molecules, 27(19), 6296. Retrieved from [Link]
-
Metanis, N., & Hilvert, D. (2014). Removal of the 5-nitro-2-pyridine-sulfenyl protecting group from selenocysteine and cysteine by ascorbolysis: Deprotection of Sec(5-Npys) and Cys(5-Npys) by Ascorbolysis. Organic Letters, 16(15), 4008–4011. Retrieved from [Link]
-
Szili, E. J., et al. (2014). 1H NMR spectra of the l-cysteine (a) and Ag-cysteine 1:5 systems (b)... ResearchGate. Retrieved from [Link]
-
Battiste, J. L., & Wagner, G. (2000). Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies. Current Protocols in Protein Science, Chapter 17, Unit 17.8. Retrieved from [Link]
-
Degraan-Weber, N., Zhao, B., & Reilly, J. P. (2018). Unusual fragmentation of derivatized cysteine-containing peptides. Rapid Communications in Mass Spectrometry, 32(17), 1491–1496. Retrieved from [Link]
-
Uttamsand, S., et al. (1997). Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines. Drug Metabolism and Disposition, 25(11), 1251-1257. Retrieved from [Link]
-
Trivedi, D., et al. (2021). Liquid Chromatography-Mass Spectrometry Based Isotopic Abundance Ratio Analysis of the Consciousness Energy Healing Treated L-Cysteine. Journal of Materials Science, 6(4). Retrieved from [Link]
-
Fu, X., et al. (2007). Characterization by Tandem Mass Spectrometry of Stable Cysteine Sulfenic Acid in a Cysteine Switch Peptide of Matrix Metalloproteinases. Journal of the American Society for Mass Spectrometry, 18(6), 1105–1112. Retrieved from [Link]
-
Challenges and Advances in the Bioproduction of L-Cysteine. (2024). Molecules, 29(3), 486. Retrieved from [Link]
-
Tikhonov, A. A., & Kagramanova, A. V. (2021). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry, 15(3), 204-215. Retrieved from [Link]
-
Am Ende, C. W., et al. (2022). N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. Organic Letters, 24(3), 738-743. Retrieved from [Link]
-
El-Azizi, M., et al. (2022). N-Acetyl-cysteine and Mechanisms Involved in Resolution of Chronic Wound Biofilm. Microorganisms, 10(2), 433. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Effects of adding L-cysteine on the accumulation of the main compounds and their new analogs in roasting Coffea arabica beans. Food Chemistry, 430, 137001. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. epfl.ch [epfl.ch]
- 3. prepchem.com [prepchem.com]
- 4. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]
- 5. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. 2-Fluoronitrobenzene | 1493-27-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Optimization of Cleavage for Cyanylated Cysteinyl Proteins
Welcome to the technical support center for the optimization of chemical cleavage at cyanylated cysteine residues. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and achieve efficient and specific protein cleavage for your downstream applications, such as peptide mapping and disulfide bond analysis.[1][2][3][4]
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the cyanylation and cleavage of cysteinyl proteins in a practical question-and-answer format.
Q1: I am observing low or no cleavage of my target protein. What are the likely causes and how can I fix it?
A1: This is a frequent issue that can stem from several factors. Let's break down the potential culprits and their solutions:
-
Incomplete Reduction of Disulfide Bonds: For cyanylation to occur, the cysteine residues must have a free sulfhydryl group.[4] If your protein contains disulfide bonds, they must be fully reduced.
-
Solution: Ensure you are using a sufficient excess of a potent reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT). TCEP is often preferred due to its stability and effectiveness over a broader pH range.[4] We recommend a 10- to 20-fold molar excess of reducing agent over cysteine residues and incubation for at least 1 hour at room temperature. To confirm complete reduction, you can perform a test using Ellman's reagent (DTNB) to quantify free thiols.
-
-
Inaccessible Cysteine Residues: The target cysteine may be buried within the protein's three-dimensional structure, preventing the cyanylation reagent from accessing it.[5]
-
Solution: Perform the cyanylation reaction under denaturing conditions. The use of 6 M guanidinium chloride (GdnHCl) or 8 M urea in your reaction buffer will unfold the protein and expose the cysteine residues.
-
-
Suboptimal pH for Cleavage: The cleavage of the N-terminal peptide bond to the cyanylated cysteine is highly dependent on alkaline conditions.[1][4]
-
Solution: While older protocols suggested mildly alkaline conditions (pH 8-9) with long incubation times, recent studies have shown that higher pH is more effective.[1] Optimal results are often achieved using 1 M ammonium hydroxide, which can drive the cleavage to completion within an hour at room temperature.[1]
-
-
Reagent Instability or Impurity: The cyanylation reagent, such as 2-nitro-5-thiocyanatobenzoic acid (NTCB), can degrade over time.
-
Solution: Use a fresh, high-quality cyanylation reagent. Prepare solutions immediately before use and store the stock reagent under appropriate conditions (cool, dark, and dry).
-
Q2: My cleavage reaction is producing significant side products, particularly beta-elimination. How can I minimize this?
A2: Beta-elimination is a competing side reaction where the cyanylated cysteine is converted to dehydroalanine. While it can be promoted by high pH, the rate of the desired cleavage reaction is also accelerated under these conditions.[1][6]
-
Accelerate the Cleavage Reaction: As mentioned above, using 1 M ammonium hydroxide for cleavage significantly reduces the reaction time to about an hour.[1] This minimizes the exposure of the protein to harsh alkaline conditions that can promote side reactions.[1]
-
Amino Acid Sequence Considerations: The amino acid on the N-terminal side of the cysteine residue plays a crucial role. Proline-Cysteine (Pro-Cys) and Tyrosine-Cysteine (Tyr-Cys) bonds are known to be resistant to cleavage and favor the beta-elimination pathway.[1] If your protein of interest has these sequences, you may need to accept a lower cleavage yield at these sites.
Q3: I'm having trouble with the solubility of my protein during the reaction.
A3: Protein aggregation can be a significant hurdle.
-
Denaturants: As mentioned for inaccessible cysteines, using denaturants like 6 M GdnHCl or 8 M urea throughout the reduction and cyanylation steps will help maintain protein solubility.
-
Detergents: In some cases, the addition of a mild detergent (e.g., 0.1% SDS) can improve solubility. However, be mindful that detergents may need to be removed for downstream analysis like mass spectrometry.
Q4: How can I confirm that my cysteine residues have been successfully cyanylated before proceeding to the cleavage step?
A4: Verifying the cyanylation step can save you time and resources.
-
Mass Spectrometry: The most direct method is to analyze a small aliquot of the cyanylated protein by mass spectrometry. You should observe a mass increase of 25 Da for each successfully cyanylated cysteine residue (addition of a -CN group and removal of a hydrogen atom).
Section 2: Detailed Experimental Protocols
Here, we provide a step-by-step guide for the cyanylation and cleavage of a cysteinyl protein.
Protocol 1: Reduction and Cyanylation of the Protein
This protocol is designed for a protein with existing disulfide bonds and requires denaturing conditions.
-
Protein Preparation: Dissolve the protein in a buffer containing 6 M GdnHCl, 100 mM Tris-HCl, pH 8.0.
-
Reduction: Add a 20-fold molar excess of TCEP to the protein solution. Incubate for 1 hour at 37°C.
-
Cyanylation: Prepare a fresh solution of NTCB in a compatible solvent (e.g., DMSO). Add a 10-fold molar excess of NTCB over total cysteine residues to the protein solution.
-
Incubation: Allow the cyanylation reaction to proceed for 30 minutes at room temperature in the dark.
-
Desalting (Optional but Recommended): To remove excess reagents, perform a buffer exchange using a desalting column equilibrated with a suitable buffer (e.g., 50 mM ammonium bicarbonate). This is particularly important if you plan to analyze the cyanylated protein by mass spectrometry before cleavage.
Protocol 2: Cleavage of the Cyanylated Protein
-
Alkaline Cleavage: To the desalted cyanylated protein solution, add an equal volume of 2 M ammonium hydroxide to achieve a final concentration of 1 M.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.
-
Quenching: The reaction can be stopped by acidification, for example, by adding acetic acid or formic acid.
-
Analysis: The resulting peptide fragments can be analyzed by methods such as RP-HPLC, SDS-PAGE, or mass spectrometry.
Section 3: Data Presentation and Visualization
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low/No Cleavage | Incomplete disulfide bond reduction | Use a 10-20 fold molar excess of TCEP for 1 hour. |
| Inaccessible cysteine residues | Perform reaction in 6 M GdnHCl or 8 M urea. | |
| Suboptimal cleavage pH | Use 1 M ammonium hydroxide for 1 hour at room temperature. | |
| High Beta-Elimination | Prolonged exposure to alkaline pH | Use 1 M ammonium hydroxide to reduce cleavage time to ~1 hour. |
| Cleavage-resistant sequences (Pro-Cys, Tyr-Cys) | Be aware of sequence limitations; cleavage may be inherently inefficient. | |
| Protein Insolubility | Protein aggregation | Use denaturants (6 M GdnHCl) and/or mild detergents. |
Diagram 1: Workflow for Cyanylation and Cleavage
Caption: Experimental workflow for protein cleavage at cyanylated cysteine residues.
Diagram 2: Chemical Mechanism of Cyanylation and Cleavage
Sources
- 1. Optimization of the cleavage reaction for cyanylated cysteinyl proteins for efficient and simplified mass mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disulfide bond mapping by cyanylation-induced cleavage and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disulfide Bond Mapping by Cyanylation-induced Cleavage and Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid | MDPI [mdpi.com]
Technical Support Center: Strategies to Mitigate S-tert-butylated Cys-Peptide Formation
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this resource to provide not just protocols, but a deeper understanding of the mechanisms behind S-tert-butylation of cysteine-containing peptides and field-proven strategies to overcome this common challenge in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is S-tert-butylation of cysteine and why is it a problem?
S-tert-butylation is a common side reaction in solid-phase peptide synthesis where a tert-butyl group is improperly attached to the sulfur atom of a cysteine residue. This modification results in a peptide with an incorrect mass (+56 Da) and altered structure, which can lead to a loss of biological activity and complications in downstream applications and purification.[1]
Q2: What is the chemical mechanism behind S-tert-butylation?
During the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA), protecting groups from various amino acids are removed. Tert-butyl (tBu) based protecting groups, commonly used for serine, threonine, and aspartic acid, release tert-butyl cations into the cleavage cocktail.[1] These highly reactive carbocations can then attack the nucleophilic thiol side chain of a deprotected cysteine residue, forming a stable S-tert-butyl ether linkage.[1]
Caption: Mechanism of S-tert-butylation.
Q3: How can I detect S-tert-butylation in my crude peptide?
S-tert-butylation is typically detected using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS).
-
RP-HPLC: The S-tert-butylated peptide will have a longer retention time than the desired peptide due to its increased hydrophobicity. You will observe a distinct peak eluting after your main product peak.[1]
-
Mass Spectrometry: The mass of the S-tert-butylated peptide will be 56 atomic mass units (amu) greater than the expected mass of the desired peptide. This corresponds to the addition of a C4H8 moiety.[1]
Troubleshooting Guides
Issue: Significant S-tert-butylation observed in my crude peptide.
This is a common issue, but it can be effectively managed by optimizing your cleavage strategy. Here are three primary approaches:
Strategy 1: Optimizing the Cleavage Cocktail with Scavengers
The most direct way to combat S-tert-butylation is to efficiently trap the tert-butyl cations before they can react with your peptide. This is achieved by using a carefully selected cocktail of scavengers.
Comparative Analysis of Common Scavengers:
| Scavenger | Mechanism of Action & Purpose | Recommended Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | Reduces the tert-butyl cation to isobutane.[2] | 1-5% | Highly effective. Also helps in the removal of trityl groups from Cys. |
| Water (H₂O) | Reacts with the tert-butyl cation to form tert-butanol. | 2.5-5% | A standard scavenger, but less effective for bulky hydrophobic cations.[3] |
| 1,2-Ethanedithiol (EDT) | A thiol-based scavenger that traps tert-butyl cations.[4] Also helps keep the cysteine in a reduced state. | 2.5-5% | Very effective but has a strong odor. |
| Thioanisole | A π-nucleophile that intercepts the tert-butyl cation.[3] | 5-10% | Can also assist in the removal of Arg(Pmc/Pbf) protecting groups.[4] |
| Dimethyl Sulfide (DMS) | A thioether scavenger. | 5-10% | Often used in combination with other scavengers for enhanced effect.[1] |
| Dithiothreitol (DTT) | A disulfide-reducing agent that also acts as a scavenger.[1] | 1% (w/v) | Particularly useful when disulfide bond formation is not desired during cleavage. |
Experimental Protocol: Optimizing Your Scavenger Cocktail
-
Baseline Experiment: Perform a small-scale cleavage of your peptide-resin using a standard cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS). Analyze the crude product by HPLC-MS to quantify the percentage of S-tert-butylation.
-
Systematic Variation: Prepare a series of cleavage cocktails, varying the type and concentration of scavengers based on the table above. For example:
-
Cocktail A: 90% TFA, 5% Thioanisole, 2.5% H₂O, 2.5% TIS
-
Cocktail B: 85% TFA, 5% Thioanisole, 5% DMS, 2.5% H₂O, 2.5% TIS
-
Cocktail C: 85% TFA, 5% Thioanisole, 5% DMS, 2.5% H₂O, 2.5% TIS, 1% DTT
-
-
Small-Scale Cleavage: Use an equal amount of your peptide-resin for each cocktail and perform the cleavage under identical conditions (time and temperature).
-
Analysis and Comparison: Analyze the crude product from each cleavage by HPLC-MS. Compare the percentage of S-tert-butylated product to your baseline to identify the most effective scavenger cocktail for your specific peptide.
Strategy 2: Modifying Cleavage Conditions
The kinetics of the S-tert-butylation reaction are influenced by both temperature and the duration of the cleavage process.
Impact of Cleavage Parameters:
| Parameter | Effect on S-tert-butylation | Recommendation |
| Temperature | Higher temperatures increase the rate of S-tert-butylation.[1] | Perform cleavage at room temperature (25°C) or lower if possible. |
| Duration | Longer exposure to the cleavage cocktail increases the extent of S-tert-butylation.[1] | Minimize cleavage time to what is necessary for complete deprotection. |
Experimental Protocol: Two-Step Cleavage
A highly effective method to minimize S-tert-butylation is a two-step cleavage process. This approach first uses a milder TFA concentration to initiate deprotection and allow scavengers to act, followed by a higher TFA concentration to complete the cleavage.[1]
Caption: Comparison of cleavage workflows.
Detailed Two-Step Cleavage Protocol:
-
Prepare the Initial Cleavage Cocktail: Prepare a cleavage cocktail with a lower TFA concentration and an optimized scavenger mix. A good starting point is TFA/TIS/H₂O/thioanisole/DMS/1% DTT (70:5:5:10:10).[1]
-
Step 1 - Initial Cleavage: Add the initial cleavage cocktail to your peptide-resin and stir for 30 minutes at room temperature.
-
Step 2 - Final Cleavage: Add neat TFA to the reaction mixture to bring the final TFA concentration to approximately 80-90%. Continue to stir for an additional 1.5 to 2 hours.
-
Work-up: Precipitate the peptide in cold ether, centrifuge, and dry the crude product as you normally would.
-
Analysis: Analyze the crude peptide by HPLC-MS to confirm the reduction in S-tert-butylation.
Strategy 3: Utilizing Alternative Cysteine Protecting Groups
If S-tert-butylation remains a significant issue, especially for sequences with multiple Cys residues or those that are particularly sensitive, consider using an alternative cysteine protecting group during synthesis.
Comparison of Cysteine Protecting Groups:
| Protecting Group | Cleavage Conditions | Suitability for Mitigating S-tert-butylation |
| Trityl (Trt) | TFA labile. | Standard choice, but its removal can be a source of trityl cations, which can also cause side reactions. Effective scavenging is crucial. |
| 4-Methoxytrityl (Mmt) | Very acid labile (1% TFA in DCM).[5] | Can be removed orthogonally before the final TFA cleavage, avoiding the presence of a free thiol during global deprotection. |
| Diphenylmethyl (Dpm) | TFA labile. | An alternative to Trt that may reduce certain side reactions.[5] |
| Acetamidomethyl (Acm) | Requires specific reagents like mercury(II) acetate or iodine for removal; stable to TFA.[5] | Excellent for orthogonal strategies. The peptide can be cleaved and purified with the Acm group intact, and then deprotected in solution. |
| tert-Butylthio (StBu) | Removed by reducing agents (e.g., thiols, phosphines); stable to TFA. | Another excellent orthogonal option, allowing for cleavage and purification before thiol deprotection. |
Synthetic Considerations:
When choosing an alternative protecting group, consider the overall synthetic strategy. Orthogonal protecting groups like Acm and StBu offer the most security against S-tert-butylation during cleavage but require an additional deprotection step after purification of the protected peptide.[5]
References
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]
-
Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science. [Link]
-
How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage? ResearchGate. [Link]
-
Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. [Link]
-
Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development. [Link]
-
How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage ? ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bachem.com [bachem.com]
Technical Support Center: Optimizing the Deprotection of S-(2-nitrophenylsulfenyl)-L-Cysteine (Cys(Nps))
Prepared by the Applications Science Division
Welcome to the technical support center for the S-(2-nitrophenylsulfenyl) (Nps) cysteine protecting group. This guide is designed for researchers, chemists, and drug development professionals who utilize Cys(Nps) in peptide synthesis and other applications. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance the efficiency and yield of your deprotection reactions.
Before proceeding, it is crucial to clarify the nomenclature. The S-(2-nitrophenylsulfenyl) group, commonly abbreviated as Nps, involves a disulfide bond (Cys-S-S-ArNO₂). This is distinct from a thioether linkage (Cys-S-ArNO₂) and is key to its lability under mild reductive conditions.
Section 1: The Mechanism of Nps Deprotection
The removal of the Nps group is fundamentally a nucleophilic cleavage of the asymmetric disulfide bond. The sulfur atom adjacent to the cysteine backbone is electrophilic and susceptible to attack by a wide range of soft nucleophiles, most commonly thiols or phosphines.
The general mechanism proceeds as follows:
-
A nucleophile (e.g., a thiol, R'-SH) attacks the sulfur atom of the Nps group that is bonded to the cysteine sulfur.
-
The S-S bond is cleaved, releasing the cysteine as a free thiol (or thiolate).
-
A new, mixed disulfide is formed between the nucleophile and the 2-nitrophenylsulfenyl moiety.
This process is highly efficient due to the electron-withdrawing nature of the nitrophenyl ring, which stabilizes the leaving group.
Caption: Nps deprotection via nucleophilic attack.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during Nps deprotection in a question-and-answer format.
Q1: My deprotection reaction is incomplete or sluggish. What are the common causes and how can I fix this?
Cause A: Insufficient Nucleophile/Reducing Agent
-
Explanation: The deprotection reaction is an equilibrium process. A significant excess of the nucleophilic reagent is required to drive the reaction to completion. Using a stoichiometric amount is rarely sufficient.
-
Solution: Increase the molar excess of your deprotection reagent. For most thiol-based reagents, an excess of 10-20 equivalents relative to the Cys(Nps) residue is a good starting point. Monitor the reaction by HPLC and add more reagent if the reaction stalls.
Cause B: Suboptimal pH or Solvent Conditions
-
Explanation: When using thiol-based nucleophiles (e.g., 2-mercaptoethanol, DTT), their efficacy is pH-dependent. The active species is the thiolate anion (R-S⁻), which is more nucleophilic than the protonated thiol (R-SH). At pH values well below the pKa of the thiol, the concentration of the active thiolate is low, leading to a slow reaction.
-
Solution: Perform the deprotection in a solvent system that is slightly basic or buffered around pH 7-8 to favor thiolate formation. Common solvents like DMF or NMP containing a mild non-nucleophilic base (e.g., 5% DIEA) are effective. Avoid strongly acidic conditions, which can protonate the pyridine nitrogen in some reagents, but will render thiol nucleophiles less effective[1][2].
Cause C: Steric Hindrance
-
Explanation: The local amino acid sequence around the Cys(Nps) residue can sterically hinder the approach of a bulky nucleophile.
-
Solution: If steric hindrance is suspected, switch to a smaller nucleophile. For instance, if dithiothreitol (DTT) is slow, try 2-mercaptoethanol or thiophenol. In severe cases, using a non-thiol based reagent like tributylphosphine (Bu₃P) may be effective, as phosphines are potent nucleophiles for disulfide cleavage.
Q2: I'm observing significant side products. What are they and how can I prevent them?
Side Product A: Modification of Tryptophan Residues
-
Explanation: This is the most notorious side reaction associated with the Nps group. The Nps moiety, either from the protected cysteine or during its transfer, is a potent electrophile that can modify the indole side chain of tryptophan (Trp), typically at the 2-position, forming a thioether linkage (Trp-S-ArNO₂).[3] This side product is often difficult to separate from the desired peptide.
-
Solution: The inclusion of a scavenger is mandatory when Trp is present in the sequence. Thiophenol is an excellent choice as it serves as both the deprotection agent and a scavenger. Alternatively, add scavengers like 2-methylindole or indole to the reaction mixture. These compounds are more reactive towards the Nps group than the Trp side chain and will preferentially capture the electrophile.
Side Product B: Re-formation of Disulfides (Oxidation)
-
Explanation: The newly liberated cysteine thiol is highly susceptible to oxidation, which can lead to the formation of the desired peptide dimer, cyclic monomer, or incorrect disulfide bridges in multi-cysteine peptides.
-
Solution:
-
Inert Atmosphere: Perform all deprotection and subsequent workup steps under an inert atmosphere of nitrogen or argon.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with N₂/Ar or by freeze-pump-thaw cycles.
-
Reducing Agent in Workup: Include a mild, water-soluble reducing agent like tris(2-carboxyethyl)phosphine (TCEP) in your aqueous workup and HPLC purification buffers to maintain the cysteine in its reduced state.
-
Side Product C: Incomplete Deprotection leading to Mixed Disulfides
-
Explanation: If the deprotection reaction does not go to completion, you may isolate your peptide as a mixed disulfide with the deprotecting agent (e.g., Peptide-Cys-S-S-CH₂CH₂OH from mercaptoethanol).
-
Solution: This issue traces back to incomplete reactions (see Q1). Ensure a sufficient excess of the reagent and adequate reaction time. Monitoring the reaction by LC-MS is critical to confirm the complete disappearance of all Nps-containing species and mixed disulfide intermediates.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best reagent for Nps deprotection?
A: The "best" reagent is context-dependent. Thiophenol is highly effective and also acts as a scavenger for Trp modification. Dithiothreitol (DTT) is a classic choice, especially for solution-phase deprotection, as it forms a stable cyclic disulfide byproduct. Tributylphosphine (Bu₃P) is a very strong, non-thiol-based reducing agent that works well in organic solvents but requires careful handling due to its odor and reactivity.
Q: Can I perform Nps deprotection on-resin during Solid-Phase Peptide Synthesis (SPPS)?
A: Yes, on-resin deprotection is a highly effective strategy. It allows for easy removal of the deprotection reagents and byproducts by simple washing of the resin before cleaving the final peptide.[3] This minimizes side reactions in solution and can simplify the initial purification of the crude peptide.
Q: How does the Nps group's lability compare to other common thiol protecting groups like Trityl (Trt) or Acetamidomethyl (Acm)?
A: The Nps group is considered highly labile and is not orthogonal to many other groups.
-
vs. Trityl (Trt): The Trt group is acid-labile and is typically removed during the final TFA cleavage cocktail. The Nps group is removed under mild reductive/nucleophilic conditions. They are orthogonal.
-
vs. Acetamidomethyl (Acm): The Acm group is very stable and requires harsh conditions for removal, such as mercury(II) acetate or iodine.[4] Therefore, Nps and Acm are fully orthogonal, allowing for the selective deprotection of Nps in the presence of Acm for sequential disulfide bond formation.
Q: How can I monitor the progress of the deprotection reaction?
A: The most reliable method is LC-MS . This allows you to track the disappearance of the starting material (Peptide-Cys(Nps)) and the appearance of the product (Peptide-Cys-SH), while also identifying any intermediates or side products. Alternatively, a qualitative check can be performed using Ellman's Reagent (DTNB), which reacts with free thiols to produce a yellow color, indicating that deprotection is occurring.
Section 4: Optimized Experimental Protocol & Workflow
This protocol describes an efficient on-resin deprotection of a Cys(Nps) protected peptide that also contains a Tryptophan residue.
Protocol: On-Resin Nps Deprotection using Thiophenol in DMF
-
Resin Preparation: Swell the peptide-resin (100 mg, 0.1 mmol scale) in dichloromethane (DCM, 5 mL) for 20 minutes, then wash thoroughly with dimethylformamide (DMF, 3 x 5 mL).
-
Deprotection Cocktail Preparation: Prepare a deprotection solution consisting of 20 equivalents of thiophenol and 5 equivalents of DIEA in DMF. For a 0.1 mmol synthesis, this corresponds to:
-
Thiophenol: 2 mmol (approx. 180 µL)
-
DIEA: 0.5 mmol (approx. 87 µL)
-
DMF: to a final volume of 5 mL
-
-
Reaction: Add the deprotection cocktail to the washed resin. Seal the vessel and agitate gently at room temperature.
-
Rationale: Thiophenol acts as both the nucleophile and scavenger. DIEA ensures the thiophenol is partially deprotonated to the more potent thiophenate anion, accelerating the reaction.
-
-
Monitoring: After 30 minutes, remove a small aliquot of the resin beads, wash them thoroughly with DMF and DCM, and cleave a small sample with TFA to analyze by LC-MS. The reaction is typically complete within 1-2 hours.
-
Washing: Once the reaction is complete, drain the deprotection solution and wash the resin extensively to remove all traces of thiophenol and byproducts. A typical wash cycle is:
-
DMF (5 x 5 mL)
-
DCM (5 x 5 mL)
-
Methanol (3 x 5 mL)
-
DCM (3 x 5 mL)
-
-
Final Steps: Dry the resin under vacuum. The peptide with a free cysteine thiol is now ready for cleavage from the resin or for further on-resin modification (e.g., cyclization).
Caption: Workflow for on-resin Cys(Nps) deprotection.
Section 5: Data Summary Table
| Reagent | Typical Excess (eq.) | Common Solvent(s) | Typical Time | Key Considerations & Potential Side Reactions |
| Thiophenol | 10 - 20 | DMF, NMP | 1 - 2 h | Excellent choice. Acts as its own scavenger for Trp modification. Pungent odor. |
| Dithiothreitol (DTT) | 10 - 20 | DMF, NMP, aq. Buffer | 1 - 4 h | Forms a stable 6-membered ring byproduct. Less effective as a Trp scavenger. |
| 2-Mercaptoethanol | 20 - 50 | DMF, NMP, aq. Buffer | 2 - 6 h | Less reactive than thiophenol. Requires higher excess. Pungent odor. |
| Tributylphosphine (Bu₃P) | 5 - 10 | NMP, DCM, Toluene | 0.5 - 1.5 h | Very potent, non-thiol reagent. Air-sensitive. Does not scavenge for Trp. |
| Triisopropylsilane (TIS) | N/A | TFA (co-reagent) | N/A | Primarily a cation scavenger, but can act as a reductant to remove some S-protecting groups, though not the primary choice for Nps.[5][6] |
References
-
Muttenthaler, M., et al. (2021). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. Journal of Peptide Science, 27(10), e3345. [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Houghten, R. A., & Li, C. H. (1979). Reduction of sulfoxides in peptides and proteins. Analytical Biochemistry, 98(1), 1-10.
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]
-
Shelton, P. T., et al. (2021). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 27(10), e3346. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Fontana, A., & Scoffone, E. (1972). Sulfenyl halides and sulfenamides as reagents in peptide and protein chemistry. Methods in Enzymology, 25, 482-494.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Barany, G., & Merrifield, R. B. (1979). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Studies on deprotection of cysteine and selenocysteine side-chain protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Cysteine Protecting Groups: S-(2-nitrophenyl)-L-cysteine vs. The Field
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and the development of therapeutics, the strategic selection of protecting groups for cysteine's reactive thiol side-chain is a critical decision that profoundly impacts synthetic efficiency, final product purity, and the successful formation of vital disulfide bonds. This guide offers an in-depth, objective comparison of the S-(2-nitrophenyl) (Npys) protecting group for L-cysteine against other widely used alternatives, namely Trityl (Trt), Acetamidomethyl (Acm), and S-tert-butylthio (StBu). By examining their performance through the lens of experimental data and established protocols, this document aims to equip researchers with the knowledge to make informed, strategic decisions for their specific synthetic challenges.
The Crucial Role of Cysteine Protection in Peptide Science
Cysteine's thiol group is a hub of reactivity, readily undergoing oxidation to form disulfide bridges, a cornerstone of structural stability in many peptides and proteins. However, this same reactivity can be a significant hurdle during solid-phase peptide synthesis (SPPS), leading to undesired side reactions such as premature disulfide formation, alkylation, and oxidation.[1] Cysteine protecting groups are therefore indispensable tools, temporarily masking the thiol functionality to ensure the integrity of the peptide chain as it is assembled. The ideal protecting group should be stable throughout the synthesis cycles yet readily and selectively removable under conditions that do not compromise the final peptide.[2]
S-(2-nitrophenyl)-L-cysteine (Npys): A Tool for Directed Disulfide Bond Formation
The S-(2-nitrophenyl) (Npys) group stands out for its unique activation and deprotection mechanism, making it a powerful choice for the regioselective formation of disulfide bonds.[3] Unlike acid-labile or reductively cleaved groups, the Npys group is removed via thiolysis, a direct reaction with a free thiol. This allows for a controlled, stepwise approach to creating multiple disulfide bridges within a peptide.[3]
The Npys-protected cysteine is "activated" in the sense that the Npys group is a good leaving group in the presence of a nucleophilic thiol. This thiol-disulfide exchange reaction is highly efficient and proceeds under mild conditions, offering a high degree of control over the disulfide pairing.[3]
However, a significant consideration is the stability of the Npys group itself. While suitable for Boc/benzyl synthesis strategies, it has demonstrated instability to the piperidine used for Fmoc group removal in standard Fmoc-based SPPS.[2][3] This has led to strategies where Boc-Cys(Npys)-OH is incorporated at the N-terminus of a peptide synthesized via the Fmoc strategy, or the Npys group is introduced post-synthetically.
The Stalwarts: Trt, Acm, and StBu
To fully appreciate the utility of the Npys group, it is essential to compare it with the more commonly employed cysteine protecting groups.
-
Trityl (Trt): The Trt group is a workhorse in Fmoc-SPPS due to its acid lability. It is conveniently cleaved simultaneously with the peptide from the resin using a standard trifluoroacetic acid (TFA) cocktail.[4] This makes it an excellent choice for synthesizing peptides with a single disulfide bond that can be formed post-cleavage in solution. However, the generation of the stable trityl cation during cleavage can lead to side reactions if not properly scavenged.[4]
-
Acetamidomethyl (Acm): The Acm group is prized for its exceptional stability under both the acidic conditions of TFA cleavage and the basic conditions of Fmoc deprotection.[5] This orthogonality allows for the purification of the fully protected peptide before the selective removal of the Acm group and subsequent disulfide bond formation, typically through oxidation with iodine or treatment with heavy metal salts.[3]
-
S-tert-butylthio (StBu): Similar to Acm, the StBu group is stable to standard TFA cleavage conditions, offering an orthogonal protection strategy.[4][6] Its removal is achieved through reduction with thiol-based reagents like dithiothreitol (DTT) or other reducing agents.[4] This allows for the isolation of the protected peptide and subsequent controlled disulfide bond formation.
Comparative Performance Analysis
The choice of a cysteine protecting group is a strategic decision based on the specific requirements of the peptide being synthesized. The following table summarizes the key performance characteristics of Npys, Trt, Acm, and StBu.
| Feature | S-(2-nitrophenyl) (Npys) | Trityl (Trt) | Acetamidomethyl (Acm) | S-tert-butylthio (StBu) |
| Primary Application | Directed, chemoselective disulfide bond formation[3] | Routine synthesis of peptides with free thiols post-cleavage[7] | Controlled, sequential disulfide bond formation[3] | Orthogonal protection for subsequent disulfide formation[4] |
| Deprotection/Activation | Thiolysis (reaction with a free thiol)[3] | Acidolysis (e.g., TFA)[4] | Oxidative cleavage (e.g., iodine) or heavy metal salts[3] | Reduction (e.g., DTT, phosphines)[4] |
| Stability in Fmoc-SPPS | Unstable to piperidine[3] | Stable | Stable[5] | Stable[6] |
| Orthogonality | Orthogonal to many protecting groups, but requires strategic incorporation[3] | Not orthogonal; cleaved with resin cleavage cocktail[8] | Orthogonal to acid-labile and some other protecting groups[3] | Orthogonal to acid-labile protecting groups[4] |
| Key Advantage | Allows for precise, directed disulfide bond formation. | Simplicity of one-pot deprotection and cleavage. | High stability allows for purification of the protected peptide. | Robust stability and clean reductive cleavage. |
| Key Disadvantage | Instability in standard Fmoc-SPPS cycles. | Potential for side reactions from the trityl cation. | Use of potentially toxic heavy metals for deprotection. | Can be sluggish to remove in some cases.[9] |
Experimental Protocols and Methodologies
To provide a practical context for the comparison, the following are representative experimental protocols.
Protocol 1: On-Resin Disulfide Bond Formation using Npys Activation
This protocol describes a method for forming a disulfide bond on the solid support by reacting a free thiol with an Npys-protected cysteine.
Workflow Diagram:
Caption: Workflow for on-resin disulfide bond formation using Npys activation.
Methodology:
-
Peptide Synthesis: Synthesize the peptide on a solid support using standard Fmoc-SPPS, incorporating Fmoc-Cys(Trt)-OH and Fmoc-Cys(StBu)-OH at the desired positions.
-
Selective Trt Deprotection: After completion of the peptide chain elongation, selectively remove the Trt group from the first cysteine residue by treating the peptidyl-resin with a solution of 1% TFA in dichloromethane (DCM) for 2 minutes, repeated 5 times. Wash the resin thoroughly with DCM and then N,N-dimethylformamide (DMF).
-
Conversion of Cys(StBu) to Cys(Npys):
-
Reduce the StBu group by treating the resin with a solution of 10% β-mercaptoethanol in DMF.
-
Wash the resin extensively with DMF.
-
Treat the resin with a solution of 2,2'-dithiobis(5-nitropyridine) (DTNP) in DMF to install the Npys group on the now-free thiol.[10]
-
-
On-Resin Cyclization: The newly liberated free thiol from the first cysteine will react with the Npys-activated second cysteine on the resin to form the desired disulfide bond. This reaction can be facilitated by gentle agitation in DMF.
-
Final Cleavage: Cleave the cyclized peptide from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
Protocol 2: Deprotection of Acm and StBu for Disulfide Formation
This protocol outlines the deprotection of Acm and StBu groups post-cleavage for disulfide bond formation in solution.
Workflow Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistryviews.org [chemistryviews.org]
- 10. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of S-(2-nitrophenyl)-L-cysteine in Advanced Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of protecting groups is a critical determinant of success. This is particularly true for cysteine, an amino acid whose reactive thiol side chain necessitates robust and strategic protection to prevent unwanted side reactions and ensure the desired peptide sequence and structure. Among the arsenal of cysteine protecting groups, S-(2-nitrophenyl)-L-cysteine and its derivatives, notably S-(3-nitro-2-pyridylsulfenyl)-L-cysteine (Cys(Npys)), offer a unique set of advantages for the synthesis of complex peptides, especially those containing multiple disulfide bonds. This guide provides an in-depth technical comparison of S-(2-nitrophenyl)-L-cysteine protecting groups with other common alternatives, supported by experimental data and detailed protocols to inform your synthetic strategy.
The Critical Role of Cysteine Protection in Peptide Synthesis
The sulfhydryl group of cysteine is highly nucleophilic and susceptible to oxidation, alkylation, and other undesired side reactions during peptide synthesis.[1] Effective protection of this functional group is therefore mandatory to ensure the integrity of the peptide chain.[2] The ideal cysteine protecting group should be stable throughout the synthesis, yet readily and selectively removable under mild conditions that do not compromise the peptide backbone or other side-chain protecting groups.[3] This concept of "orthogonality," the ability to deprotect one type of protecting group in the presence of others, is fundamental to the synthesis of complex peptides with specific disulfide bond connectivities.[4]
Unveiling the S-(2-nitrophenyl) Advantage: A Focus on Cys(Npys)
The S-(3-nitro-2-pyridylsulfenyl) (Npys) group, a prominent member of the S-(nitrophenyl) family, has emerged as a valuable tool in solid-phase peptide synthesis (SPPS). Its utility stems from a unique deprotection mechanism that allows for chemoselective disulfide bond formation.
Mechanism of Action and Deprotection
Unlike many other cysteine protecting groups that are removed by acidolysis or oxidation, the Npys group is cleaved via thiolysis.[5] This involves a thiol-disulfide exchange reaction with a free thiol, resulting in the formation of a new, specific disulfide bond. This mechanism is the cornerstone of its application in directed disulfide bond formation.
Caption: Deprotection of Cys(Npys) via thiolysis to form a disulfide bond.
Performance Comparison: S-(2-nitrophenyl)-L-cysteine vs. Common Alternatives
The selection of a cysteine protecting group is highly dependent on the specific requirements of the peptide being synthesized. Here, we compare the performance of the Npys group with other widely used protecting groups: Acetamidomethyl (Acm), Trityl (Trt), and tert-Butyl (tBu).
| Protecting Group | Structure | Deprotection Conditions | Key Advantages | Key Disadvantages |
| S-(3-nitro-2-pyridylsulfenyl) (Npys) | Peptide-S-S-Pyridyl-NO2 | Thiolysis (e.g., free cysteine, thiols) | Enables directed and chemoselective disulfide bond formation. Deprotection under mild, non-acidic conditions. | Unstable to piperidine used in Fmoc deprotection, limiting its use for internal residues in standard Fmoc-SPPS.[6] |
| Acetamidomethyl (Acm) | Peptide-S-CH2-NH-CO-CH3 | Oxidative cleavage (e.g., iodine) or heavy metal salts (e.g., Hg(OAc)2).[5] | Stable to standard Fmoc and Boc SPPS conditions. Orthogonal to acid-labile groups.[7] | Deprotection often requires harsh or toxic reagents. Iodine can lead to side reactions with other sensitive residues.[8] |
| Trityl (Trt) | Peptide-S-C(Ph)3 | Acidolysis (e.g., TFA), often with scavengers.[7] | Easily removed during final cleavage in Fmoc-SPPS. Cost-effective. | Reversible reaction requires careful control of cleavage conditions. Can lead to re-attachment or other side reactions if not properly scavenged. |
| tert-Butyl (tBu) | Peptide-S-C(CH3)3 | Strong acid (e.g., HF) or specific reagents like NpsCl followed by reduction. | Very stable to standard SPPS conditions. | Requires harsh cleavage conditions not compatible with standard Fmoc-SPPS. |
Experimental Protocols
On-Resin Deprotection of Cys(Npys) and Disulfide Bond Formation
This protocol outlines the general procedure for the on-resin deprotection of a Cys(Npys) residue and subsequent disulfide bond formation with a free thiol from another cysteine residue.
Materials:
-
Peptide-resin containing a Cys(Npys) residue and a Cys(Trt) residue.
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Deprotection solution: 1% TFA in DCM
-
Washing solvents: DCM, DMF
Procedure:
-
Selective Deprotection of Cys(Trt):
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 1% TFA in DCM for 2 hours to selectively remove the Trt group from the desired cysteine residue, leaving the Cys(Npys) group intact.
-
Wash the resin thoroughly with DCM and then DMF.
-
-
Intramolecular Disulfide Bond Formation:
-
Swell the resin in DMF.
-
The newly freed thiol group will react with the Cys(Npys) residue on the same peptide chain, leading to the formation of an intramolecular disulfide bond and the release of 3-nitro-2-thiopyridone (a yellow chromophore that can be monitored).
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Final Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5 v/v/v) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the cyclic peptide by reverse-phase HPLC.
-
Caption: Experimental workflow for on-resin cyclization using Cys(Npys).
Strategic Considerations and Best Practices
-
Positional Placement: Due to the instability of the Npys group to piperidine, it is generally recommended to introduce the Cys(Npys) residue at the N-terminus of the peptide.[6] This can be achieved by using Boc-Cys(Npys)-OH for the final coupling step in an otherwise Fmoc-based synthesis.
-
Post-Synthetic Modification: An alternative strategy is to introduce a stable protecting group like Trt during synthesis and then modify the deprotected cysteine with 2,2'-dithiobis(5-nitropyridine) post-synthesis to generate the Cys(Npys) on the resin.
-
Monitoring: The release of the yellow 3-nitro-2-thiopyridone chromophore during thiolysis provides a convenient method to monitor the progress of the deprotection and disulfide bond formation reaction.
Conclusion: A Powerful Tool for Complex Peptide Synthesis
References
- BenchChem. A Comparative Guide to Fmoc-Cys(Acm)-OH and Fmoc-Cys(Npys)-OH in Peptide Synthesis. BenchChem. Accessed January 20, 2026.
- Biosynth. Fmoc-Cys(NPys)-OH | 159700-51-3. Biosynth. Accessed January 20, 2026.
- BenchChem. Technical Support Center: Fmoc-Cys(Npys)-OH in Automated Peptide Synthesis. BenchChem. Accessed January 20, 2026.
- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich. Accessed January 20, 2026.
- Góngora-Benítez, M., et al. A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl segments used for native chemical ligation.
- Postma, G. J., & Albericio, F. (2021). A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold.
- Spears, R. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11480-11520.
- Muttenthaler, M., et al. (2010). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. International Journal of Peptide Research and Therapeutics, 16(3), 175-191.
- de la Torre, B. G., & Albericio, F. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(10), 2266-2275.
- Bachem. Cysteine Derivatives. Bachem. Published October 11, 2021.
- Muttenthaler, M., et al. (2010). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. International Journal of Peptide Research and Therapeutics, 16(3), 175-191.
- Cain, G. A., et al. (2019). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 25(11), e3209.
- Martin, V., et al. (2020). Overview of the SPPS cycle and subsequent deprotection, work-up and...
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Accessed January 20, 2026.
- Fields, G. B., & Noble, R. L. (1990). 2.6.6.2 Peptide Synthesis with S-Protected Cysteine Derivatives. International journal of peptide and protein research, 35(3), 161-214.
- Muttenthaler, M., et al. (2010). Studies on deprotection of cysteine and selenocysteine side‐chain protecting groups. Journal of Peptide Science, 16(3), 175-191.
- Góngora-Benítez, M., et al. (2013). Orthogonal protection of peptides and peptoids for cyclization by the thiol-ene reaction and conjugation. Organic & Biomolecular Chemistry, 11(43), 7499-7507.
- Spears, R. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11480-11520.
- Muttenthaler, M., et al. (2010). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. International Journal of Peptide Research and Therapeutics, 16(3), 175-191.
- Góngora-Benítez, M., et al. A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl segments used for native chemical ligation.
- Spears, R. J., et al. (2021). Cysteine Protecting Groups Applications in Peptide and Protein Science. Chemical Society Reviews, 50(20), 11480-11520.
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A Senior Application Scientist's Guide to Cysteine Protection in Peptide Synthesis: A Comparative Validation of S-(2-nitrophenyl)-L-cysteine and Other Common Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide and protein synthesis, the strategic protection and deprotection of reactive amino acid side chains is paramount to achieving high yield and purity. Among the proteinogenic amino acids, cysteine, with its nucleophilic thiol group, presents a unique set of challenges. Unprotected cysteines can lead to a cascade of undesirable side reactions, including oxidation to form disulfides at unintended stages and alkylation. Consequently, the selection of an appropriate thiol protecting group is a critical decision that profoundly impacts the success of a synthetic strategy.
This guide provides an in-depth technical comparison of the S-(2-nitrophenyl) protecting group for L-cysteine against other commonly employed alternatives. As Senior Application Scientists, our goal is to move beyond a simple cataloging of options and instead, provide a framework for rational decision-making, grounded in mechanistic understanding and supported by experimental validation workflows. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
The Critical Role of Cysteine Protection
The thiol side chain of cysteine is a hub of reactivity. While this reactivity is essential for the biological function of many proteins, it is a significant hurdle during chemical synthesis. The primary reasons for protecting the cysteine thiol are:
-
Preventing Unwanted Disulfide Bond Formation: The thiol group is readily oxidized to form a disulfide bond. During peptide synthesis, this can lead to the formation of incorrect disulfide bridges, particularly in peptides containing multiple cysteine residues, resulting in misfolded and inactive products.
-
Avoiding Alkylation and Other Side Reactions: The nucleophilic thiol can react with various electrophiles present in the synthetic environment. For instance, in Fmoc-based solid-phase peptide synthesis (SPPS), the piperidine used for Fmoc deprotection can lead to the formation of 3-(1-piperidinyl)alanine adducts at the C-terminal cysteine.[1]
-
Enabling Regioselective Disulfide Bond Formation: In complex peptides with multiple disulfide bonds, orthogonal protecting groups are essential. These are groups that can be removed under different, specific conditions, allowing for the controlled and sequential formation of each disulfide bridge.[1][2]
The ideal cysteine protecting group should be stable throughout the peptide synthesis process, including the repeated cycles of Nα-deprotection and amino acid coupling, and be removable under specific, mild conditions that do not compromise the integrity of the peptide.
Comparative Analysis of Cysteine Protecting Groups
Here, we compare the S-(2-nitrophenyl) group with three of the most widely used cysteine protecting groups: Trityl (Trt), Acetamidomethyl (Acm), and tert-Butyl (tBu).
| Protecting Group | Structure | Deprotection Conditions | Compatibility | Key Characteristics |
| S-(2-nitrophenyl) | -S-C₆H₄-2-NO₂ | Thiols (e.g., 2-mercaptoethanol, DTT) | Fmoc & Boc SPPS | Advantage: Cleaved under mild, reductive conditions. Disadvantage: Less common, and its stability to a wide range of reagents used in SPPS is not as extensively documented as other groups. |
| Trityl (Trt) | -S-C(C₆H₅)₃ | Acid (e.g., TFA in cleavage cocktail) | Fmoc SPPS | Advantage: Most common for Fmoc SPPS; removed during final cleavage. Disadvantage: Acid lability can lead to premature deprotection in some cases. Can cause side reactions if not scavenged properly.[3] |
| Acetamidomethyl (Acm) | -S-CH₂-NH-COCH₃ | Iodine, Mercury(II) acetate, Silver trifluoromethanesulfonate | Fmoc & Boc SPPS | Advantage: Very stable to acidic and basic conditions, allowing for purification of the protected peptide. Orthogonal to Trt.[2][4] Disadvantage: Deprotection requires heavy metals or harsh reagents.[5] |
| tert-Butyl (tBu) | -S-C(CH₃)₃ | 2-(nitrophenyl)sulfenyl chloride (NpsCl) followed by a reducing agent (e.g., NaBH₄, BME). Also cleaved by strong acid (HF). | Boc SPPS | Advantage: Stable to TFA. Disadvantage: Removal requires specific and sometimes harsh conditions.[1][6][7] |
Mechanistic Insights into Deprotection Strategies
The choice of a protecting group is intrinsically linked to its deprotection mechanism. Understanding these mechanisms allows for the rational design of orthogonal protection schemes and helps to troubleshoot potential side reactions.
S-(2-nitrophenyl): Thiolysis-Mediated Cleavage
The S-(2-nitrophenyl) group is cleaved via nucleophilic attack by a thiol-containing reagent. The electron-withdrawing nitro group makes the sulfur atom of the protecting group electrophilic and susceptible to attack.
Caption: Deprotection of S-(2-nitrophenyl)-cysteine.
This mild deprotection condition makes the S-(2-nitrophenyl) group an attractive option for sensitive peptides.
Trityl (Trt): Acid-Catalyzed Cleavage
The Trityl group is highly acid-labile. In the presence of a strong acid like trifluoroacetic acid (TFA), the thioether bond is protonated, leading to the formation of a stable trityl cation and the free thiol.
Caption: Acid-catalyzed deprotection of S-Trityl-cysteine.
The reversibility of this reaction necessitates the use of scavengers (e.g., triisopropylsilane, TIS) to trap the trityl cation and drive the reaction to completion.
Acetamidomethyl (Acm): Electrophilic Attack
The Acm group is exceptionally stable and requires strong electrophiles for its removal. Iodine, for instance, attacks the sulfur atom, leading to a sulfenyl iodide intermediate that is then hydrolyzed to release the free thiol.
Caption: Deprotection of S-Acm-cysteine using iodine.
The harshness of these conditions limits the use of Acm when sensitive residues are present in the peptide sequence.
Experimental Validation Workflow: A Self-Validating System
To objectively compare the performance of these protecting groups, a rigorous experimental validation workflow is essential. This workflow should be designed to assess stability, deprotection efficiency, and the impact on peptide purity.
Caption: Experimental workflow for validating cysteine protecting groups.
Step-by-Step Methodology
1. Solid-Phase Peptide Synthesis (SPPS)
-
Objective: Synthesize a model peptide using different cysteine protecting groups. A simple tripeptide like H-Gly-Cys-Phe-NH₂ is suitable for this purpose.
-
Protocol:
-
Swell Rink Amide resin in dimethylformamide (DMF).
-
Perform Fmoc deprotection of the resin using 20% piperidine in DMF.
-
Couple Fmoc-Phe-OH using a standard coupling reagent like HCTU/DIPEA.
-
Perform Fmoc deprotection.
-
Couple the protected cysteine amino acid (Fmoc-Cys(S-2-nitrophenyl)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH, or Fmoc-Cys(tBu)-OH).
-
Perform Fmoc deprotection.
-
Couple Fmoc-Gly-OH.
-
Perform final Fmoc deprotection.
-
Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
2. On-Resin Stability Test
-
Objective: To assess the stability of the protecting group to the conditions of Fmoc deprotection.
-
Protocol:
-
Take an aliquot of the resin-bound peptide after the final coupling step.
-
Treat the resin with 20% piperidine in DMF for an extended period (e.g., 2 hours).
-
Wash the resin, cleave the peptide, and analyze by LC-MS to check for premature deprotection.
-
3. On-Resin Deprotection
-
Objective: To perform the specific deprotection reaction for each protecting group.
-
Protocol:
-
S-(2-nitrophenyl): Treat the resin with a solution of 10% 2-mercaptoethanol in DMF.
-
Trityl: This group is typically removed during the final cleavage step.
-
Acm: Treat the resin with a solution of iodine in DMF or a mercury(II) acetate solution.
-
tBu: Treat the resin with a solution of NpsCl in DCM, followed by a reducing wash.
-
4. Cleavage from Resin
-
Objective: To cleave the peptide from the solid support and remove other side-chain protecting groups.
-
Protocol:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Lyophilize the crude peptide.
-
5. LC-MS Analysis
-
Objective: To assess the purity of the crude peptide and confirm the mass of the desired product.
-
Protocol:
-
Dissolve the lyophilized peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).
-
Inject the sample onto a reverse-phase HPLC column coupled to a mass spectrometer.
-
Analyze the chromatogram for purity and the mass spectrum for the expected molecular weight of the deprotected peptide.
-
6. Quantitative Analysis
-
Objective: To quantify the efficiency of deprotection and the extent of side product formation.
-
Protocol:
-
Integrate the peak areas of the desired product and any major side products in the HPLC chromatogram.
-
Calculate the percentage of the desired product to determine the efficiency of the protection/deprotection strategy.
-
Conclusion: A Framework for Rational Selection
The choice of a cysteine protecting group is not a one-size-fits-all decision. It requires a careful consideration of the overall synthetic strategy, including the sequence of the peptide, the presence of other sensitive residues, and the desired disulfide bond pattern.
-
For routine synthesis of peptides where the final product is the free thiol, the Trityl group remains a robust and cost-effective choice for Fmoc SPPS.
-
When orthogonality is required for the synthesis of complex, multi-disulfide-containing peptides, the Acm group provides excellent stability, allowing for the purification of the protected peptide before proceeding with disulfide bond formation.[2][4]
-
The S-(2-nitrophenyl) group emerges as a valuable alternative when mild, reductive deprotection is desired, particularly for peptides containing acid-sensitive functionalities where the use of strong acids for Trt removal could be detrimental.
-
The tBu group is primarily suited for Boc SPPS due to its acid stability.[1]
By implementing the validation workflow described in this guide, researchers can empirically determine the optimal cysteine protecting group for their specific application, ensuring the synthesis of high-quality peptides for their research and drug development endeavors. This data-driven approach, grounded in a solid understanding of the underlying chemical principles, is the hallmark of a scientifically rigorous and successful peptide synthesis campaign.
References
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Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(19), 11098-11155. [Link]
-
McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. CORE. [Link]
-
A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold. (2022). PubMed. [Link]
-
Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. (2020). ResearchGate. [Link]
-
Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468(7325), 790-795. [Link]
-
Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. (n.d.). ResearchGate. [Link]
-
Protecting Groups in Peptide Synthesis. (2020). Springer Nature Experiments. [Link]
-
Harris, T. D., et al. (2011). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of peptide science, 17(5), 407-413. [Link]
-
Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. (n.d.). National Institutes of Health. [Link]
- Thermally sensitive protecting groups for cysteine for peptide cyclization and selective disulfide bond formation. (n.d.).
-
A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD). (2021). Semantic Scholar. [Link]
-
Cysteine protecting groups: applications in peptide and protein science. (2021). RSC Publishing. [Link]
-
Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. (n.d.). Europe PMC. [Link]
-
(a) Cys thiol protection with the tert-butyl (tBu) protecting group and... (n.d.). ResearchGate. [Link]
-
Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis. (n.d.). National Institutes of Health. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. (n.d.). Semantic Scholar. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. (2018). National Institutes of Health. [Link]
-
Mass Spectrometry-Based Structural Analysis of Cysteine-Rich Metal-Binding Sites in Proteins with MetaOdysseus R Software. (2020). ACS Publications. [Link]
-
Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. (n.d.). Semantic Scholar. [Link]
-
Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. (n.d.). Wiley Online Library. [Link]
-
Cysteine Protecting Groups Applications in Peptide and Protein Science. (n.d.). Scribd. [Link]
-
Cys thiol protection with the para-nitrobenzyl (pNB) protecting group. (n.d.). ResearchGate. [Link]
-
Mass Spectrometry-Based Structural Analysis of Cysteine-Rich Metal-Binding Sites in Proteins with MetaOdysseus R Software. (2020). National Institutes of Health. [Link]
-
Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. (2014). ScienceDirect. [Link]
-
Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. (2014). National Institutes of Health. [Link]
-
A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes. (2020). Springer Nature Experiments. [Link]
-
Cysteine protecting groups: applications in peptide and protein science. (n.d.). Semantic Scholar. [Link]
-
Disulfide-Based Protecting Groups for the Cysteine Side Chain. (n.d.). ResearchGate. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
A Comparative Guide to Thiol-Labile Cysteine Protecting Groups for Peptide Synthesis and Bioconjugation
In the intricate world of peptide synthesis and protein modification, the selective protection and deprotection of cysteine's sulfhydryl group is a critical determinant of success. The nucleophilic nature of the thiol side chain, while being a versatile handle for bioconjugation, also presents a significant challenge due to its susceptibility to alkylation and oxidation.[1] Thiol-labile protecting groups, which are specifically removed under mild reducing conditions, offer an orthogonal strategy that is invaluable for the synthesis of complex peptides with multiple disulfide bonds and for the site-specific modification of proteins.
This guide provides a comprehensive comparative analysis of commonly employed thiol-labile cysteine protecting groups. We will delve into the mechanistic underpinnings of their cleavage, present supporting experimental data on their performance, and provide detailed protocols to empower researchers in making informed decisions for their specific applications.
The Landscape of Thiol-Labile Protection
The ideal thiol-labile protecting group should exhibit robust stability throughout the various steps of solid-phase peptide synthesis (SPPS), including repeated exposure to acidic and basic conditions, while being susceptible to rapid and clean removal by specific thiol-containing reagents.[2] The choice of protecting group can significantly impact the yield, purity, and ultimately the biological activity of the target molecule.
This guide will focus on a comparative analysis of the following key thiol-labile protecting groups:
-
S-tert-butylsulfenyl (StBu): The traditional and widely used protecting group.
-
S-(2,4,6-trimethoxyphenyl)thio (S-Tmp) and S-(2,4-dimethoxyphenyl)thio (S-Dmp): More recent additions designed for enhanced lability.
-
sec-isoamyl mercaptan (SIT) and 2-methyloxolane-3-thiol (MOT): Novel groups offering a balance of stability and reactivity.
-
Pyridazinedione (PD): An emerging group with unique properties for peptide synthesis and bioconjugation.
Comparative Analysis of Performance
The selection of a thiol-labile protecting group is a balance between stability during synthesis and the ease of removal. The following sections and the summary table provide a detailed comparison of these key attributes.
Deprotection Kinetics
The rate of deprotection is a crucial parameter, especially in automated synthesis and for sensitive peptide sequences. The sluggish removal of the StBu group has been a long-standing challenge, often requiring extended reaction times. In contrast, newer generation protecting groups have been engineered for significantly faster cleavage.
Studies have shown that S-Dmp and S-Tmp groups can be removed in as little as 5 minutes using a solution of 5% dithiothreitol (DTT) in DMF containing 0.1 M N-methylmorpholine (NMM).[3] The SIT and MOT protecting groups also exhibit significantly faster deprotection kinetics compared to StBu. For instance, a peptide protected with SIT was fully deprotected in less than 10 minutes with 100 mM TCEP, while minimal removal of StBu was observed under the same conditions over 2 hours.[4] The PD group can also be efficiently deprotected on-resin using DTT-based solutions.
Stability Profile
A protecting group must withstand the conditions of Fmoc-SPPS, which involves repeated treatments with a base (typically 20% piperidine in DMF) for Fmoc group removal and acidic conditions for cleavage from the resin (e.g., 95% TFA).[5]
The StBu group is renowned for its excellent stability under both acidic and basic conditions of SPPS.[6] The SIT and MOT groups have been shown to have greater stability towards 20% piperidine than the S-Dmp group, making them robust choices for longer or more complex syntheses.[7] While S-Dmp and S-Tmp offer rapid deprotection, they have shown some instability to high concentrations of TFA, which is a consideration for on-resin deprotection strategies.[3] The PD group has been demonstrated to be stable to both acidic and basic conditions typically used in Fmoc-SPPS.
Side Reactions and Mitigation
A critical consideration in peptide synthesis is the potential for side reactions, particularly racemization of the C-terminal cysteine and the formation of piperidinylalanine adducts.[1] The choice of protecting group can influence the extent of these side reactions. For instance, the use of Fmoc-Cys(Thp)-OH has been shown to result in significantly lower racemization and β-piperidinylalanine formation compared to S-Trt, S-Dpm, S-Acm, and S-StBu derivatives. Studies have also indicated that peptides protected with SIT show less racemization than those protected with StBu.[4]
Another common side reaction is the S-tert-butylation of the liberated cysteine thiol during TFA cleavage, arising from the reaction with tBu cations from other protecting groups.[8] While this is more of a concern for acid-labile groups, ensuring complete removal of thiol-labile groups prior to final cleavage is a good practice to minimize any potential side reactions.
Data Summary
| Protecting Group | Deprotection Reagents | Typical Deprotection Time | Stability in Fmoc-SPPS | Key Advantages | Potential Limitations |
| S-tert-butylsulfenyl (StBu) | Thiols (e.g., DTT, BME), Phosphines (e.g., TCEP) | Hours to days | Excellent | High stability, well-established | Sluggish and often incomplete removal |
| S-(2,4,6-trimethoxyphenyl)thio (S-Tmp) | Thiols (e.g., DTT, BME) | ~5 minutes | Good | Very rapid deprotection | Partial instability in high TFA concentrations |
| S-(2,4-dimethoxyphenyl)thio (S-Dmp) | Thiols (e.g., DTT, BME) | ~5 minutes | Moderate | Very rapid deprotection | Less stable than S-Tmp in piperidine |
| sec-isoamyl mercaptan (SIT) | Thiols (e.g., DTT, BME), TCEP | < 40 minutes | Very Good | Faster deprotection than StBu, good stability | Newer, less established than StBu |
| 2-methyloxolane-3-thiol (MOT) | Thiols (e.g., DTT, BME) | < 20 minutes | Very Good | Faster deprotection than StBu, good stability | Newer, less established than StBu |
| Pyridazinedione (PD) | Thiols (e.g., DTT, MPAA) | Minutes to hours | Excellent | Stable to SPPS conditions, useful for NCL | Emerging technology, less comparative data |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and application.
On-Resin Deprotection of S-Tmp and S-Dmp
-
Following the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF.
-
Prepare a deprotection solution of 5% (w/v) DTT in DMF containing 0.1 M NMM.
-
Treat the resin with the deprotection solution (10 mL per gram of resin) for 5 minutes at room temperature with gentle agitation.
-
Repeat the treatment two more times.
-
Wash the resin extensively with DMF, DCM, and methanol, and then dry under vacuum.
On-Resin Deprotection of SIT and MOT
-
After the final Fmoc deprotection, wash the peptidyl-resin with DMF.
-
Prepare a deprotection cocktail of DTT (20 equivalents relative to the peptide) in a mixture of MeCN and 5% DIEA. The addition of 5% H₂O can accelerate the reaction.[3]
-
Treat the resin with the deprotection solution for 20-40 minutes at room temperature.
-
Monitor the deprotection by LC-MS analysis of a small cleaved sample.
-
Once deprotection is complete, wash the resin thoroughly with DMF, DCM, and methanol.
One-Pot PD Deprotection and Native Chemical Ligation (NCL)
-
The C-terminal peptide fragment with an N-terminal Cys(PD) is synthesized via standard Fmoc-SPPS.
-
The N-terminal peptide fragment is prepared as a C-terminal thioester.
-
The Cys(PD)-peptide is incubated with the thioester fragment in a ligation buffer (e.g., 0.1 M phosphate buffer, pH 7.5) containing a thiol catalyst such as 4-mercaptophenylacetic acid (MPAA).
-
The reaction proceeds at room temperature or 37°C and is monitored by LC-MS. The PD group is deprotected in situ, allowing the liberated N-terminal cysteine to undergo ligation.
Mechanistic Insights and Workflow Diagrams
The deprotection of disulfide-based thiol protecting groups like StBu, S-Tmp, S-Dmp, SIT, and MOT proceeds via a thiol-disulfide exchange mechanism. An external thiol attacks the disulfide bond, liberating the protected cysteine thiol and forming a mixed disulfide with the protecting group.
Caption: General mechanism of thiol-labile protecting group removal.
The experimental workflow for synthesizing a peptide with a disulfide bond using an on-resin deprotection strategy is outlined below.
Caption: Workflow for peptide synthesis with on-resin disulfide formation.
Applications in Bioconjugation
The ability to selectively deprotect a cysteine residue on a folded protein in the presence of other native cysteines (often masked in disulfide bonds) is a powerful tool for site-specific bioconjugation. A protein can be expressed with a cysteine residue protected by a thiol-labile group. Following purification, this specific cysteine can be unmasked using mild reducing agents, making it available for conjugation with a variety of probes, drugs, or other molecules. This approach avoids the often harsh conditions required for the reduction of native disulfide bonds.
Conclusion
The evolution of thiol-labile cysteine protecting groups has significantly expanded the toolbox for peptide chemists and chemical biologists. While the traditional StBu group remains a viable option due to its high stability, the newer generation of protecting groups, including S-Tmp, S-Dmp, SIT, and MOT, offer compelling advantages in terms of deprotection efficiency. The emerging PD group shows promise for specialized applications like one-pot ligation reactions. The choice of the optimal protecting group will depend on a careful consideration of the specific requirements of the synthesis, including the length and complexity of the peptide, the presence of other sensitive residues, and the desired experimental workflow. This guide provides the foundational knowledge and practical data to aid researchers in navigating these choices and achieving their synthetic and bioconjugation goals.
References
Click to expand
-
Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11098-11155. Available at: [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Disulfide-Based Protecting Groups for the Cysteine Side Chain. Organic Letters, 22(23), 9136-9140. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Comparing Cysteine Protecting Groups: Why Fmoc-Cys(StBu)-OH Remains a Key Choice. Available at: [Link]
-
Spears, R. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11098-11155. [Link]
-
Spears, R. J., et al. (2021). A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold. Chemical Communications, 57(88), 11639-11642. [Link]
-
ResearchGate. (a) Cys thiol protection with the dimethoxyphenylthio (S-Dmp).... Available at: [Link]
- Galande, S. R., & Alewood, P. F. (2008). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. International Journal of Peptide Research and Therapeutics, 14(3), 235-241.
- Gauthier, M. A., & Klok, H. A. (2008). Orthogonal site-specific protein modification by engineering reversible thiol protection mechanisms.
- Chakraborty, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(11), 3041-3051.
- Bofill, J. M., et al. (2008). Acid-labile Cys-protecting groups for the Fmoc/tBu strategy: filling the gap. Tetrahedron letters, 49(6), 1088-1091.
-
Biotage. Optimizing the removal of an STmp protecting group. (2023, February 6). Available at: [Link]
-
National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups. Available at: [Link]
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Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
- Zhou, C., et al. (2025). Development of Thiol-Labile α-Amino Protecting Groups for Efficient Solid-Phase Peptide Synthesis. ChemBioChem, e202500236.
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Chad's Prep. (2021, February 1). 13.7 Thiols | Organic Chemistry [Video]. YouTube. Available at: [Link]
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AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
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The Strategic Advantage of Disulfide-Based Protecting Groups in Modern Synthesis: A Comparative Guide
In the intricate world of chemical synthesis, particularly in the realms of peptide chemistry and drug development, the judicious use of protecting groups is paramount. Among the diverse arsenal available to chemists, disulfide-based protecting groups for thiols have emerged as a powerful and versatile tool. Their unique cleavage mechanism, predicated on mild reduction, offers a significant advantage in the synthesis of complex and sensitive biomolecules. This guide provides an in-depth evaluation of the performance of new and established disulfide-based protecting groups, offering experimental insights and comparative data to inform your selection process.
The Core Principle: A Reversible Covalent Bond
At its heart, a disulfide-based protecting group leverages the reversible nature of the disulfide bond (S-S). The thiol group of a cysteine residue, for instance, is temporarily masked by forming a mixed disulfide with a protecting thiol. This strategy effectively prevents unwanted side reactions, such as oxidation or alkylation, during subsequent synthetic steps. The true elegance of this approach lies in the deprotection step: the disulfide bond can be readily cleaved under mild reductive conditions, regenerating the free thiol with high fidelity.
The primary advantages of this class of protecting groups are:
-
Mild Cleavage Conditions: Unlike many other thiol protecting groups that necessitate harsh acidic or basic treatments for removal, disulfide-based groups are cleaved using gentle reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[1] This mildness is critical for preserving the integrity of sensitive functional groups and complex molecular architectures.[1]
-
Orthogonality: In the complex choreography of multi-step synthesis, the ability to selectively deprotect one functional group while others remain intact is crucial.[1][2] Disulfide-based protecting groups exhibit excellent orthogonality with many commonly used protecting groups in peptide synthesis, such as the acid-labile tert-butoxycarbonyl (Boc) and the base-labile fluorenylmethyloxycarbonyl (Fmoc) groups.[1][3][4][5] This allows for precise, sequential manipulation of the molecule.[1]
-
Biocompatibility: The cleavage of disulfide bonds is a fundamental process in biological systems, often mediated by endogenous reducing agents like glutathione.[1] This inherent biocompatibility makes disulfide-based linkers particularly well-suited for applications in drug delivery, where the release of a therapeutic agent is triggered within the reducing environment of the cell.[1][6]
A Comparative Analysis of Disulfide-Based Protecting Groups
The selection of an appropriate disulfide-based protecting group is contingent on the specific requirements of the synthesis, including stability, cleavage kinetics, and compatibility with other reagents. Here, we compare the performance of the traditional S-tert-butylthio (StBu) group with the more recently developed sec-isoamylthio (SIT) and 2-methyloxolane-3-thio (MOT) groups.[3][4][5][7]
| Protecting Group | Structure | Key Features | Advantages | Disadvantages |
| S-tert-butylthio (StBu) | Cys-S-S-C(CH₃)₃ | Widely used, commercially available. | Broad orthogonality.[8] | Often difficult and slow to remove, sometimes requiring harsh conditions or on-resin deprotection, which can lead to side products.[3][4][7] |
| sec-isoamylthio (SIT) | Cys-S-S-CH(CH₃)CH₂CH₃ | Based on a secondary thiol with a branched point at the β-position.[3][4] | Fully compatible with Fmoc/tBu solid-phase peptide synthesis (SPPS).[3] Straightforward and rapid removal with DTT.[3] In some cases, has been shown to reduce racemization compared to Trt-protected peptides.[3] | Newer, so less long-term data available compared to StBu. |
| 2-methyloxolane-3-thio (MOT) | Cys-S-S-(C₅H₉O) | Also based on a secondary thiol with a β-branched point.[3] | Compatible with Fmoc/tBu SPPS.[3] Efficiently removed with DTT.[3][5] | Newer protecting group with a more limited track record in complex syntheses. |
Experimental Evaluation of Protecting Group Performance
To objectively assess the performance of a new disulfide-based protecting group, a series of standardized experiments are essential. These protocols are designed to be self-validating, providing clear and reproducible data.
Synthesis of Protected Cysteine Derivatives
The first step is the efficient synthesis of the protected amino acid building block. A general workflow is outlined below.
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A Comparative Guide to the Antioxidant Interactions of S-allyl-L-cysteine and Polyphenols
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of antioxidant research, the focus is expanding from the study of individual compounds to the complex interactions that occur in mixtures. S-allyl-L-cysteine (SAC), the most abundant and bioactive organosulfur compound in aged garlic extract, is a well-documented antioxidant.[1][2] Polyphenols, a diverse group of phytochemicals found in plants, are also renowned for their potent antioxidant capabilities, primarily attributed to their ability to scavenge free radicals.[3][4] Understanding how these distinct classes of antioxidants interact—whether their combined effect is greater than (synergism), equal to (additive), or less than (antagonism) the sum of their individual effects—is critical for developing more effective functional foods and therapeutic agents.
This guide provides a technical comparison of the antioxidant interactions between SAC and various polyphenols. It synthesizes experimental data to elucidate these relationships, explains the underlying biochemical mechanisms, and furnishes detailed protocols for the key assays used in this field of study.
Part 1: Individual Antioxidant Mechanisms
A foundational understanding of how each compound neutralizes oxidative stress is essential to interpreting their interactions.
1.1 S-allyl-L-cysteine (SAC): A Multifaceted Protector
SAC employs a diverse strategy to combat oxidative stress. Its mechanisms are not limited to direct radical scavenging but also involve modulating the body's endogenous antioxidant systems.[2][5]
-
Direct Scavenging of Reactive Species: SAC is an effective scavenger of various reactive oxygen species (ROS) and reactive nitrogen species (RNS), including superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), hydroxyl radical (•OH), and peroxynitrite (ONOO⁻).[5][6] The thiol group within its structure is crucial for this activity, as it can readily donate a proton to neutralize these highly reactive molecules.[5]
-
Chelation of Metal Ions: By chelating pro-oxidant metal ions like iron (Fe²⁺) and copper (Cu²⁺), SAC prevents the Fenton reaction, a major source of the highly damaging hydroxyl radical.[6]
-
Induction of Endogenous Antioxidant Enzymes: SAC can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular redox state.[2] This activation upregulates the expression of protective enzymes like catalase and glutathione peroxidase, strengthening the cell's intrinsic antioxidant defenses.[2][5]
-
Inhibition of Pro-oxidant Enzymes: SAC has been shown to inhibit the activity of enzymes that generate ROS, such as xanthine oxidase and NADPH oxidase (NOX).[6]
Caption: Multifaceted antioxidant mechanisms of S-allyl-L-cysteine (SAC).
1.2 Polyphenols: Potent Hydrogen Donors
Polyphenols, including flavonoids and phenolic acids, are characterized by one or more aromatic rings with hydroxyl (-OH) groups.[3] Their primary antioxidant mechanism is acting as free radical scavengers through hydrogen atom donation.[7]
The process involves the donation of a hydrogen atom from a phenolic hydroxyl group to a free radical, neutralizing its reactivity. The resulting polyphenol radical is relatively stable due to the delocalization of the unpaired electron across the aromatic ring, which prevents it from initiating further oxidative chain reactions.[7] The antioxidant efficacy of a polyphenol is heavily influenced by its chemical structure, specifically the number and arrangement of hydroxyl groups.[8][9]
Part 2: Quantifying Antioxidant Interactions
To objectively classify the interaction between two antioxidants, the isobolographic analysis method is considered a gold standard.[10][11] This method graphically and mathematically determines whether a combination is synergistic, additive, or antagonistic.
-
Additive Effect: The effect of the mixture is equal to the sum of the individual effects.
-
Synergistic Effect: The combined effect is greater than the sum of the individual effects (1 + 1 > 2).[12]
-
Antagonistic Effect: The combined effect is less than the sum of the individual effects (1 + 1 < 2).
This analysis relies on comparing the experimentally determined EC₅₀ of the mixture (EC₅₀,mix) — the concentration required to achieve a 50% antioxidant effect — with the theoretically calculated EC₅₀ for an additive interaction (EC₅₀,add). The relationship is often summarized by an Interaction Index (γ) .
γ = EC₅₀,mix / EC₅₀,add
-
γ < 1: Synergism
-
γ = 1: Additivity
-
γ > 1: Antagonism[13]
Caption: Isobologram illustrating synergistic, additive, and antagonistic interactions.
Part 3: Comparative Analysis of SAC-Polyphenol Interactions
A key study investigated the interactions between SAC and six common natural polyphenols: quercetin, caffeic acid, sinapic acid, catechin, ferulic acid, and 3,4-dihydroxybenzoic acid.[13][14] The interactions were evaluated using three distinct in vitro assays: DPPH (radical scavenging), ABTS (radical cation scavenging), and a reducing power assay. The results reveal that the nature of the interaction is highly dependent on the specific polyphenol and the chemical principle of the assay used.
Notably, SAC on its own demonstrated a much lower antioxidant effect compared to any of the six polyphenols tested.[13] However, when combined, significant interactions were observed.
Key Findings:
-
DPPH Assay: All six combinations of SAC and polyphenols exhibited synergistic effects in the DPPH radical scavenging assay.[13] The strongest synergy was observed between caffeic acid and SAC.[13][14]
-
ABTS Assay: In stark contrast, all combinations showed antagonistic effects in scavenging the ABTS radical cation.[13]
-
Reducing Power Assay: The results were mixed. Combinations with quercetin, caffeic acid, sinapic acid, and catechin were synergistic, while those with ferulic acid and 3,4-dihydroxybenzoic acid were antagonistic.[13] Once again, the caffeic acid + SAC combination showed the most potent synergistic effect.[13][14]
This dichotomy in results underscores a critical principle for researchers: a single assay is insufficient to fully characterize antioxidant interactions. The different chemical environments (e.g., solvent polarity, radical type) of each assay can favor different reaction mechanisms, leading to varied outcomes.
Quantitative Data Summary
The following tables summarize the quantitative findings from the comparative study, highlighting the interaction index and the optimal synergistic ratios.
Table 1: Interaction Index (γ) for SAC and Polyphenol Combinations
| Polyphenol | DPPH Assay (Synergism) | ABTS Assay (Antagonism) | Reducing Power Assay (Interaction) |
| Quercetin | 0.78 | 1.28 | 0.94 (Synergism) |
| Caffeic Acid | 0.53 | 1.18 | 0.67 (Synergism) |
| Sinapic Acid | 0.78 | 1.38 | 0.93 (Synergism) |
| Catechin | 0.70 | 1.16 | 0.89 (Synergism) |
| Ferulic Acid | 0.80 | 1.40 | 1.23 (Antagonism) |
| 3,4-dihydroxybenzoic acid | 0.70 | 1.24 | 1.10 (Antagonism) |
| Data sourced from Lyu et al., 2022.[13] An interaction index (γ) < 1 indicates synergism, while > 1 indicates antagonism. |
Table 2: Optimal Synergistic Ratios for Caffeic Acid and SAC
| Assay | Optimal Ratio (Caffeic Acid : SAC) | Interaction Type |
| DPPH Assay | 1:20 | Synergism |
| ABTS Assay | 1:35 | Synergism |
| Reducing Power Assay | 1:70 | Synergism |
| Data sourced from Lyu et al., 2022.[13][14] Note: While the overall ABTS interaction was antagonistic, isobolographic analysis revealed that synergism could be achieved at specific ratios.[13] |
The consistent and potent synergy between caffeic acid and SAC across multiple assays suggests a particularly favorable biochemical interaction, possibly involving the regeneration of caffeic acid by SAC or the formation of a more potent adduct.
Part 4: Experimental Protocols for a Self-Validating System
To ensure trustworthy and reproducible results, standardized protocols with appropriate controls are paramount. Below are detailed, step-by-step methodologies for the key assays discussed.
4.1 General Experimental Workflow
The evaluation of antioxidant interactions follows a logical progression from characterizing individual components to analyzing their combined effects.
Caption: Experimental workflow for assessing antioxidant synergy.
4.2 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is observed as a color change from purple to yellow, which is quantified by measuring the decrease in absorbance at ~517 nm.[15]
-
Materials:
-
DPPH (high purity)
-
Methanol or Ethanol
-
Antioxidant stock solutions (SAC, polyphenols, Trolox standard)
-
96-well microplate
-
Microplate spectrophotometer
-
-
Protocol:
-
Prepare DPPH Working Solution: Dissolve DPPH in methanol to achieve an absorbance of approximately 1.0 ± 0.1 at 517 nm. This solution should be freshly prepared and protected from light.[16]
-
Prepare Sample Dilutions: Create a series of dilutions for each antioxidant (individual compounds, mixtures, and Trolox standard) in methanol.
-
Reaction Setup: In a 96-well plate, add 20 µL of each sample dilution to respective wells. Add 20 µL of methanol to control wells.
-
Initiate Reaction: Add 200 µL of the DPPH working solution to all wells. Mix gently.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16]
-
Measurement: Read the absorbance of each well at 517 nm.
-
-
Calculation:
-
Calculate the percentage of DPPH scavenging activity for each concentration: % Inhibition = [(A_control - A_sample) / A_control] × 100 [17] Where A_control is the absorbance of the control (DPPH + methanol) and A_sample is the absorbance of the antioxidant well.
-
Plot % Inhibition versus antioxidant concentration and determine the EC₅₀ value (the concentration that causes 50% inhibition) using non-linear regression.
-
4.3 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is intensely colored blue-green. Antioxidants reduce the radical cation back to the colorless ABTS, and the decrease in absorbance at ~734 nm is proportional to the antioxidant's capacity.[18]
-
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
Antioxidant stock solutions
-
96-well microplate and spectrophotometer
-
-
Protocol:
-
Prepare ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes (1:1 ratio) and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[18]
-
Prepare ABTS•+ Working Solution: Before use, dilute the stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[18]
-
Prepare Sample Dilutions: Create a serial dilution of each antioxidant sample and standard.
-
Reaction Setup: In a 96-well plate, add 10 µL of each sample dilution to respective wells.
-
Initiate Reaction: Add 200 µL of the ABTS•+ working solution to each well.
-
Incubation: Incubate at room temperature for 6-10 minutes.
-
Measurement: Read the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition using the same formula as the DPPH assay.
-
Determine the EC₅₀ value from the dose-response curve. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Conclusion and Future Directions
The interaction between S-allyl-L-cysteine and polyphenols is a complex, non-uniform phenomenon. Experimental evidence robustly demonstrates that these interactions can range from strongly synergistic to antagonistic depending on the specific polyphenol and the chemical assay used for evaluation.[13] The combination of SAC with caffeic acid stands out, showing consistent and powerful synergy in both radical scavenging and reducing power assays, making it a promising candidate for further investigation.[13][14]
For professionals in research and drug development, these findings carry significant weight. They invalidate the assumption that combining antioxidants will always lead to an additive or synergistic benefit. A multi-assay approach, grounded in the standardized protocols provided herein, is essential for accurately characterizing these interactions.
Future research should aim to:
-
Elucidate the precise chemical mechanisms driving the observed synergy, particularly for the SAC-caffeic acid pair.
-
Validate these in vitro findings in more biologically relevant systems, such as cell culture models of oxidative stress and in vivo studies.
-
Explore a wider range of polyphenols and other natural antioxidants to identify novel synergistic combinations with SAC.
By systematically applying these principles and methodologies, the scientific community can unlock the full potential of antioxidant combinations for health promotion and disease prevention.
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Lyu, Y., et al. (2022). Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis. Molecules. Available from: [Link]
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Ma, Z., et al. (2022). Current State of Knowledge on the Antioxidant Effects and Mechanisms of Action of Polyphenolic Compounds. ResearchGate. Available from: [Link]
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Lyu, Y., et al. (2022). Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis. PubMed. Available from: [Link]
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Pisoschi, A. M., et al. (2023). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. MDPI. Available from: [Link]
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BMG Labtech. (N.D.). Antioxidant potential using ORAC assay. BMG Labtech Application Note. Available from: [Link]
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Pisoschi, A. M., et al. (2011). Antioxidant mechanism of phenolic compounds Flavonoids. ResearchGate. Available from: [Link]
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Pérez-Cruz, C., et al. (2023). Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. MDPI. Available from: [Link]
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Lyu, Y., et al. (2022). Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis. Semantic Scholar. Available from: [Link]
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Colín-González, A. L., et al. (2012). The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection. Oxidative Medicine and Cellular Longevity. Available from: [Link]
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Colín-González, A. L., et al. (2012). Antioxidant mechanism associated to S-allylcysteine (SAC). ResearchGate. Available from: [Link]
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Amorati, R., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Antioxidants. Available from: [Link]
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Mahomoodally, M. F., et al. (2019). A FRAP Assay at pH 7 unveils Extra Antioxidant Activity from Green, Black, White and Rooibos Tea but not Apple Tea. University of Mauritius Research Journal. Available from: [Link]
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Lab Archives. (2024). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. Lab Archives. Available from: [Link]
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Jiang, H., et al. (2015). The isobolographic analysis diagram of the interaction between A and B. ResearchGate. Available from: [Link]
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Pavić, V., et al. (2022). Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods. MDPI. Available from: [Link]
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Zen-Bio, Inc. (2020). FRAP Antioxidant Assay Kit. Zen-Bio. Available from: [Link]
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Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available from: [Link]
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Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Available from: [Link]
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Wang, J., et al. (2014). In Vitro Synergistic Antioxidant Activity and Identification of Antioxidant Components from Astragalus membranaceus and Paeonia lactiflora. PLoS ONE. Available from: [Link]
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A. M. Foukaridis, et al. (2016). Optimization of Antioxidant Synergy in a Polyherbal Combination by Experimental Design. Molecules. Available from: [Link]
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Rais, N., et al. (2023). S-Allyl-L-Cysteine — A garlic Bioactive: Physicochemical Nature, Mechanism, Pharmacokinetics, and health promoting activities. Journal of Functional Foods. Available from: [Link]
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Stork, V., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Chemistry. Available from: [Link]
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Pandey, K. B., & Rizvi, S. I. (2009). Flavonoids as natural phenolic compounds and their role in therapeutics: an overview. The Internet Journal of Vibrational Spectroscopy. Available from: [Link]
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Zen-Bio, Inc. (2020). ABTS Antioxidant Assay Kit. Zen-Bio. Available from: [Link]
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G-Biosciences. (N.D.). ABTS Antioxidant Capacity Assay. G-Biosciences. Available from: [Link]
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G-Biosciences. (N.D.). DPPH Antioxidant Assay. G-Biosciences. Available from: [Link]
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Colín-González, A. L., et al. (2012). The antioxidant mechanisms underlying the aged garlic extract- and S-allylcysteine-induced protection. PubMed. Available from: [Link]
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Re, R., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. Available from: [Link]
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Rushing, J., et al. (N.D.). Antioxidant Assay: The DPPH Method. LOUIS. Available from: [Link]
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Chou, T. C. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Synergy. Available from: [Link]
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Jiang, H., et al. (2015). The Evaluation of Antioxidant Interactions among 4 Common Vegetables using Isobolographic Analysis. ResearchGate. Available from: [Link]
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Wisdomlib. (2025). ABTS, DPPH, FRAP and ORAC assays: Significance and symbolism. Wisdomlib. Available from: [Link]
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Moriguchi, S., et al. (2019). Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease. PubMed. Available from: [Link]
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Ramadhani, S. N., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences. Available from: [Link]
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Ilahy, R., et al. (2015). Standardization of DPPH, ABTS and FRAP assays with six reference compounds for estimating antioxidant capacity of the tomato extracts using an ultrasound assisted extraction. ResearchGate. Available from: [Link]
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Roy, M. K., et al. (2010). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences. Available from: [Link]
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Ide, N., et al. (2022). Antioxidant Activity, S-Allylcysteine and Total Polyphenol Contents of Aged Garlic Extract. ResearchGate. Available from: [Link]
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A Senior Application Scientist's Guide to Assessing the Reactivity of S-(2-nitrophenyl)-L-cysteine and its Alternatives
For researchers, scientists, and professionals in drug development, the precise modification of cysteine residues is a cornerstone of innovation. The unique nucleophilicity of the cysteine thiol group makes it a prime target for chemical ligation, protein labeling, and the synthesis of complex bioconjugates. The choice of the modifying reagent is critical, dictating the efficiency, selectivity, and stability of the final product. This guide provides an in-depth technical comparison of S-(2-nitrophenyl)-L-cysteine with other prevalent cysteine modification reagents, supported by experimental data and detailed protocols to empower your research decisions.
Introduction to S-(2-nitrophenyl)-L-cysteine: An Activated Aryl Thioether
S-(2-nitrophenyl)-L-cysteine is a cysteine derivative where the thiol group is protected by a 2-nitrophenyl group.[1][2][3] The electron-withdrawing nature of the nitro group at the ortho position significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[4][5] This inherent reactivity makes S-(2-nitrophenyl)-L-cysteine a valuable tool for introducing the cysteine moiety or for studying reactions involving nucleophilic attack on the sulfur-linked aryl group. Its applications span from peptide synthesis to the development of novel therapeutics and biochemical probes.[1]
The Chemistry of Cysteine Modification: A Mechanistic Overview
The reactivity of cysteine modifying reagents is primarily governed by their electrophilic nature and the reaction mechanism they follow. Understanding these mechanisms is crucial for selecting the appropriate reagent for a specific application and for optimizing reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) with S-(2-nitrophenyl)-L-cysteine
The reaction of S-(2-nitrophenyl)-L-cysteine with a nucleophile (e.g., another thiol or an amine) proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process. The nucleophile first attacks the electron-deficient aromatic ring, forming a resonance-stabilized Meisenheimer complex. The negative charge of this intermediate is delocalized by the electron-withdrawing nitro group. In the second step, the leaving group (the cysteine thiolate) is eliminated, resulting in the formation of a new thioether or other adduct.[4][5]
Caption: SNAr mechanism for S-(2-nitrophenyl)-L-cysteine.
A Comparative Analysis of Cysteine Modification Reagents
The selection of a cysteine modification reagent is a critical decision that impacts the outcome of an experiment. This section provides a comparative overview of S-(2-nitrophenyl)-L-cysteine and other commonly used reagents, focusing on their reaction mechanisms, kinetics, and the stability of the resulting adducts.
| Reagent Class | Example Reagent | Reaction Mechanism | Typical Reaction Time | pH Optimum | Adduct Stability | Key Features & Considerations |
| Aryl Thioethers | S-(2-nitrophenyl)-L-cysteine | Nucleophilic Aromatic Substitution (SNAr) | Variable (minutes to hours) | 8.0-9.0 | Tunable/Cleavable | Reactivity is tunable by modifying the aryl ring substituents. The resulting thioether can be cleaved under specific conditions.[4][5] |
| Michael Acceptors | N-Ethylmaleimide (NEM) | Michael Addition | Fast (< 15 minutes)[6] | 6.5-7.5 | Stable (but can undergo hydrolysis) | Rapid reaction kinetics. The thioether bond can be susceptible to hydrolysis, especially at higher pH.[7][8] |
| Alkylating Agents | Iodoacetamide (IAM) | SN2 Alkylation | ~30-60 minutes | 8.0-8.5 | Highly Stable | Forms a very stable thioether bond. Can exhibit off-target reactivity with other nucleophilic residues (e.g., Lys, His) at higher pH. |
Experimental Protocols for Assessing Reactivity
To provide a practical framework for evaluating the reactivity of S-(2-nitrophenyl)-L-cysteine and its alternatives, the following detailed protocols are provided. These protocols are designed to be self-validating and are based on established spectrophotometric methods for monitoring thiol reactions.[2][9][10][11][12]
General Experimental Workflow
Caption: General workflow for assessing reagent reactivity.
Protocol 1: Assessing the Reactivity of S-(2-nitrophenyl)-L-cysteine with a Thiol Nucleophile
Objective: To determine the second-order rate constant for the reaction of S-(2-nitrophenyl)-L-cysteine with a model thiol, such as glutathione (GSH).
Materials:
-
S-(2-nitrophenyl)-L-cysteine
-
Glutathione (GSH)
-
Phosphate buffer (100 mM, pH 8.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of S-(2-nitrophenyl)-L-cysteine in the phosphate buffer.
-
Prepare a 100 mM stock solution of GSH in the phosphate buffer.
-
-
Set up the Reaction:
-
In a quartz cuvette, add the appropriate volume of phosphate buffer.
-
Add a specific volume of the S-(2-nitrophenyl)-L-cysteine stock solution to achieve a final concentration of 100 µM.
-
Initiate the reaction by adding a volume of the GSH stock solution to achieve a final concentration of 1 mM.
-
Immediately mix the solution by gentle inversion.
-
-
Spectrophotometric Monitoring:
-
Place the cuvette in the spectrophotometer and monitor the decrease in absorbance at a predetermined wavelength (typically around 340 nm for the disappearance of the S-nitrophenyl group) over time.
-
Record absorbance readings at regular intervals (e.g., every 30 seconds) for a duration sufficient to observe a significant change.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance versus time.
-
The pseudo-first-order rate constant (kobs) can be determined from the negative slope of the linear portion of the plot.
-
Calculate the second-order rate constant (k2) using the equation: k2 = kobs / [GSH].
-
Protocol 2: Comparative Reactivity Assessment with N-Ethylmaleimide (NEM)
Objective: To determine the second-order rate constant for the reaction of NEM with GSH for comparison with S-(2-nitrophenyl)-L-cysteine.
Materials:
-
N-Ethylmaleimide (NEM)
-
Glutathione (GSH)
-
Phosphate buffer (100 mM, pH 7.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of NEM in the phosphate buffer.
-
Prepare a 100 mM stock solution of GSH in the phosphate buffer.
-
-
Set up the Reaction:
-
Follow the same procedure as in Protocol 1, using NEM instead of S-(2-nitrophenyl)-L-cysteine and adjusting the pH of the buffer to 7.0.
-
-
Spectrophotometric Monitoring:
-
Monitor the decrease in absorbance of NEM at its λmax (around 300 nm) over time.
-
-
Data Analysis:
-
Perform the same kinetic analysis as described in Protocol 1 to determine the second-order rate constant for the reaction of NEM with GSH.
-
Stability of Cysteine Adducts: A Critical Consideration
The stability of the bond formed between the cysteine thiol and the modifying reagent is paramount, especially in applications such as drug development where long-term stability is required.
-
S-Aryl Thioethers (from S-(2-nitrophenyl)-L-cysteine): The stability of the resulting aryl thioether is tunable. While generally stable, the C-S bond can be cleaved under specific reducing conditions, offering a "cleavable linker" strategy in certain applications.[4][5] The stability can be influenced by the electronic properties of the aryl ring.[4][5]
-
Thioethers from Michael Addition (e.g., NEM): The thioether bond formed is generally stable, but the succinimidyl ring can be prone to hydrolysis, especially at pH values above 7.5. This can lead to a mixture of products over time.
-
Thioethers from Alkylation (e.g., IAM): The carboxyamidomethyl-cysteine adduct formed is highly stable and resistant to cleavage under most physiological and experimental conditions.
Conclusion: Selecting the Optimal Reagent for Your Application
The choice between S-(2-nitrophenyl)-L-cysteine and other cysteine modification reagents is not a one-size-fits-all decision. It requires a careful consideration of the specific experimental goals.
-
S-(2-nitrophenyl)-L-cysteine is an excellent choice when a degree of tunability and potential cleavability is desired. Its reactivity via the SNAr mechanism allows for a different mode of action compared to the more common Michael acceptors and alkylating agents.
-
N-Ethylmaleimide (NEM) and other Michael acceptors are ideal for applications requiring rapid and efficient cysteine modification at near-neutral pH.
-
Iodoacetamide (IAM) and other alkylating agents are the reagents of choice when the utmost stability of the cysteine adduct is the primary concern.
By understanding the underlying chemistry and utilizing the comparative data and protocols presented in this guide, researchers can make informed decisions to advance their scientific endeavors in the dynamic fields of chemical biology and drug discovery.
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Cleavable and tunable cysteine-specific arylation modification with aryl thioethers. RSC Publishing. (2021). [Link]
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Nitro-fatty Acid Reaction with Glutathione and Cysteine: KINETIC ANALYSIS OF THIOL ALKYLATION BY A MICHAEL ADDITION REACTION. JBC. [Link]
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Kinetic Analysis of a Cysteine-Derived Thiyl-Catalyzed Asymmetric Vinyl Cyclopropane Cycloaddition Reflects Numerous Attractive Non-Covalent Interactions. PMC. [Link]
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Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. ACS Publications. [Link]
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Methods to Investigate the Kinetic Profile of Cysteine Desulfurases. PMC. [Link]
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A Senior Application Scientist's Guide to S-(2-nitrophenyl)-L-cysteine in Drug Development: A Comparative Validation Study
For researchers and scientists navigating the complexities of drug development, the precise quantification and characterization of reactive cysteine residues is a critical endeavor. The unique nucleophilicity of cysteine's thiol group makes it a key player in protein structure, enzyme catalysis, and a prime target for covalent inhibitors.[1][2] The selection of an appropriate analytical tool for monitoring cysteine is therefore a decision with significant downstream consequences. This guide provides an in-depth validation study of S-(2-nitrophenyl)-L-cysteine (NPC), a valuable chromogenic substrate, and objectively compares its performance against other widely used methods in the field.
The Central Role of Cysteine in Pharmacology
Cysteine residues are not merely structural components of proteins; they are dynamic participants in cellular signaling and redox homeostasis. The thiol side chain can undergo a variety of post-translational modifications, influencing protein function and making it a crucial target for therapeutic intervention.[3] In drug discovery, particularly in the realm of targeted covalent inhibitors, the ability to selectively and quantitatively assess the reactivity of specific cysteine residues is paramount for optimizing drug potency and minimizing off-target effects.[4]
Mechanism of Action: S-(2-nitrophenyl)-L-cysteine
S-(2-nitrophenyl)-L-cysteine is a derivative of L-cysteine where the sulfur atom is attached to a 2-nitrophenyl group.[5] This modification renders the compound a useful tool in various biochemical assays.[3] Its primary application in the context of this guide is as a chromogenic substrate for enzymes that can cleave the C-S bond, such as tryptophanase. The enzymatic cleavage of NPC releases 2-nitrothiophenol, a yellow-colored compound that can be quantified spectrophotometrically. This reaction forms the basis of assays to determine the activity of such enzymes, which can be modulated by drug candidates.
Comparative Analysis of Cysteine Quantification Methods
The selection of a cysteine quantification method is contingent on the specific experimental context, including the sample matrix, required sensitivity, and available instrumentation. Here, we compare NPC with three other prevalent methodologies: Ellman's Reagent (DTNB), fluorescent probes, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | S-(2-nitrophenyl)-L-cysteine (NPC) | Ellman's Reagent (DTNB) | Fluorescent Probes (e.g., ThioGlo1, mBBr) | LC-MS/MS |
| Principle of Detection | Enzymatic cleavage releases a chromogenic product (2-nitrothiophenol). | Chemical reaction with thiols releases a chromogenic product (TNB). | Covalent labeling of thiols results in a fluorescent adduct. | Direct detection and quantification of cysteine or its derivatives based on mass-to-charge ratio. |
| Primary Application | Enzyme activity assays (e.g., tryptophanase). | General thiol quantification in solution.[6] | Sensitive thiol detection in complex mixtures and cellular imaging.[7][8] | Absolute and site-specific quantification of cysteine and its modifications in biological samples.[9][10] |
| Sensitivity | Moderate, dependent on enzyme kinetics and substrate concentration. | Lower compared to fluorescent probes.[6] | High, with detection limits often in the nanomolar range.[8][11] | Very high, capable of detecting femtomole quantities.[12] |
| Specificity | Specific to the enzyme of interest. | Reacts with all free thiols, not specific to cysteine.[13] | Can be designed for higher selectivity towards cysteine over other biothiols.[14] | Highly specific for cysteine and can distinguish between different modified forms.[9] |
| Advantages | Simple, colorimetric readout; good for specific enzyme kinetic studies. | Inexpensive, well-established, and easy to use for bulk thiol measurements.[6] | High sensitivity, suitable for in-situ and real-time measurements in living cells.[15][16] | Provides absolute quantification and structural information; can multiplex analytes.[17] |
| Limitations | Indirect measure of cysteine; limited to specific enzymatic reactions. | Prone to interference from other reducing agents; less suitable for complex biological samples.[18] | Can be susceptible to photobleaching and background fluorescence; may require HPLC for separation.[7] | Requires expensive instrumentation and complex method development; sample preparation can be extensive.[9] |
Experimental Protocols
Validation of an NPC-Based Enzyme Inhibition Assay
This protocol outlines the validation of a cell-based assay to screen for inhibitors of a target enzyme that metabolizes NPC.
1. Cell Culture and Treatment:
-
Seed cells expressing the target enzyme in a 96-well plate at a predetermined density and allow them to adhere overnight.[19]
-
Treat the cells with a dilution series of the test compound or vehicle control for a specified duration.
2. Cell Lysis:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer compatible with the enzyme's activity.
3. Enzymatic Reaction:
-
Add the cell lysate to a new 96-well plate.
-
Initiate the enzymatic reaction by adding a saturating concentration of S-(2-nitrophenyl)-L-cysteine.
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined time.
4. Signal Detection:
-
Stop the reaction (e.g., by adding a strong acid or base).
-
Measure the absorbance of the released 2-nitrothiophenol at its maximum absorbance wavelength (typically around 412 nm) using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
6. Assay Validation Parameters:
-
Precision: Assess intra- and inter-assay variability by running the same set of controls on multiple plates and on different days.[20]
-
Accuracy: Determine the agreement between the measured values and the true values by spiking known concentrations of an inhibitor into the assay.
-
Linearity and Range: Establish the concentration range over which the assay response is directly proportional to the analyte concentration.
-
Selectivity: Evaluate the potential for interference from other components in the sample matrix.
Comparative LC-MS/MS Method for Cysteine Quantification
This protocol provides a framework for the absolute quantification of a specific S-cysteine-adducted drug metabolite in plasma samples.
1. Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard (a stable isotope-labeled version of the analyte).[12]
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis:
-
Inject the reconstituted sample onto an appropriate LC column (e.g., a mixed-mode reversed-phase and cation-exchange column).[21]
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile).[21]
-
Perform detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions of the analyte and the internal standard.[21]
3. Method Validation:
-
Calibration Curve: Prepare a standard curve by spiking known concentrations of the analyte into a blank matrix and analyze alongside the unknown samples. The curve should be linear with a correlation coefficient (r²) of ≥ 0.99.[21]
-
Precision and Accuracy: Evaluate at multiple quality control (QC) levels (low, medium, and high) with intra- and inter-day precision not exceeding 15% (20% at the lower limit of quantification) and accuracy within 85-115% (80-120% at LLOQ).[22]
-
Limit of Quantification (LOQ): Determine the lowest concentration on the standard curve that can be quantified with acceptable precision and accuracy.[21]
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.
Visualization of Workflows
NPC-Based Enzyme Inhibition Assay Workflow
Caption: Workflow for an NPC-based enzyme inhibition assay.
LC-MS/MS Quantification Workflow
Caption: Workflow for LC-MS/MS quantification of a cysteine adduct.
Conclusion and Future Perspectives
S-(2-nitrophenyl)-L-cysteine is a valuable tool for specific enzymatic assays in drug development, offering a straightforward colorimetric readout. However, its utility is confined to these specific applications. For broader and more sensitive quantification of cysteine and its modifications, particularly in complex biological matrices, fluorescent probes and LC-MS/MS are superior choices. The selection of the most appropriate method requires a thorough understanding of the experimental goals and the inherent advantages and limitations of each technique. As drug discovery moves towards more complex biological systems and the need for greater precision, the continued development of highly selective and sensitive probes, coupled with the power of mass spectrometry, will be essential for unraveling the intricate roles of cysteine in health and disease.
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Albrecht, C., et al. (2013). Ellman's and Aldrithiol Assay as Versatile and Complementary Tools for the Quantification of Thiol Groups and Ligands on Nanomaterials. Langmuir, 29(20), 6113-6122. [Link]
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Jenkins, R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1-16. [Link]
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Wiliński, J., et al. (2019). An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. Molecules, 24(13), 2427. [Link]
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Wang, X., et al. (2021). Recent advances in the study of cysteine-responsive fluorescent probes. Dyes and Pigments, 196, 109794. [Link]
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Li, G., et al. (2020). A long wavelength emission two-photon fluorescent probe for highly selective detection of cysteine in living cells and an inflamed mouse model. Journal of Materials Chemistry B, 8(2), 294-300. [Link]
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Velmathi, S., et al. (2022). Specific two-photon fluorescent probe for cysteine detection in vivo. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 267(Pt 2), 120521. [Link]
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Al-Suhaimi, E. A., et al. (2023). A Novel UHPLC-MS/MS-Based Bioanalytical Method Developed for S-Allyl Cysteine in the Establishment of a Comparative Pharmacokinetic Study. Molecules, 28(15), 5720. [Link]
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Strelow, J. M. (2022). Advances in covalent drug discovery. Nature Reviews Drug Discovery, 21(12), 869-870. [Link]
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Li, H., et al. (2011). A Highly Sensitive and Selective Competition Assay for the Detection of Cysteine Using Mercury-Specific DNA, Hg2+ and Sybr Green I. Sensors, 11(11), 10358-10368. [Link]
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The, P. T., & Carroll, K. S. (2017). Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation. Accounts of Chemical Research, 50(4), 846-855. [Link]
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Nerland, D. E., & Pierce, W. M., Jr. (1990). Identification of N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine as a urinary metabolite of benzene, phenol, and hydroquinone. Drug Metabolism and Disposition, 18(6), 958-961. [Link]
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Safety Operating Guide
Essential Safety and Operational Guide for Handling S-(2-nitrophenyl)-L-cysteine
This guide provides essential safety protocols and operational directives for the handling and disposal of S-(2-nitrophenyl)-L-cysteine. As a research chemical, the full toxicological profile of this compound may not be extensively documented. Therefore, this document synthesizes established safety data for the parent compound, L-cysteine, with the known hazards of nitroaromatic compounds to provide a conservative and robust framework for ensuring laboratory safety. This approach is critical for protecting researchers, scientists, and drug development professionals who may work with this substance.
Hazard Assessment: A Synthesis of Known Risks
S-(2-nitrophenyl)-L-cysteine integrates an amino acid scaffold with a nitroaromatic functional group. This combination necessitates a cautious approach, assuming the hazards of both components are present.
-
L-Cysteine Moiety: L-cysteine itself is generally considered to have low toxicity, though it can be harmful if swallowed in large quantities and may cause minor skin and eye irritation.[1]
-
S-(2-nitrophenyl) Group: The introduction of the 2-nitrophenyl group significantly elevates the potential hazard profile. Nitroaromatic compounds are a class of chemicals with well-documented toxic effects.[2][3][4] The primary concerns associated with this functional group include:
-
Toxicity: Nitroaromatic compounds can be toxic if inhaled, ingested, or absorbed through the skin.[5][6] A significant risk is the potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like headache, dizziness, and cyanosis (blue discoloration of the skin).[5]
-
Irritation: These compounds can be severe irritants to the skin, eyes, and respiratory tract.[5][7]
-
Mutagenicity and Carcinogenicity: Several nitroaromatic compounds are recognized as potential mutagens and are "reasonably anticipated to be a human carcinogen".[8]
-
Reactivity: Aromatic nitro compounds can be flammable and may have explosive tendencies, particularly in the presence of multiple nitro groups or when heated with caustic materials.[6]
-
Given the absence of specific toxicological data for S-(2-nitrophenyl)-L-cysteine, it is imperative to handle it as a potentially hazardous substance, adopting the safety precautions applicable to toxic and irritant nitroaromatic compounds.[9][10][11]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory to prevent exposure through all potential routes: dermal, ocular, and inhalation. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.
| PPE Category | Recommended Equipment | Rationale for Use |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes of solutions containing the compound and from contact with the fine powder, which can cause severe eye irritation.[5][7] |
| Hand Protection | Chemically resistant nitrile or neoprene gloves. | Provides a barrier against skin absorption, a primary route of exposure for nitroaromatic compounds.[5][9] It is crucial to use proper glove removal techniques to avoid contaminating the skin. |
| Body Protection | A long-sleeved laboratory coat. A chemically resistant apron is recommended for larger quantities or when there is a significant splash risk. | Prevents contamination of personal clothing and minimizes skin contact. |
| Respiratory Protection | To be used in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of the powder or any potential vapors.[9][10] If work outside a fume hood is unavoidable, a risk assessment must be performed by an environmental health and safety (EHS) professional to determine the appropriate respiratory protection. |
Operational Plan: From Receipt to Use
A systematic workflow ensures that safety is integrated at every step of the handling process.
Caption: Waste stream management for S-(2-nitrophenyl)-L-cysteine.
Disposal Protocol:
-
Segregation: Do not dispose of any waste containing this compound in the regular trash or down the drain. [12]All waste streams must be segregated as hazardous.
-
Solid Waste: Collect all contaminated solid waste, such as gloves, weigh paper, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including unused solutions and the first rinse of any glassware, in a compatible, sealed, and clearly labeled hazardous waste container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "S-(2-nitrophenyl)-L-cysteine".
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Nitroaromatic compounds often require incineration at a licensed facility. [13] By adhering to these stringent safety and handling protocols, you can mitigate the risks associated with S-(2-nitrophenyl)-L-cysteine and ensure a safe laboratory environment.
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-
D. P. Stankovich, "In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study," Environmental Toxicology and Chemistry, 2017. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
